molecular formula C12H22N4O7 B15605947 N3-O2Oc-O2Oc-OH

N3-O2Oc-O2Oc-OH

Número de catálogo: B15605947
Peso molecular: 334.33 g/mol
Clave InChI: JSDQHVBNBHLKOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N3-O2Oc-O2Oc-OH is a useful research compound. Its molecular formula is C12H22N4O7 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDQHVBNBHLKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N3-O2Oc-O2Oc-OH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-O2Oc-O2Oc-OH, a hydrophilic polyethylene (B3416737) glycol (PEG) derivative, is a versatile heterobifunctional linker essential in modern bioconjugation and drug delivery. Its structure, featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH), enables the precise and efficient covalent linkage of diverse molecular entities through "click chemistry." This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications, supported by generalized experimental protocols and conceptual workflow diagrams. While specific quantitative data from peer-reviewed literature for this exact linker is limited, this document consolidates available information to serve as a foundational resource for its application in research and development.

Introduction

This compound, chemically known as 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a key reagent in the field of bioconjugation.[1] Its synonyms include 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid and N3-AEEA-AEEA.[1][2] The molecule's design incorporates a flexible, water-soluble PEG spacer, which enhances the bioavailability and reduces the immunogenicity of conjugated biomolecules. The terminal azide and carboxylic acid functional groups provide orthogonal reactivity, allowing for sequential or one-pot conjugation strategies.

The primary utility of this compound lies in its azide group, which readily participates in highly efficient and specific click chemistry reactions.[3] These reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), form stable triazole linkages under mild, biocompatible conditions.[3][4] This makes the linker ideal for conjugating sensitive biomolecules such as peptides, proteins, nucleic acids, and antibodies to other molecules of interest, including fluorescent dyes, imaging agents, or therapeutic payloads.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[1]
Synonyms 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, N3-AEEA-AEEA[1][2]
CAS Number 1254054-60-8[1]
Molecular Formula C12H22N4O7[1]
Molecular Weight 334.33 g/mol [1]
Appearance Light yellow oil / Low melting solid[1]
Storage Conditions 2-8 °C[1]

Mechanism of Action: Click Chemistry

The azide group of this compound is the key to its functionality, enabling it to participate in two major types of bioorthogonal "click" reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction exclusively yields a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The reaction is typically carried out in aqueous buffers at or near physiological pH and room temperature, making it suitable for modifying biological molecules.[6]

A general workflow for a CuAAC reaction is depicted below.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Mix cluster_purification Purification Alkyne Alkyne-containing Molecule Mix Combine Reactants, Solvent, Ligand Alkyne->Mix Azide This compound Azide->Mix Add_Cu Add Copper(II) Sulfate (B86663) & Sodium Ascorbate (B8700270) Mix->Add_Cu Initiate Reaction Purify Purification (e.g., Chromatography) Add_Cu->Purify Reaction Complete Product Purified Conjugate Purify->Product

General workflow for a CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3] The inherent ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a cytotoxic copper catalyst.[4] This makes SPAAC particularly well-suited for applications in living cells and organisms.[4]

The logical relationship for choosing between CuAAC and SPAAC is illustrated below.

Click_Chemistry_Decision Start Bioconjugation Goal InVitro In Vitro / Ex Vivo Application Start->InVitro InVivo In Vivo / Live Cell Application Start->InVivo CuAAC CuAAC (Copper-Catalyzed) InVitro->CuAAC Copper toxicity is not a concern SPAAC SPAAC (Strain-Promoted) InVivo->SPAAC Avoidance of copper toxicity is critical

Decision tree for selecting a click chemistry method.

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions using an azide-functionalized linker like this compound. Note: These protocols are starting points and require optimization for specific applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • Alkyne-containing molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • If using, prepare a stock solution of the ligand (e.g., 50 mM TBTA in DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-containing molecule (1 equivalent).

    • Add this compound (1.1-1.5 equivalents).

    • Add the reaction buffer to achieve the desired final concentration.

    • If using a ligand, add the ligand stock solution (0.01-0.1 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[3]

    • Incubate the reaction at room temperature with gentle mixing for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a cyclooctyne-containing molecule to this compound.

Materials:

  • Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, add the cyclooctyne-containing molecule (1 equivalent) to the reaction buffer.

    • Add the this compound stock solution (1-1.5 equivalents).

    • Adjust the final volume with the reaction buffer to achieve the desired concentration.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants. Monitor the reaction progress as needed.

  • Purification:

    • Purify the conjugate using an appropriate method as described for the CuAAC protocol.

Applications

The versatility of this compound makes it a valuable tool in various research and development areas:

  • Drug Delivery: The linker can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to directly attach a therapeutic agent to a carrier molecule, enhancing targeted delivery and reducing off-target effects.[1]

  • Proteomics: In quantitative proteomics, this linker can be incorporated into chemical probes to label and enrich specific classes of proteins or post-translational modifications for subsequent mass spectrometry analysis.[7][8]

  • Fluorescent Labeling and Imaging: The carboxylic acid end can be functionalized with a fluorescent dye, and the azide end can be "clicked" onto a biomolecule of interest for in vitro or in vivo imaging applications.[1]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with alkynes or cyclooctynes for applications in biosensors and microarrays.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that leverages the efficiency and specificity of click chemistry for advanced bioconjugation. Its hydrophilic PEG spacer and orthogonal functional groups provide researchers with a robust tool for the development of novel therapeutics, diagnostics, and research reagents. While specific, detailed quantitative data for this particular linker remains to be broadly published in peer-reviewed literature, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a wide range of scientific applications. As with any chemical reagent, optimal performance will be achieved through careful experimental design and optimization.

References

An In-depth Technical Guide to N3-O2Oc-O2Oc-OH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-O2Oc-O2Oc-OH, with the IUPAC name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a hydrophilic, heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. Its structure incorporates a terminal azide (B81097) group and a terminal carboxylic acid, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the sequential and orthogonal ligation of two different molecules, making it a valuable tool in the construction of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols for its use in bioconjugation workflows.

Chemical Structure and Properties

This compound is a well-defined molecule with distinct functional ends that enable its utility as a linker. The azide (N3) group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The carboxylic acid (-OH) group, on the other hand, can be readily activated to form stable amide bonds with amine-containing molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[1]
CAS Number 1254054-60-8[2][3]
Molecular Formula C12H22N4O7[1][2][3]
Molecular Weight 334.33 g/mol [1][2]
Appearance Typically exists as a solid at room temperature.[4]
Solubility Soluble in DMSO, with potential solubility in water and ethanol.[4]
Structural Features and Functionality

The key to the utility of this compound lies in its three main components:

  • Azide Group (-N3): This functional group is highly reactive in bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, mild reaction conditions, and lack of interference with most biological functional groups.[2][5]

  • Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.

  • Polyethylene Glycol (PEG) Spacer: The PEG linker enhances the hydrophilicity and biocompatibility of the resulting conjugate. This can improve solubility, reduce aggregation, and potentially lead to improved pharmacokinetic properties in therapeutic applications.

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of this compound makes it an ideal linker for the precise assembly of complex bioconjugates. A primary application is in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.

Role in Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound typically follows a two-step process, which allows for a high degree of control over the final product. This workflow is illustrated in the diagram below.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with surface amines) Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Amide Bond Formation Linker This compound (activated -COOH) Linker->Azide_Antibody Drug Alkyne-Modified Drug Payload ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC Click Chemistry (e.g., CuAAC) Drug->ADC

Figure 1: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

This sequential approach offers several advantages, including the ability to purify the azide-modified antibody intermediate before the final conjugation step, leading to a more homogeneous and well-defined final ADC product.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the use of this compound in the synthesis of an ADC. These protocols are based on standard bioconjugation techniques and should be optimized for specific antibodies and drug payloads.

Activation of the Carboxylic Acid Group of this compound

To react with the primary amines of an antibody, the carboxylic acid group of this compound must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and a slight molar excess (1.1-1.2 equivalents) of NHS in the anhydrous solvent in the reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a slight molar excess (1.1-1.2 equivalents) of DCC or EDC to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • The resulting solution containing the activated this compound NHS ester can be used directly in the next step or purified by column chromatography.

Modification of an Antibody with Activated this compound

This protocol describes the conjugation of the activated linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Activated this compound NHS ester solution in an organic solvent (e.g., DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL.

  • Add a 5-20 fold molar excess of the activated this compound NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to prevent denaturation of the antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4 °C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.

  • Purify the resulting azide-modified antibody from excess linker and byproducts using SEC or dialysis against a suitable buffer (e.g., PBS).

  • Characterize the azide-modified antibody to determine the degree of labeling (DOL), i.e., the average number of linker molecules per antibody.

Conjugation of an Alkyne-Modified Drug via Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed click chemistry reaction to conjugate an alkyne-modified drug to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • Alkyne-modified drug payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

  • Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, combine the azide-modified antibody with a 3-10 fold molar excess of the alkyne-modified drug.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4, the reducing agent, and the ligand in an appropriate buffer.

  • Add the copper catalyst solution to the antibody-drug mixture.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the resulting ADC using SEC or HIC to remove unreacted drug, catalyst, and other reagents.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

The logical relationship between the different stages of ADC production is depicted in the following diagram.

ADC_Production_Logic Start Start: Reagents Linker_Activation Linker Activation (this compound + NHS/EDC) Start->Linker_Activation Antibody_Modification Antibody Modification Linker_Activation->Antibody_Modification Purification_1 Purification of Azide-Antibody Antibody_Modification->Purification_1 Drug_Conjugation Drug Conjugation (Click Chemistry) Purification_1->Drug_Conjugation Purification_2 Purification of ADC Drug_Conjugation->Purification_2 Characterization Characterization of ADC Purification_2->Characterization End Final ADC Product Characterization->End

Figure 2: Logical workflow for the production and characterization of an Antibody-Drug Conjugate.

Conclusion

This compound is a versatile and valuable tool for researchers and scientists in the field of drug development and bioconjugation. Its well-defined structure, incorporating bioorthogonal reactive handles and a hydrophilic spacer, allows for the controlled and efficient synthesis of complex biomolecules such as ADCs. The experimental protocols provided in this guide offer a framework for the practical application of this linker in the laboratory. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, the importance of heterobifunctional linkers like this compound is set to increase.

References

A Technical Guide to the Synthesis of 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway and experimental protocol for the preparation of 8-(8-azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid. This heterobifunctional molecule is a valuable tool in bioconjugation and drug delivery, featuring a terminal azide (B81097) group for "click" chemistry applications and a terminal carboxylic acid for further functionalization. The synthesis involves the formation of a stable amide bond between two key polyethylene (B3416737) glycol (PEG) precursors: 8-azido-3,6-dioxaoctanoic acid and 8-amino-3,6-dioxaoctanoic acid.

Overview of the Synthetic Strategy

The core of this synthesis is the formation of an amide linkage between the carboxylic acid of an azide-functionalized PEG linker and the primary amine of an amine-functionalized PEG linker. A common and efficient method for this transformation is the use of carbodiimide (B86325) chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: The carboxylic acid of 8-azido-3,6-dioxaoctanoic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to generate a more stable, amine-reactive NHS ester.[1]

  • Amide Bond Formation: The NHS ester of the azido-PEG derivative readily reacts with the primary amine of 8-amino-3,6-dioxaoctanoic acid to form the desired product, releasing NHS as a byproduct.[2][3] This reaction is typically carried out in a slightly basic aqueous buffer or an anhydrous organic solvent.[4][5]

Proposed Chemical Synthesis

The overall proposed reaction is as follows:

start Dissolve 8-Azido-3,6-dioxaoctanoic acid in anhydrous DMF add_reagents Add NHS (1.2 eq) and EDC (1.5 eq) to the solution start->add_reagents stir_activation Stir at room temperature for 4-6 hours under inert atmosphere (N2 or Ar) add_reagents->stir_activation monitor_reaction Monitor reaction progress by TLC or LC-MS stir_activation->monitor_reaction activated_product Activated Azido-PEG-NHS Ester Solution (Use immediately in Step 2) monitor_reaction->activated_product start_coupling Dissolve 8-Amino-3,6-dioxaoctanoic acid and DIPEA (2-3 eq) in anhydrous DMF add_activated_ester Slowly add the activated Azido-PEG-NHS ester solution (from Step 1) start_coupling->add_activated_ester stir_coupling Stir at room temperature for 12-24 hours under inert atmosphere add_activated_ester->stir_coupling monitor_coupling Monitor reaction completion by TLC or LC-MS stir_coupling->monitor_coupling workup Reaction Work-up and Purification monitor_coupling->workup final_product Isolated 8-(8-Azido-3,6-dioxaoctanoylamido)- 3,6-dioxaoctanoic acid workup->final_product

References

The N3-AEEA-AEEA Linker: A Technical Guide to its Mechanism of Action in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive overview for researchers, scientists, and drug development professionals on the N3-AEEA-AEEA linker, detailing its mechanism of action, experimental protocols, and applications in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The N3-AEEA-AEEA linker is a critical component in the design and development of sophisticated bioconjugates, particularly within the rapidly advancing fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal azide (B81097) (N3) group and a hydrophilic polyethylene (B3416737) glycol (PEG)-based spacer, offers a versatile platform for the stable and efficient linkage of biomolecules to therapeutic payloads or protein-degrading moieties. This technical guide provides an in-depth exploration of the N3-AEEA-AEEA linker's mechanism of action, supported by experimental insights and data.

Core Mechanism of Action: Inert Spacer and Conjugation Hub

The N3-AEEA-AEEA linker is fundamentally a non-cleavable, hydrophilic spacer. Its primary role is to connect two molecular entities while maintaining stability in biological environments. The "AEEA" component, an abbreviation for 2-(2-aminoethoxy)ethoxy]acetic acid, contributes to the linker's solubility and biocompatibility. The repeating AEEA units form a flexible chain that allows for optimal spatial orientation of the conjugated partners.

The key to its functionality lies in the terminal azide (N3) group. This functional group is central to its mechanism of conjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific and efficient, allowing for the formation of a stable triazole ring that covalently links the N3-AEEA-AEEA linker to a molecule containing a terminal alkyne.

Figure 1: N3-AEEA-AEEA Linker Conjugation via Click Chemistry

Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the N3-AEEA-AEEA linker serves as a non-cleavable bridge between the antibody and the cytotoxic payload. This non-cleavable nature is a critical design feature that contributes to the stability of the ADC in systemic circulation, minimizing premature drug release and off-target toxicity.[1][2]

The mechanism of action for an ADC utilizing a non-cleavable linker like N3-AEEA-AEEA proceeds as follows:

  • Target Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, a cellular organelle containing a host of degradative enzymes.

  • Proteolytic Degradation: Inside the lysosome, the antibody component of the ADC is completely degraded by proteases.[2]

  • Payload Release: This degradation releases the cytotoxic payload, which is still attached to the N3-AEEA-AEEA linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is the active form that then exerts its cytotoxic effect within the cancer cell.

Figure 2: Mechanism of Action of an ADC with a Non-Cleavable Linker

Application in PROteolysis TArgeting Chimeras (PROTACs)

In PROTACs, the N3-AEEA-AEEA linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The linker's role is not merely as a passive spacer but as a crucial determinant of the PROTAC's efficacy.[3][]

The mechanism of action for a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[3] The flexibility and length of the N3-AEEA-AEEA linker are critical for enabling the optimal orientation of the POI and E3 ligase to facilitate this interaction.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein degradation machinery.

  • PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.

Figure 3: PROTAC Mechanism of Action

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the N3-AEEA-AEEA linker and its applications.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular WeightVaries based on the number of AEEA repeatsVendor Datasheets
SolubilityHigh in aqueous solutions and polar organic solvents[5]
CleavabilityNon-cleavable[5][6][7]

Table 2: Click Chemistry Reaction Parameters

ParameterTypical ConditionReference
CatalystCopper(I) source (e.g., CuSO4/sodium ascorbate)[8]
SolventAqueous buffers, DMSO, DMF, or mixtures[9]
TemperatureRoom temperature to 37°C[10]
Reaction Time1-24 hours[9]
pH4-8[8]

Table 3: Performance Characteristics in Conjugates

ParameterTypical FindingReference
Conjugation EfficiencyHigh, often >90%[8]
In Vitro Plasma StabilityHigh, with minimal drug deconjugation[2]
PROTAC Ternary Complex FormationLinker length and flexibility are critical for optimal formation[3][11]

Detailed Experimental Protocols

Protocol 1: General Procedure for N3-AEEA-AEEA Linker Conjugation via CuAAC (Click Chemistry)

This protocol outlines a general method for conjugating an N3-AEEA-AEEA linker to an alkyne-modified molecule.

Materials:

  • N3-AEEA-AEEA linker

  • Alkyne-modified molecule (e.g., drug, peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, DMF, or a buffered aqueous solution)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Dissolution: Dissolve the N3-AEEA-AEEA linker and the alkyne-modified molecule in the chosen solvent.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Reaction Initiation: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations typically range from 0.1 to 1 mM for the reactants and catalyst.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C with gentle stirring for 1 to 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purification: Upon completion, purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and catalyst.

  • Characterization: Characterize the final conjugate by methods such as mass spectrometry and NMR to confirm its identity and purity.[9]

Protocol 2: In Vitro Stability Assay of an ADC with an N3-AEEA-AEEA Linker

This protocol describes a method to assess the stability of an ADC in human plasma.

Materials:

  • ADC with N3-AEEA-AEEA linker

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for measuring drug-to-antibody ratio (DAR), such as hydrophobic interaction chromatography (HIC) or LC-MS.

Procedure:

  • Incubation: Incubate the ADC in human plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the incubation mixture.

  • Sample Preparation: Process the samples to remove plasma proteins, if necessary for the analytical method.

  • Analysis: Analyze the samples to determine the average DAR.

  • Data Evaluation: Plot the average DAR over time to assess the stability of the linker and the rate of drug deconjugation. A stable, non-cleavable linker will show minimal change in DAR over the incubation period.

Conclusion

The N3-AEEA-AEEA linker represents a robust and versatile tool in the development of advanced drug conjugates. Its non-cleavable nature ensures stability in circulation for ADC applications, while its tunable length and flexibility are key to optimizing the efficacy of PROTACs. The high efficiency and specificity of the azide-alkyne click chemistry used for its conjugation make it an attractive choice for researchers and drug developers. A thorough understanding of its mechanism of action and the experimental protocols for its use is essential for harnessing its full potential in creating next-generation therapeutics.

References

The Versatility of Azido-AEEA-AEEA in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of reactions known for their high efficiency, specificity, and biocompatibility. Among the diverse toolkit of click chemistry reagents, short, discrete polyethylene (B3416737) glycol (PEG) linkers functionalized with an azide (B81097) group have emerged as invaluable tools. This technical guide focuses on the applications of Azido-AEEA-AEEA, a discrete PEG linker, and its analogues in the realm of click chemistry. AEEA, or [2-(2-aminoethoxy)ethoxy]acetic acid, provides a hydrophilic and flexible spacer, enhancing the solubility and pharmacokinetic properties of the resulting conjugates. This guide will delve into the quantitative aspects of click chemistry reactions involving such linkers, provide detailed experimental protocols for their application, and visualize complex workflows, offering a comprehensive resource for researchers in drug development and life sciences.

Core Principles of Azido-AEEA-AEEA in Click Chemistry

Azido-AEEA-AEEA is a bifunctional linker that features a terminal azide group (-N₃) and a carboxylic acid or other reactive group. The azide moiety is the key to its participation in two major types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][3] The reaction is known for its rapid kinetics and high yields, making it a popular choice for in vitro applications.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[4][5] The release of ring strain drives the reaction forward, making it an ideal choice for in vivo and live-cell labeling.[4][6]

The AEEA repeats in the linker provide a discrete-length PEG spacer that enhances the water solubility of the molecule and the resulting bioconjugate. This is particularly advantageous when working with hydrophobic drugs or fluorescent dyes.

Quantitative Data Presentation

The efficiency and kinetics of click chemistry reactions are crucial for experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving short azido-PEG linkers, providing a basis for comparison and selection of the appropriate methodology.

Table 1: Quantitative Comparison of CuAAC and SPAAC with Azido-PEG Linkers

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)The choice of alkyne dictates the reaction type.
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazoleBoth form a stable triazole linkage.
Typical Reaction pH 4.0 - 8.04.0 - 9.0Both reactions are compatible with a wide range of pH.
Typical Reaction Time 1 - 4 hours0.5 - 2 hoursReaction times can vary based on reactants and conditions.
Typical Reaction Temperature 25°C4 - 37°CSPAAC can be performed at physiological temperatures.
Typical Yield Very High (>95%)[7]Very High (>95%)[7]Both methods are highly efficient.
Biocompatibility Potential cytotoxicity due to copper catalyst[5]Excellent, no metal catalyst required[5]SPAAC is preferred for live-cell and in vivo applications.

Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide

Cyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Bicyclo[6.1.0]nonyne (BCN)0.15[8]
Dibenzocyclooctyne (DBCO)~1.0[8]
Azacyclooctyne (AZA)0.3[8]
DIBAC/ADIBO0.9[8]
BARAC3.4[8]

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Table 3: Second-Order Rate Constants (k₂) for CuAAC Reactions

LigandSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Tris(benzyltriazolylmethyl)amine (TBTA)~10² - 10³[8]
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)~10² - 10³[8]
Bathophenanthroline disulfonate (BPS)~10¹ - 10²[8]
No Ligand~10⁰ - 10¹[8]

Note: Rate constants are highly dependent on the specific alkyne, azide, solvent, temperature, and the presence of reducing agents.

Experimental Protocols

The following are detailed methodologies for key applications of Azido-AEEA-AEEA and similar linkers. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Enzymatic and Bioorthogonal Ligation

This protocol describes a two-step process for creating a site-specific ADC with a defined drug-to-antibody ratio (DAR).[9]

Step 1: Enzymatic Ligation of an Azide-Linker to an Antibody

  • Materials:

    • Deglycosylated monoclonal antibody (mAb)

    • Azide-containing linker with a primary amine (e.g., Azido-PEG-NH₂)

    • Microbial transglutaminase (MTGase)

    • Reaction Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Dissolve the deglycosylated mAb in the reaction buffer to a final concentration of 5 mg/mL.

    • Add the azide-containing linker to the mAb solution at a 20-fold molar excess.

    • Initiate the reaction by adding MTGase to a final concentration of 30 µg/mL.

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

    • Purify the azide-modified antibody using protein A affinity chromatography to remove unreacted linker and MTGase.

    • Characterize the azide loading using mass spectrometry.

Step 2: SPAAC Reaction with a DBCO-Containing Drug

  • Materials:

    • Azide-modified antibody from Step 1

    • DBCO-functionalized cytotoxic drug (e.g., DBCO-MMAE) dissolved in DMSO

    • Reaction Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • To the purified azide-modified antibody solution, add the DBCO-functionalized drug at a 5-fold molar excess over the azide groups.

    • Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove excess drug.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Synthesis of a PROTAC using CuAAC

This protocol outlines the synthesis of a Proteolysis Targeting Chimera (PROTAC) by conjugating an alkyne-functionalized ligand to an azido-PEG linker.[10]

Materials:

  • Alkyne-functionalized ligand for the protein of interest (POI)

  • Azido-AEEA-AEEA-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed solvent (e.g., DMSO/water mixture)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized POI ligand and a 1.1 molar equivalent of the Azido-AEEA-AEEA-E3 ligase ligand in the degassed solvent.

    • Prepare stock solutions of CuSO₄ (100 mM in water), sodium ascorbate (1 M in water), and TBTA (50 mM in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the alkyne and azide reactants.

    • Add TBTA to the reaction mixture (final concentration ~1 mM).

    • Add CuSO₄ to the reaction mixture (final concentration ~0.1 mM).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1 mM).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Quench the reaction by adding a solution of EDTA to chelate the copper.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC by flash column chromatography or preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 3: Fluorescent Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar followed by fluorescent labeling via SPAAC.[11]

Step 1: Metabolic Labeling with Azido-Sugar

  • Materials:

    • Cultured cells

    • Cell culture medium

    • Azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz)

  • Procedure:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with medium supplemented with the azido-sugar (e.g., 25-50 µM ManNAz).

    • Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

Step 2: Fluorescent Labeling with a DBCO-Fluorophore

  • Materials:

    • Azido-sugar labeled cells from Step 1

    • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

    • Labeling buffer (e.g., PBS with 1% FBS)

  • Procedure:

    • Wash the metabolically labeled cells twice with cold PBS.

    • Resuspend the cells in labeling buffer.

    • Add the DBCO-fluorophore to the cell suspension to a final concentration of 10-50 µM.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells three times with labeling buffer to remove unreacted fluorophore.

    • The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the application of Azido-AEEA-AEEA click chemistry reagents.

ADC_Synthesis_Workflow cluster_step1 Step 1: Enzymatic Ligation cluster_step2 Step 2: Bioorthogonal Conjugation (SPAAC) mAb Deglycosylated Antibody azide_mAb Azide-Modified Antibody mAb->azide_mAb 20x excess linker azide_linker Azido-PEG-NH2 Linker azide_linker->azide_mAb mtgase MTGase Enzyme mtgase->azide_mAb Catalyzes conjugation purification1 Protein A Purification azide_mAb->purification1 dbco_drug DBCO-Functionalized Drug adc Antibody-Drug Conjugate (ADC) dbco_drug->adc 5x excess drug purification2 Size-Exclusion Chromatography adc->purification2 purification1->adc

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Synthesis_CuAAC cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_workup Work-up and Purification poi_ligand Alkyne-functionalized POI Ligand reaction_mix Combine Reactants in Degassed Solvent poi_ligand->reaction_mix e3_ligand Azido-AEEA-AEEA E3 Ligase Ligand e3_ligand->reaction_mix catalyst_addition Add Catalyst System: CuSO4, Sodium Ascorbate, TBTA reaction_mix->catalyst_addition stir Stir at Room Temperature (1-4 hours) catalyst_addition->stir quench Quench with EDTA stir->quench extract Solvent Extraction quench->extract purify Chromatography (Flash or HPLC) extract->purify final_protac Purified PROTAC purify->final_protac

PROTAC Synthesis Workflow using CuAAC.

Cell_Labeling_Workflow cluster_metabolic Metabolic Labeling cluster_spaac SPAAC Labeling cells Cultured Cells azido_sugar Incubate with Azido-Sugar (e.g., ManNAz) cells->azido_sugar labeled_cells Cells with Azide-labeled Surface Glycans azido_sugar->labeled_cells dbco_dye Incubate with DBCO-Fluorophore labeled_cells->dbco_dye washed_cells Wash to Remove Excess Dye dbco_dye->washed_cells analysis Analysis: Flow Cytometry or Fluorescence Microscopy washed_cells->analysis

Cell Surface Glycan Labeling Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of N3-O2Oc-O2Oc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-O2Oc-O2Oc-OH, chemically known as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a bifunctional linker molecule increasingly utilized in bioconjugation and drug delivery systems. Its structure, incorporating a terminal azide (B81097) group and a carboxylic acid connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers versatile handles for "click" chemistry and amide bond formation. A thorough understanding of its solubility and stability is paramount for its effective application in pharmaceutical research and development. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, based on the general characteristics of its constituent functional groups. It includes extrapolated solubility data, potential degradation pathways, and detailed experimental protocols for its analysis.

Chemical Identity

PropertyValue
Systematic Name 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid
Common Abbreviation This compound
CAS Number 1254054-60-8[1][2][3]
Molecular Formula C12H22N4O7[1][2]
Molecular Weight 334.33 g/mol

Solubility Profile

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityRemarks
Water / Aqueous Buffers (e.g., PBS) HighThe hydrophilic PEG chain and the carboxylic acid group contribute to good solubility in aqueous media. Solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid.
Dimethyl Sulfoxide (DMSO) HighOften used as a solvent for preparing stock solutions of similar PEGylated molecules.
Dimethylformamide (DMF) HighAnother common polar aprotic solvent for PEGylated compounds.
Ethanol ModerateGenerally soluble, but may be less so than in more polar solvents.
Methanol ModerateSimilar to ethanol, expected to be a suitable solvent.
Acetonitrile Moderate to LowMay be used in HPLC mobile phases but might not be the primary solvent for stock solutions.
Dichloromethane (DCM) LowThe polarity is generally too low for this hydrophilic molecule.
Hexanes / Ether Very Low / InsolubleNon-polar solvents are unlikely to dissolve this compound.

Stability Profile

The stability of this compound is influenced by its three key functional components: the azide group, the PEG linker, and the amide and carboxylic acid functionalities.

3.1. pH Stability

  • Acidic Conditions: The azide group can be sensitive to strong acids, which may lead to the formation of hydrazoic acid. The ether linkages of the PEG chain are generally stable in mild acidic conditions.

  • Neutral Conditions: The molecule is expected to exhibit good stability at neutral pH.

  • Alkaline Conditions: While the amide bond is relatively stable, prolonged exposure to strong alkaline conditions could lead to hydrolysis.

3.2. Thermal Stability

Organic azides can be thermally labile and should be protected from excessive heat. It is recommended to store the compound at low temperatures, such as -20°C, for long-term stability.

3.3. Photostability

Azide-containing compounds can be sensitive to light, particularly UV radiation. Photolysis can lead to the formation of highly reactive nitrene intermediates, which can undergo various side reactions. Therefore, it is crucial to protect this compound and its solutions from light.

3.4. Oxidative Stability

The ether linkages within the PEG backbone are susceptible to oxidative degradation. This can be initiated by reactive oxygen species and may lead to chain cleavage. Contact with strong oxidizing agents should be avoided.

3.5. Storage Recommendations

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. If a stock solution is prepared, for instance in anhydrous DMSO or DMF, it should also be stored at -20°C or -80°C and used promptly. For aqueous solutions, fresh preparation before each experiment is highly recommended to minimize potential degradation.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the chemical properties of its functional groups.

G cluster_degradation Degradation Pathways N3_O2Oc_O2Oc_OH This compound hydrolysis Hydrolysis (Strong Acid/Base) N3_O2Oc_O2Oc_OH->hydrolysis photolysis Photolysis (UV Light) N3_O2Oc_O2Oc_OH->photolysis oxidation Oxidation (Oxidizing Agents) N3_O2Oc_O2Oc_OH->oxidation degradation_products_hydrolysis Amide Bond Cleavage Products hydrolysis->degradation_products_hydrolysis degradation_products_photolysis Nitrene Intermediates & Secondary Products photolysis->degradation_products_photolysis degradation_products_oxidation PEG Chain Scission Products oxidation->degradation_products_oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

The following are general experimental protocols that can be adapted for the assessment of the solubility and stability of this compound.

5.1. Solubility Assessment Protocol

This protocol outlines a method to determine the solubility of this compound in various solvents.

G start Start: Weigh this compound add_solvent Add solvent in small increments start->add_solvent vortex_sonicate Vortex and/or sonicate at controlled temperature add_solvent->vortex_sonicate observe Visually inspect for complete dissolution vortex_sonicate->observe not_dissolved Not Dissolved observe->not_dissolved No dissolved Completely Dissolved observe->dissolved Yes not_dissolved->add_solvent calculate Calculate solubility (e.g., in mg/mL) dissolved->calculate end End calculate->end

Caption: Workflow for solubility determination.

Methodology:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear glass vial.

  • Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.

  • Equilibration: Vigorously vortex the vial for 1-2 minutes. If dissolution is not complete, sonicate the sample for 5-10 minutes at a controlled temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Titration: If the solid has not fully dissolved, add another aliquot of the solvent and repeat steps 3 and 4.

  • Endpoint: The point at which the solution becomes completely clear is considered the saturation point.

  • Calculation: Calculate the solubility based on the total amount of solvent added to dissolve the known mass of the compound.

  • Confirmation: For a more quantitative assessment, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method like HPLC-UV or LC-MS.

5.2. Stability Assessment Protocol (Forced Degradation)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

G start Prepare stock solution of this compound aliquot Aliquot into separate vials for each stress condition start->aliquot stress Expose to stress conditions (Acid, Base, Oxidizing Agent, Heat, Light) aliquot->stress timepoint Collect samples at various time points stress->timepoint quench Quench reaction if necessary (e.g., neutralize pH) timepoint->quench analyze Analyze by stability-indicating method (e.g., HPLC-UV/MS) quench->analyze compare Compare stressed samples to control (t=0) analyze->compare identify Identify and characterize degradation products compare->identify end End identify->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: For acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating analytical method. A reverse-phase HPLC method with UV and/or mass spectrometric detection is recommended.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometer can be used to identify the molecular weights of the degradation products.

5.3. HPLC Method for Purity and Stability Analysis

The following is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be used as a starting point for the analysis of this compound. Method optimization will be required for specific applications.

Table 2: Suggested HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (for the azide and amide groups) and/or Mass Spectrometry (for identification)

Conclusion

This compound is a valuable bifunctional linker with favorable solubility in aqueous and polar organic solvents, a key attribute for its use in bioconjugation. However, its stability is subject to the inherent reactivity of the azide group and the susceptibility of the PEG linker to oxidation. Researchers and drug development professionals must consider these factors and implement appropriate handling and storage procedures to ensure the integrity of the molecule. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the solubility and stability of this compound, enabling its confident application in the development of novel therapeutics and diagnostics.

References

An In-Depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers and their critical role in modern bioconjugation. From fundamental principles to detailed experimental protocols and applications in drug development, this document serves as a technical resource for scientists seeking to leverage PEGylation technology for enhanced therapeutic and diagnostic outcomes.

Core Concepts of Bifunctional PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1] Bifunctional PEG linkers are PEG polymers with reactive functional groups at both termini, enabling them to act as spacers or crosslinkers between two molecular entities.[2] The incorporation of a PEG linker in bioconjugation offers several key advantages:

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and can protect the conjugated biomolecule from enzymatic degradation.[3][4]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.[3][5]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces renal clearance, leading to a longer circulation half-life.[6]

Bifunctional PEG linkers are broadly categorized into two main types:

  • Homobifunctional PEGs: Possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or creating symmetric conjugates.

  • Heterobifunctional PEGs: Feature two different functional groups (X-PEG-Y), allowing for the sequential and controlled conjugation of two distinct molecules. This specificity is crucial in complex bioconjugates like antibody-drug conjugates (ADCs).

The choice of functional groups is dictated by the available reactive sites on the target molecules, most commonly primary amines (lysine residues) and thiols (cysteine residues) on proteins.

Common Bifunctional PEG Linker Chemistries

The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The selection of the appropriate chemistry is critical for efficient and stable bioconjugation.

Functional GroupTarget MoietyResulting BondKey Features
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)AmideHigh reactivity, forms stable bonds. Susceptible to hydrolysis in aqueous solutions.[3]
Maleimide Thiols/Sulfhydryls (-SH)ThioetherHighly selective for thiols, forms stable covalent bonds.
Azide (N₃) / Alkyne Alkyne / AzideTriazole (via Click Chemistry)Bioorthogonal, high efficiency, and specificity. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).
Dibenzocyclooctyne (DBCO) Azides (-N₃)Triazole (via SPAAC)Copper-free click chemistry, ideal for in vivo applications.[3]
Hydrazide Aldehydes/KetonesHydrazoneUseful for conjugating to oxidized carbohydrates on glycoproteins.[3]

Quantitative Data on PEG Linker Performance

The performance of a bifunctional PEG linker can be evaluated based on several quantitative parameters, including conjugation efficiency, the stability of the resulting bioconjugate, and its in vivo half-life. While direct head-to-head comparisons in the literature are limited, the following tables summarize representative data to guide linker selection.

Table 1: Comparative Conjugation Efficiency of Different Chemistries

Linker ChemistryBiomolecule 1Biomolecule 2Reported Yield/EfficiencyReference
NHS EsterAntibody (amine)Small Molecule>75%[7]
MaleimideProtein (thiol)PEG>80%[8]
Click Chemistry (SPAAC)VHH-azideDBCO-PEG83.6% (VHH-azide formation)[9]

Note: Conjugation efficiencies are highly dependent on reaction conditions (pH, temperature, molar ratios) and the specific biomolecules involved.

Table 2: Effect of PEG Chain Length on In Vivo Half-Life of a Bioconjugate

BioconjugatePEG Molecular WeightIn Vivo Half-Life (murine model)Fold Increase vs. UnmodifiedReference
rhTIMP-1Unmodified1.1 h-[10]
PEG(20K)-rhTIMP-120 kDa28 h~25.5[10]
Equine F(ab')₂Unmodified38.32 h-[9]
Fab-PEG-Fab10 kDa71.41 h~1.86[9]

Table 3: Impact of PEGylation on Bioconjugate Stability

ProteinPEG ModificationStability MetricObservationReference
Interferon α-2a40 kDa di-branched PEGsBioactivity StabilityPEGylation increases stability.[11]
Hemoglobinmaleimide-PEG vs. mono-sulfone-PEGConjugate Integrity (7 days at 37°C with 1 mM glutathione)mono-sulfone-PEG adduct was significantly more stable (>90% intact) than maleimide-PEG adduct (<70% intact).[8]

Signaling Pathways in ADC-Mediated Therapy

Antibody-drug conjugates (ADCs) are a prime example of the application of bifunctional PEG linkers in targeted therapy. The antibody component of an ADC directs it to a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. A common target in cancer therapy is the HER2 receptor.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades like the PI3K/AKT/mTOR and Ras/MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1][12]

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) HER_Family HER Family Receptor (EGFR, HER3, HER4) Ligand->HER_Family Binds Dimerization Heterodimerization HER_Family->Dimerization HER2 HER2 HER2->Dimerization P_Dimer Phosphorylated Dimer Dimerization->P_Dimer Activation PI3K PI3K P_Dimer->PI3K Activates Ras Ras P_Dimer->Ras Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Differentiation mTOR->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Cell_Response

Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.

ADC Mechanism of Action and Apoptosis Induction

ADCs targeting receptors like HER2 are internalized upon binding. Inside the cell, the linker is cleaved, releasing the cytotoxic payload. This payload can then interfere with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately inducing apoptosis (programmed cell death).[13][14]

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen (e.g., HER2) ADC->Antigen Binds Tumor_Cell Tumor Cell Surface Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Cellular_Target Intracellular Target (e.g., Microtubules, DNA) Payload->Cellular_Target Interacts with Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis Induces

Caption: General mechanism of ADC action from cell surface binding to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments in bioconjugation and characterization using bifunctional PEG linkers.

General Bioconjugation Workflow

The following diagram illustrates a generalized workflow for a two-step heterobifunctional conjugation, a common strategy in ADC development.

Bioconjugation_Workflow Start Start Step1 Step 1: Antibody Activation (Reaction with one end of PEG linker) Start->Step1 Purify1 Purification 1 (Remove excess linker, e.g., SEC) Step1->Purify1 Step2 Step 2: Drug Conjugation (Reaction with the other end of PEG linker) Purify1->Step2 Purify2 Purification 2 (Remove excess drug, e.g., SEC) Step2->Purify2 Characterization Characterization (e.g., HIC-HPLC for DAR, SDS-PAGE, MS) Purify2->Characterization End End Characterization->End

Caption: A typical two-step workflow for heterobifunctional bioconjugation.

Protocol for Two-Step Heterobifunctional Conjugation (e.g., Mal-PEG-NHS)

This protocol outlines the conjugation of a thiol-containing drug to an antibody using a Maleimide-PEG-NHS ester linker.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Mal-PEG-NHS ester linker

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes and standard laboratory equipment

Procedure:

  • Antibody Activation:

    • Equilibrate the antibody to the reaction buffer.

    • Prepare a stock solution of the Mal-PEG-NHS ester in DMSO or DMF (e.g., 10 mM).

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • (Optional) Quench the reaction by adding a small amount of quenching solution to consume unreacted NHS esters.

  • Purification of Activated Antibody:

    • Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.

    • Collect the fractions containing the antibody-linker conjugate.

  • Drug Conjugation:

    • Prepare a stock solution of the thiol-containing drug in an appropriate solvent.

    • Add a 1.5- to 5-fold molar excess of the drug to the purified antibody-linker conjugate.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unconjugated drug.

    • Characterize the ADC for purity, drug-to-antibody ratio (DAR), and stability using appropriate analytical techniques (see below).

Protocol for Characterization of PEGylated Proteins

5.3.1. SDS-PAGE Analysis

Purpose: To assess the increase in molecular weight and the heterogeneity of the PEGylated product.

Materials:

  • Polyacrylamide gels (appropriate percentage for the expected molecular weight)

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without reducing agent)

  • Protein molecular weight standards

  • Coomassie blue or silver staining reagents

  • Electrophoresis apparatus and power supply

Procedure:

  • Prepare samples of the unmodified antibody, the PEGylated antibody, and molecular weight standards by mixing with sample loading buffer.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the samples into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie blue or silver stain to visualize the protein bands.

  • Destain the gel and image the results. PEGylated proteins will show a significant shift to a higher apparent molecular weight compared to the unmodified protein. The broadness of the band can indicate the heterogeneity of PEGylation.

5.3.2. MALDI-TOF Mass Spectrometry

Purpose: To determine the molecular weight of the conjugate and assess the distribution of PEGylated species.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in an appropriate solvent)

  • Calibrant solution

Procedure:

  • Prepare the sample by mixing a small amount of the purified bioconjugate with the matrix solution.

  • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry to form crystals.[15]

  • Load the target plate into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the resulting spectrum to determine the molecular weights of the different PEGylated species. The number of PEG chains attached can be calculated from the mass difference between the unmodified protein and the conjugated species.

5.3.3. Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination

Purpose: To determine the drug-to-antibody ratio (DAR) of an ADC.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM phosphate (B84403) buffer, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM phosphate buffer, pH 7.0, with an organic modifier like isopropanol)

Procedure:

  • Equilibrate the HIC column with the mobile phases.

  • Inject the purified ADC sample onto the column.

  • Elute the different ADC species using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).

  • Monitor the elution profile at 280 nm. Different drug-loaded species will separate based on their hydrophobicity, with higher DAR species having longer retention times.

  • Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8, etc.).

  • Calculate the weighted average DAR using the relative peak areas and the corresponding number of drugs per antibody for each peak.[16]

Conclusion

Bifunctional PEG linkers are indispensable tools in modern bioconjugation, offering a powerful means to enhance the therapeutic properties of biomolecules. By carefully selecting the appropriate linker chemistry, length, and architecture, researchers can optimize the solubility, stability, and pharmacokinetic profile of their bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to equip scientists and drug developers with the knowledge to effectively design and execute their bioconjugation strategies, ultimately accelerating the development of novel and more effective therapeutics and diagnostics.

References

The 'Click' Revolution: An In-depth Technical Guide to Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of azide-alkyne cycloaddition reactions has revolutionized molecular science, offering a powerful toolkit for the precise and efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the most prominent of these reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Core Principles and Mechanisms

Azide-alkyne cycloaddition reactions are a class of [3+2] cycloadditions that form a stable five-membered triazole ring from an azide (B81097) and an alkyne. While the thermal Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of regioisomers, the catalyzed versions of this reaction offer significant advantages in terms of reaction rate, regioselectivity, and biocompatibility.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[2] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally versatile for applications in drug discovery, bioconjugation, and materials science.[2][3]

The mechanism of CuAAC is believed to proceed through a dinuclear copper intermediate.[2] The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. An azide then coordinates to the copper center, followed by a cyclization step to form a six-membered metallacycle. This intermediate then undergoes rearrangement and protonolysis to yield the 1,4-triazole product and regenerate the copper(I) catalyst.[4] The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition, making it highly suitable for applications in living systems where the cytotoxicity of copper is a concern.[6] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO), which reacts rapidly with an azide without the need for a catalyst.[7] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring.[8] SPAAC is bioorthogonal, meaning the reactants do not interfere with native biological processes.[8]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product. Unlike CuAAC, which yields a single regioisomer, SPAAC typically produces a mixture of regioisomers.[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-isomer produced in CuAAC.[4][9] This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl], and can proceed with both terminal and internal alkynes.[4][9] The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-triazole product and regenerate the catalyst.[4]

Quantitative Data Presentation

The choice of cycloaddition reaction often depends on factors such as the desired reaction rate, the biocompatibility requirements, and the specific molecular context. The following tables summarize key quantitative data for CuAAC and SPAAC reactions to aid in the selection process.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[5]
Typical Reaction Time 30 minutes to a few hours[5]1 to 12 hours (can be longer for less reactive alkynes)[5]
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times
Yields Near-quantitative[5]Generally high, but can be lower than CuAAC[5]
Regioselectivity Exclusively 1,4-disubstituted triazole[5]Mixture of 1,4- and 1,5-regioisomers[5]
Biocompatibility Limited by copper toxicity[5]Excellent, widely used for in vivo applications[5][6]

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl (B1604629) Azide

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DIBO~0.3 - 0.7[7]
DBCO~0.6 - 1.0[7]
BCN~0.06 - 0.1[7]
[9+1]CPP2.2 × 10⁻³[2]
m[9+1]CPP9.6 × 10⁻³[2]
[11+1]CPP4.5 × 10⁻⁴[2]
fluor[11+1]CPP4.7 × 10⁻³[10]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[7] For instance, reactions in HEPES buffer have been shown to be faster than in PBS, and higher pH values generally increase reaction rates.[11][12]

Experimental Protocols

The following are detailed methodologies for performing CuAAC, SPAAC, and RuAAC reactions.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol describes the general procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[5]

  • Azide-containing molecule stock solution in DMSO or water.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein in the reaction buffer to the desired final concentration (e.g., 25-50 µM).

  • Add the azide-containing molecule from its stock solution to a final concentration that is typically a 5-10 fold molar excess over the protein.[5]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, you can mix equal volumes of 20 mM CuSO₄ and 50 mM ligand stocks and then dilute to the final desired concentration.[5] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the protein-azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purify the conjugate using standard protein purification techniques such as size-exclusion chromatography or dialysis to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Oligo Conjugation

This protocol outlines the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-NHS ester stock solution in DMSO (e.g., 10 mM).

  • Azide-modified oligonucleotide in water or buffer.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Antibody Activation:

    • To the antibody solution (e.g., 1 mg/mL), add a 20-30 fold molar excess of DBCO-NHS ester from the DMSO stock solution. The final DMSO concentration should be kept below 20%.[13]

    • Incubate the reaction at room temperature for 60 minutes.[13]

    • Quench the reaction by adding a small volume of the quenching solution (e.g., to a final concentration of 50 mM Tris) and incubate for an additional 15 minutes.[13]

    • Remove excess, unreacted DBCO-NHS ester by buffer exchange using a desalting column or dialysis.

  • Conjugation:

    • Add the azide-modified oligonucleotide to the activated antibody solution at a desired molar ratio (e.g., 3-10 fold molar excess of oligo to antibody).

    • Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.[13]

  • Purification:

    • Purify the antibody-oligonucleotide conjugate using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography, to separate the conjugate from unreacted oligonucleotide.

Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes a general procedure for the RuAAC reaction between benzyl azide and phenylacetylene (B144264).

Materials:

  • Benzyl azide.

  • Phenylacetylene.

  • Ruthenium catalyst (e.g., Cp*RuCl(COD)).

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE).[14]

  • Inert gas (Argon or Nitrogen).

  • Standard laboratory glassware.

  • Silica (B1680970) gel for column chromatography.

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture).

Procedure:

  • To a flame-dried flask under an inert atmosphere, add benzyl azide (1.0 equivalent) and phenylacetylene (1.1 equivalents).[14]

  • Add anhydrous DCE to achieve a concentration of approximately 0.1 M with respect to the benzyl azide.[14]

  • Purge the solution with the inert gas for 15-20 minutes.[14]

  • Under a positive pressure of the inert gas, add the ruthenium catalyst (1-2 mol%).[14]

  • Heat the reaction mixture to 45°C and stir.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[14]

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.[14]

  • Purify the crude product by flash column chromatography on silica gel using the appropriate eluent to obtain the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.[14]

Mandatory Visualizations

Reaction Mechanisms

CuAAC_Mechanism CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_acetylide Copper(I)-Acetylide Intermediate Cu_I->Cu_acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Azide Azide (R'-N₃) Metallacycle Six-membered Copper Metallacycle Cu_acetylide->Metallacycle + Azide Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

CuAAC Catalytic Cycle

SPAAC_Mechanism SPAAC Reaction Mechanism Reactants Strained Cyclooctyne + Azide TS Concerted Transition State Reactants->TS [3+2] Cycloaddition Product Triazole Product (Mixture of Regioisomers) TS->Product

SPAAC Reaction Mechanism

RuAAC_Mechanism RuAAC Catalytic Cycle Ru_catalyst Ru(II) Catalyst [Cp*RuCl] Ruthenacycle Ruthenacycle Intermediate Ru_catalyst->Ruthenacycle + Alkyne, + Azide (Oxidative Coupling) Reactants Alkyne + Azide Ruthenacycle->Ru_catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination

RuAAC Catalytic Cycle
Experimental Workflows

Metabolic_Labeling_Workflow Metabolic Labeling and Proteomic Analysis Workflow cluster_cell In Vivo / In Vitro cluster_lab In Vitro Processing Metabolic_Labeling Metabolic Labeling (e.g., with azido-sugar or alkyne-amino acid) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Bioorthogonal Ligation (CuAAC or SPAAC) with reporter tag (e.g., Biotin-Alkyne) Cell_Lysis->Click_Reaction Enrichment Affinity Purification (e.g., Streptavidin beads) Click_Reaction->Enrichment Proteolysis On-bead or post-elution Proteolysis (e.g., Trypsin) Enrichment->Proteolysis MS_Analysis LC-MS/MS Analysis Proteolysis->MS_Analysis Data_Analysis Data Analysis and Protein Identification MS_Analysis->Data_Analysis

Metabolic Labeling Workflow

ADC_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_modification Functionalization cluster_conjugation Conjugation and Purification Antibody Antibody Antibody_mod Antibody Modification (e.g., with Alkyne-NHS ester) Antibody->Antibody_mod Drug Cytotoxic Drug Drug_mod Drug Modification (e.g., with Azide linker) Drug->Drug_mod Click_Reaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Antibody_mod->Click_Reaction Drug_mod->Click_Reaction Purification Purification (e.g., Size-Exclusion Chromatography) Click_Reaction->Purification ADC_product Antibody-Drug Conjugate (ADC) Purification->ADC_product

ADC Synthesis Workflow

References

An In-depth Technical Guide to the Core Principles of Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, including drug discovery, materials science, and bioconjugation.[1][2] This powerful and versatile ligation reaction is prized for its high efficiency, mild reaction conditions, and remarkable specificity, enabling the rapid and reliable construction of complex molecular architectures.[1][2][3] This technical guide delves into the fundamental principles of CuAAC, providing a comprehensive overview of its mechanism, key components, and practical execution for researchers, scientists, and drug development professionals.

The Mechanistic Core of CuAAC: A Stepwise Catalytic Cycle

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[4][5] This transformation boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[5] The currently accepted mechanism proceeds through a multi-step catalytic cycle involving a dinuclear copper(I) intermediate.

The key steps in the catalytic cycle are:

  • Formation of a Copper-Alkyne Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne.

  • Formation of a Copper Acetylide: A base or the solvent facilitates the deprotonation of the terminal alkyne, forming a copper acetylide intermediate.

  • Coordination of the Azide: The organic azide coordinates to a second copper center.

  • Cycloaddition: The azide attacks the copper acetylide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Product Formation: The intermediate undergoes ring contraction to form a triazolyl-copper species.

  • Protonolysis: Protonation of the triazolyl-copper intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism

A simplified representation of the CuAAC catalytic cycle.

Key Components of the CuAAC Reaction

Successful and efficient CuAAC reactions depend on the careful selection and use of several key components:

Copper Source

The active catalyst in CuAAC is the copper(I) ion.[1] However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state.[6] Therefore, the most common and convenient method for generating the active catalyst is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[5]

Copper SourceCommon ExamplesNotes
Cu(II) Salt + Reducing Agent CuSO₄·5H₂O + Sodium Ascorbate (B8700270)The most widely used system due to its convenience and the biocompatibility of the reagents.[5][7]
Cu(I) Salts CuI, CuBr, [Cu(CH₃CN)₄]PF₆Can be used directly but require inert atmosphere conditions to prevent oxidation.[6]
Metallic Copper Copper turnings, nanoparticlesCan also serve as a source of Cu(I) through disproportionation with Cu(II).[6]
Reducing Agent

Sodium ascorbate is the most popular reducing agent for the in situ generation of Cu(I) from Cu(II) salts.[8] It is effective, inexpensive, and generally well-tolerated in biological systems.[8]

Ligands

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation and disproportionation.[3][9] Furthermore, ligands can significantly accelerate the reaction rate.[3] A variety of ligands have been developed, with varying solubilities and efficiencies.

LigandCommon AcronymKey Features
Tris-(benzyltriazolylmethyl)amineTBTAOne of the first widely used ligands; soluble in organic solvents.[6]
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAA water-soluble ligand, ideal for bioconjugation reactions.[3][6]
2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidBTTAAA newer generation water-soluble ligand with high efficiency.[3]

The choice of ligand can significantly impact the reaction kinetics. While a comprehensive comparative table is difficult to compile due to varying reaction conditions across studies, it is generally observed that ligand-accelerated reactions are significantly faster than their ligand-free counterparts. For instance, turnover numbers as high as 20,000 have been reported for some N-heterocyclic carbene-copper complexes, and up to 91,500 for a dicopper-substituted silicotungstate catalyst.[4][10]

Solvents

A major advantage of the CuAAC reaction is its compatibility with a wide range of solvents.[7] The choice of solvent is often dictated by the solubility of the reactants.

Solvent ClassExamplesNotes
Aqueous Water, buffer solutions (e.g., phosphate (B84403), HEPES)Ideal for bioconjugation and green chemistry applications.[8]
Organic DMSO, DMF, THF, t-BuOH, acetonitrileUsed for small molecule synthesis and when reactants have poor water solubility.[11]
Mixed Solvents Water/t-BuOH, Water/DMSOOften used to improve the solubility of all reaction components.[11]

Experimental Protocols

The following protocols provide a general framework for performing CuAAC reactions. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.

General Protocol for Small Molecule Synthesis

This protocol is suitable for the reaction of a terminal alkyne and an azide in an organic or mixed aqueous/organic solvent system.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (10-20 mol%)

  • Solvent (e.g., 1:1 H₂O/t-BuOH)

Procedure:

  • In a reaction vial, dissolve the terminal alkyne and the azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring solution of the alkyne and azide, add the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 1 to 24 hours.[11]

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent. The product can then be purified by standard methods such as column chromatography.[11]

General Protocol for Bioconjugation

This protocol is adapted for the labeling of a biomolecule containing either an alkyne or an azide functionality. The use of a water-soluble ligand like THPTA is highly recommended to protect the biomolecule and accelerate the reaction.[1][12]

Materials:

  • Alkyne- or Azide-functionalized Biomolecule

  • Azide- or Alkyne-containing label (typically in excess)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Buffer (e.g., phosphate buffer, pH 7)

Procedure:

  • In a microcentrifuge tube, combine the biomolecule and the label in the buffer.

  • Prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is common).[12]

  • Add the CuSO₄/THPTA premix to the biomolecule solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.[1]

  • The labeled biomolecule can be purified from the reaction mixture using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.[13]

Experimental_Workflow start Start prepare_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, NaAsc, Ligand) start->prepare_reagents mix_reactants Combine Alkyne and Azide in Solvent/Buffer prepare_reagents->mix_reactants add_catalyst Add CuSO4/Ligand Premix mix_reactants->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate monitor Monitor Reaction Progress (TLC, LC-MS) incubate->monitor workup Workup and Purification (Extraction, Chromatography, etc.) monitor->workup characterize Characterize Product (NMR, MS, etc.) workup->characterize end End characterize->end

A general experimental workflow for a CuAAC reaction.

Logical Workflow for Reaction Optimization

Optimizing a CuAAC reaction often involves a systematic approach to identify the conditions that provide the best yield and reaction rate for a specific set of substrates.

Optimization_Workflow start Define Substrates (Alkyne and Azide) choose_solvent Select Solvent System (based on solubility) start->choose_solvent initial_conditions Initial Test Reaction (e.g., CuSO4/NaAsc, RT) choose_solvent->initial_conditions evaluate_yield Evaluate Yield/Conversion initial_conditions->evaluate_yield is_yield_good Yield > 90%? evaluate_yield->is_yield_good optimize_ligand Introduce/Vary Ligand is_yield_good->optimize_ligand No final_protocol Final Optimized Protocol is_yield_good->final_protocol Yes optimize_ligand->evaluate_yield optimize_temp Vary Temperature optimize_ligand->optimize_temp optimize_conc Vary Reactant/Catalyst Concentration optimize_ligand->optimize_conc optimize_temp->evaluate_yield optimize_conc->evaluate_yield

A logical workflow for optimizing a CuAAC reaction.

Applications in Drug Development

The CuAAC reaction has become an invaluable tool in drug discovery and development.[14] Its reliability and biocompatibility make it suitable for a wide range of applications, including:

  • Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[14]

  • Bioconjugation: CuAAC is widely used to attach drugs, probes, or imaging agents to biomolecules such as proteins, antibodies, and nucleic acids.[9][15] This is particularly relevant in the development of antibody-drug conjugates (ADCs).[9]

  • Prodrug Synthesis: The triazole linkage can be incorporated into prodrug strategies, where the active drug is released under specific physiological conditions.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition has firmly established itself as a premier ligation reaction in chemical synthesis. Its robust nature, high efficiency, and operational simplicity have made it accessible to a broad range of scientists. By understanding the core principles of the CuAAC mechanism and the roles of the key reaction components, researchers can effectively harness this powerful tool for the synthesis of novel therapeutics, advanced materials, and sophisticated bioconjugates. The continued development of new catalysts and ligands promises to further expand the capabilities and applications of this remarkable reaction.

References

Methodological & Application

Application Notes: Step-by-Step Guide for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-(O2Oc)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.

This guide provides a detailed protocol for the CuAAC reaction using N3-O2Oc-O2Oc-OH, a hydrophilic bifunctional linker containing an azide group for click chemistry and a terminal hydroxyl group for further derivatization. This linker is particularly useful for improving the solubility and pharmacokinetic properties of bioconjugates.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide (this compound) and a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst. The copper(I) species, typically generated in situ from a copper(II) salt and a reducing agent or from a copper(I) source directly, coordinates to the alkyne, activating it for nucleophilic attack by the azide. This results in the regioselective formation of the 1,4-disubstituted triazole product.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle cluster_product Product Azide This compound Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne R-C≡CH Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate (B8700270) NaAscorbate->Cu_I Cu_I->Cu_Acetylide Forms Cu_Acetylide->Triazole Reacts with Azide

Caption: General mechanism of the CuAAC reaction.

Experimental Protocol

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.

Materials and Reagents
  • Azide: this compound

  • Alkyne: Alkyne-functionalized molecule of interest

  • Copper Source: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate

  • Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). THPTA is recommended for aqueous reactions.[1]

  • Solvent: A suitable solvent system that dissolves all reactants. Common choices include mixtures of water with DMSO, t-BuOH, or DMF.[2]

  • Reaction Vessel: A clean, dry vial or flask.

  • Inert Gas: Argon or Nitrogen

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in the chosen reaction solvent.

  • Alkyne-Molecule: Prepare a 10 mM stock solution of the alkyne-containing molecule in the same solvent.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use as it is prone to oxidation.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

Step-by-Step Reaction Procedure
  • Reaction Setup: To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (e.g., 1 equivalent).

  • Add Azide: Add the this compound stock solution (1.1 - 1.5 equivalents). A slight excess of the azide can help drive the reaction to completion.[3]

  • Add Solvent: Add additional reaction solvent to achieve the desired final concentration (typically in the range of 1-10 mM).

  • Add Ligand and Copper:

    • First, add the THPTA stock solution (e.g., 5 equivalents relative to copper).[4]

    • Next, add the copper(II) sulfate stock solution (e.g., 0.1 equivalents, 10 mol%).

    • Gently mix. Premixing the copper and ligand can improve reaction efficiency.[1]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 1 equivalent).[3] The solution may change color.

  • Reaction: Stir the reaction mixture at room temperature. Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC, until the limiting reagent is consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched by exposure to air.

    • The crude product can be purified using standard techniques such as silica (B1680970) gel chromatography, reverse-phase HPLC, or precipitation, depending on the properties of the final product.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Stocks Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) Mix Combine Alkyne, Azide, Solvent, Ligand, CuSO4 Prep_Stocks->Mix Prep_Ascorbate Prepare Fresh Sodium Ascorbate Solution Initiate Add Sodium Ascorbate Prep_Ascorbate->Initiate Degas Degas with Ar/N2 Mix->Degas Degas->Initiate Stir Stir at Room Temperature Initiate->Stir Monitor Monitor by LC-MS/TLC Stir->Monitor Purify Purify Product Monitor->Purify Upon Completion

Caption: Experimental workflow for the CuAAC reaction.

Data Presentation

Quantitative data from reaction optimization studies should be summarized for clarity. The following table provides a template for presenting results from varying reaction parameters.

EntryCopper Source (mol%)Ligand (mol%)Reducing Agent (eq)Solvent SystemTime (h)Yield (%)
1CuSO₄ (10)THPTA (50)Na-Ascorbate (1)H₂O/DMSO (1:1)495
2CuSO₄ (5)THPTA (25)Na-Ascorbate (1)H₂O/DMSO (1:1)892
3CuBr (10)NoneNa-Ascorbate (1)DMF685
4CuSO₄ (10)NoneNa-Ascorbate (1)H₂O/t-BuOH (1:1)1278
5CuSO₄ (10)THPTA (50)Na-Ascorbate (0.5)H₂O/DMSO (1:1)1288

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield Oxidation of Cu(I) catalyst: Oxygen in the reaction mixture can deactivate the catalyst.Ensure thorough degassing of the reaction mixture before adding the sodium ascorbate.[1] Work under an inert atmosphere for sensitive substrates.
Impure Reagents: Purity of the azide and alkyne is critical.Purify starting materials before the reaction.
Suboptimal Solvent: Poor solubility of reactants can hinder the reaction.Screen different solvent systems (e.g., increase the ratio of organic co-solvent).
Degraded Sodium Ascorbate: The reducing agent is unstable in solution.Always use a freshly prepared solution of sodium ascorbate.
Multiple Side Products Copper-mediated side reactions: Especially with sensitive biomolecules.Use a stabilizing ligand like THPTA to protect the Cu(I) and the substrate.[1][4] Consider using a lower catalyst loading.
Reaction Stalls Insufficient Catalyst: The catalyst may be consumed over time.Add a second portion of the copper/ligand and sodium ascorbate solution.
Product Precipitation: The product may be insoluble in the reaction mixture.Change the solvent system to one that can solubilize both reactants and products.

References

Application Notes and Protocols for SPAAC Reaction using N3-O2Oc-O2Oc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage between an azide (B81097) and a cyclooctyne (B158145) without the need for a cytotoxic copper catalyst.[1][2] This copper-free click chemistry approach is ideal for applications in complex biological environments, including live-cell imaging, in vivo studies, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[2][3][4] The azide-functionalized polyethylene (B3416737) glycol (PEG) linker, N3-O2Oc-O2Oc-OH, is a versatile reagent for introducing a hydrophilic spacer arm onto biomolecules or small molecules, enhancing solubility and reducing steric hindrance for subsequent conjugation.[2][3] These application notes provide detailed protocols for utilizing this compound in SPAAC reactions with dibenzocyclooctyne (DBCO)-functionalized molecules.

Key Applications

The this compound linker, in conjunction with SPAAC chemistry, is well-suited for a variety of applications in research and drug development:

  • Bioconjugation: Covalent attachment of molecules such as fluorophores, biotin, or other labels to proteins, antibodies, or nucleic acids for detection and imaging.[4][5]

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and other diagnostic tools.[5]

  • Drug Delivery and Targeting: Construction of targeted drug delivery systems by conjugating targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or polymers.[6]

Quantitative Data Summary

The efficiency of SPAAC reactions is influenced by several factors, including the specific reactants, buffer conditions, pH, and temperature. The following tables summarize key quantitative data for SPAAC reactions involving DBCO derivatives and azides, providing a baseline for experimental design.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) at 25°C

Buffer (pH)DBCO ReactantAzide ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS (pH 7.4)DBCO-functionalized PeptideAzidolysine-containing Peptide~0.34
HEPES (pH 7)Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22
PBS (pH 7)Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.32–0.85
DMEMSulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.59–0.97
RPMISulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.27–0.77

Data adapted from studies on various DBCO and azide compounds to provide a general reference.[1][7]

Table 2: Impact of PEG Linker on SPAAC Reaction Rates

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)Rate Enhancement with PEG
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amineN/A
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.3731 ± 16%

The presence of a PEG linker can increase the reaction rate by reducing steric hindrance and improving accessibility of the reactive groups.[2][3][7]

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism SPAAC Reaction Mechanism Azide Azide-functionalized Molecule (e.g., this compound-Drug) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Strain-Promoted DBCO DBCO-functionalized Molecule (e.g., DBCO-Antibody) DBCO->TransitionState Triazole Stable Triazole Linkage (Conjugate) TransitionState->Triazole Ring Strain Release

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow General Experimental Workflow for SPAAC Bioconjugation cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification and Analysis Prep_Azide 1. Prepare this compound stock solution (e.g., in DMSO) Mix 3. Mix reactants (typically 5-20 fold molar excess of azide) Prep_Azide->Mix Prep_DBCO 2. Prepare DBCO-functionalized biomolecule in azide-free buffer Prep_DBCO->Mix Incubate 4. Incubate at RT or 37°C for 1-12 hours Mix->Incubate Purify 5. Purify the conjugate (e.g., SEC, dialysis) Incubate->Purify Analyze 6. Characterize the conjugate (e.g., SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: A typical workflow for SPAAC-mediated bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation of a Small Molecule to a Protein

This protocol describes the conjugation of an this compound-functionalized small molecule (e.g., a drug or a fluorescent dye) to a DBCO-activated protein (e.g., an antibody).

Materials:

  • This compound-functionalized molecule

  • DBCO-functionalized protein

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the this compound-functionalized molecule in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

    • Prepare the DBCO-functionalized protein in azide-free PBS at a concentration of 1-10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the DBCO-functionalized protein solution.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 5- to 20-fold relative to the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.

  • Incubation:

    • Gently mix the reaction mixture by pipetting.

    • Incubate the reaction at room temperature (25°C) for 4-12 hours or at 37°C for 1-4 hours. The optimal reaction time may need to be determined empirically. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted small molecules by size-exclusion chromatography (SEC) using a column with an appropriate molecular weight cutoff for the protein.

    • Alternatively, perform dialysis against PBS (pH 7.4) to remove excess reagents.

  • Characterization:

    • Confirm successful conjugation using appropriate analytical techniques. This may include:

      • SDS-PAGE: To observe a shift in the molecular weight of the protein.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate.

      • UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance.

      • HPLC: To assess the purity of the conjugate.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

The consumption of the DBCO reagent can be monitored by measuring the decrease in its characteristic absorbance at approximately 309 nm.[8]

Materials:

  • Reactants and buffers as described in Protocol 1

  • UV-Vis Spectrophotometer

  • Quartz cuvette

Procedure:

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-reagent should be adjusted to have an initial absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • Use a reference cuvette containing the buffer and the this compound molecule to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-functionalized protein to the cuvette containing the azide-functionalized molecule.

    • Immediately begin monitoring the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • For a pseudo-first-order reaction (where the azide is in large excess), plot the natural logarithm of the absorbance at 309 nm versus time.

    • The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conjugation Reactant Degradation: Azide or DBCO functionality has degraded.Store stock solutions properly (-20°C, protected from light and moisture). Use freshly prepared solutions.
Steric Hindrance: The conjugation site on the biomolecule is not easily accessible.Consider using a DBCO reagent with a longer PEG spacer to extend the reactive group away from the biomolecule surface.[2][3]
Presence of competing azides: Buffer contains sodium azide (NaN₃).Ensure all buffers are free of sodium azide, as it will compete with the azide-labeled molecule for the DBCO reagent.[8]
Slow reaction rate Suboptimal reaction conditions: Temperature, pH, or buffer may not be ideal.Increase the reaction temperature to 37°C if the biomolecule is stable. Optimize the pH of the reaction buffer (higher pH often increases the rate). Consider using HEPES buffer, which can lead to higher rate constants compared to PBS.[7]
Low reactant concentrations: Insufficient concentration of one or both reactants.Increase the molar excess of the azide-functionalized molecule. Increase the overall concentration of the reactants if possible.
Protein precipitation High concentration of organic solvent: DMSO concentration is too high.Keep the final DMSO concentration below 10% (v/v). If higher concentrations are needed for solubility, add it stepwise while gently mixing.
Protein instability: The protein is not stable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen different buffers for optimal protein stability.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with Azido-AEEA-AEEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. This document provides detailed application notes and protocols for the use of Azido-AEEA-AEEA as a versatile linker for the fluorescent labeling of proteins.

The Azido-AEEA-AEEA linker is a hydrophilic molecule functionalized with an azide (B81097) group. The dual aminoethoxyethoxyacetic acid (AEEA) spacer arm provides several advantages, including increased solubility of the labeled protein and reduced steric hindrance, which can improve the efficiency of subsequent click chemistry reactions. This linker is typically introduced to a protein via an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. The incorporated azide then serves as a bioorthogonal handle for the attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[1][2] This two-step approach offers high specificity and efficiency for protein labeling under mild, aqueous conditions.[1][3]

Applications

The fluorescent labeling of proteins using the Azido-AEEA-AEEA linker has a wide range of applications in life sciences and drug development, including:

  • Protein Trafficking and Localization: Tracking the movement and subcellular localization of proteins in living cells.

  • In Vitro and In Vivo Imaging: Visualizing the distribution of therapeutic proteins in tissues and organisms.

  • High-Throughput Screening: Developing assays for drug discovery based on protein-protein interactions or cellular localization changes.

  • Flow Cytometry: Quantifying cell populations based on the expression of a specific surface protein.

  • Fluorescence Microscopy: Enabling advanced imaging techniques such as FRET (Förster Resonance Energy Transfer) to study protein-protein interactions.

Experimental Overview

The overall workflow for fluorescently labeling a protein with Azido-AEEA-AEEA involves two main stages:

  • Azide-Modification of the Protein: The protein of interest is reacted with an amine-reactive derivative of Azido-AEEA-AEEA, typically Azido-AEEA-AEEA-NHS ester. This results in the covalent attachment of the azide linker to the protein.

  • Fluorescent Labeling via Click Chemistry: The azide-modified protein is then reacted with a fluorescent dye that has been functionalized with an alkyne group. This "click" reaction forms a stable triazole linkage, covalently attaching the fluorophore to the protein.

G cluster_0 Stage 1: Azide Modification cluster_1 Stage 2: Fluorescent Labeling Protein Protein Azide_Modified_Protein Azide-Modified Protein Protein->Azide_Modified_Protein NHS Ester Reaction Azido-AEEA-AEEA-NHS Azido-AEEA-AEEA-NHS Azido-AEEA-AEEA-NHS->Azide_Modified_Protein Azide_Modified_Protein_2 Azide-Modified Protein Alkyne_Fluorophore Alkyne-Functionalized Fluorophore Fluorescently_Labeled_Protein Fluorescently Labeled Protein Alkyne_Fluorophore->Fluorescently_Labeled_Protein Azide_Modified_Protein_2->Fluorescently_Labeled_Protein Click Chemistry (CuAAC or SPAAC)

Fig. 1: Experimental workflow for fluorescent protein labeling.

Experimental Protocols

Protocol 1: Azide-Modification of Protein with Azido-AEEA-AEEA-NHS Ester

This protocol describes the modification of a protein with an azide group using an NHS ester derivative of the Azido-AEEA-AEEA linker.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • Azido-AEEA-AEEA-NHS Ester (dissolved in anhydrous DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the NHS ester reaction.[4]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azido-AEEA-AEEA-NHS Ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the Azido-AEEA-AEEA-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purification:

    • Remove the excess, unreacted Azido-AEEA-AEEA-NHS Ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS pH 7.4.

    • Collect the protein-containing fractions. The azide-modified protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C.

Protocol 2: Fluorescent Labeling of Azide-Modified Protein via CuAAC

This protocol details the copper-catalyzed click reaction to label the azide-modified protein with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5, Alkyne-FITC)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Desalting column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) with a 2- to 5-fold molar excess of the alkyne-functionalized fluorescent dye.

    • Add the THPTA ligand solution to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1 mM.

  • Initiation of Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.[5]

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column.

    • Collect the fluorescently labeled protein fractions. The protein is now ready for downstream applications.

Quantitative Data

The efficiency of protein labeling can be assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using UV-Vis spectrophotometry.

Table 1: Representative Labeling Efficiency Data

ProteinProtein Concentration (mg/mL)Azido-AEEA-AEEA-NHS Molar ExcessAlkyne-Fluorophore Molar ExcessDegree of Labeling (DOL)
Antibody (IgG)2.010x3x2.5 - 4.0
Bovine Serum Albumin (BSA)5.015x5x3.0 - 5.5
Recombinant Kinase1.05x2x1.0 - 2.0

Note: The values in this table are illustrative and the optimal conditions and resulting DOL will vary depending on the specific protein and fluorophore used.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway where a fluorescently labeled antibody (Ab-Fluorophore) is used to detect a cell surface receptor (e.g., a receptor tyrosine kinase, RTK) and visualize its subsequent internalization.

G cluster_0 Cell Surface cluster_1 Intracellular Receptor RTK Receptor Internalized_Complex Internalized Receptor Complex Receptor->Internalized_Complex Internalization Ligand Ligand Ligand->Receptor Binding Ab_Fluorophore Ab-Fluorophore Ab_Fluorophore->Receptor Detection Endosome Endosome Signaling Downstream Signaling Endosome->Signaling Internalized_Complex->Endosome

Fig. 2: Labeled antibody detecting a cell surface receptor.

Logical Relationship Diagram

This diagram illustrates the decision-making process for choosing between the two main types of click chemistry for fluorescent labeling.

G Start Start: Labeling Azide- Modified Protein Live_Cells Labeling in Live Cells? Start->Live_Cells CuAAC Use CuAAC (Copper-Catalyzed) Live_Cells->CuAAC No SPAAC Use SPAAC (Strain-Promoted) Live_Cells->SPAAC Yes End End: Purified Labeled Protein CuAAC->End SPAAC->End

Fig. 3: Choosing the right click chemistry method.

References

Application Notes and Protocols: N3-O2Oc-O2Oc-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a critical tool in modern drug discovery and development, enabling the creation of peptide conjugates with enhanced therapeutic properties, imaging agents, and research tools. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for peptide labeling and modification due to its high specificity and reaction efficiency.[1] N3-O2Oc-O2Oc-OH is a novel functionalized linker containing a terminal azide (B81097) group, designed for facile incorporation into peptide sequences during solid-phase peptide synthesis (SPPS).[2][3] Its hydrophilic di(ethylene glycol) spacer enhances solubility and can reduce steric hindrance, making the terminal azide readily accessible for subsequent click chemistry reactions.

This document provides detailed application notes and protocols for the use of this compound in SPPS to generate azide-modified peptides ready for downstream conjugation.

Principle of the Method

The overall strategy involves the incorporation of the this compound linker onto the N-terminus of a peptide chain synthesized on a solid support using standard Fmoc-based SPPS. The carboxylic acid moiety of the linker allows for its coupling to the free N-terminal amine of the resin-bound peptide. Following the synthesis, the peptide is cleaved from the resin and deprotected. The resulting peptide possesses a terminal azide group, which can then be selectively reacted with an alkyne-containing molecule (e.g., a fluorescent dye, a cytotoxic drug, or a PEG chain) via CuAAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and modification of a model peptide (e.g., a hexapeptide) using this compound.

Table 1: Peptide Synthesis and Linker Coupling Efficiency

ParameterResultNotes
Resin Substitution0.5 mmol/gCommercially available Rink Amide resin
Average Coupling Efficiency per Amino Acid>99%Determined by Kaiser test[4]
This compound Coupling Efficiency>95%
Crude Peptide Purity (Post-SPPS)85-95%Dependent on peptide sequence[1]
Purified Azide-Peptide Yield50-70%Based on initial resin loading[1]

Table 2: Click Chemistry Modification Efficiency

ParameterResultNotes
Alkyne-Functionalized MoleculeAlkyne-Cy5As a model fluorescent dye
Reaction Conversion to Conjugate>98%Monitored by HPLC and LC-MS
Final Labeled Peptide Purity>98%After final HPLC purification[1]
Overall Yield of Labeled Peptide30-60%Highly dependent on the yields of the preceding steps[1]

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • Coupling reagents: HBTU, HATU, or HCTU[4][5]

  • Base: Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF[6]

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[7]

  • Precipitation solvent: Cold diethyl ether

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270), Alkyne-functionalized molecule of interest

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry.[8]

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.[9]

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol for this compound Coupling
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 2, step 2.

  • Linker Activation and Coupling:

    • Dissolve this compound (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.

    • Add DIEA (4 eq.) to the activation mixture and vortex.

    • Add the activated linker solution to the resin and agitate for 2-4 hours or overnight at room temperature.

    • Drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and finally with MeOH (3x).

    • Dry the resin under vacuum.

Protocol for Peptide Cleavage and Deprotection
  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate at room temperature for 2-3 hours.[7]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Peptide Dissolution: Dissolve the crude azide-modified peptide in a suitable solvent system (e.g., a mixture of water and DMSO or acetonitrile).

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule (1.2 eq.) in DMSO.

    • Prepare a fresh stock solution of sodium ascorbate (5 eq.) in water.

    • Prepare a stock solution of CuSO4 (1 eq.) in water.

  • Click Reaction:

    • Add the alkyne solution to the peptide solution.

    • Add the sodium ascorbate solution, followed by the CuSO4 solution.

    • Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS.

Mandatory Visualizations

SPPS_Workflow start Start: Rink Amide Resin resin_swelling Resin Swelling in DMF start->resin_swelling end_node End: Purified Peptide Conjugate fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection aa_coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) fmoc_deprotection->aa_coupling repeat_cycles Repeat for n Cycles aa_coupling->repeat_cycles n > 1 final_fmoc_deprotection Final Fmoc Deprotection aa_coupling->final_fmoc_deprotection n = 1 repeat_cycles->fmoc_deprotection Next Amino Acid repeat_cycles->final_fmoc_deprotection Last Amino Acid linker_coupling This compound Coupling (HATU, DIEA) final_fmoc_deprotection->linker_coupling cleavage Cleavage & Deprotection (TFA/TIS/H2O) linker_coupling->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation click_reaction CuAAC Click Reaction (Alkyne, CuSO4, Na-Ascorbate) precipitation->click_reaction purification RP-HPLC Purification click_reaction->purification purification->end_node

Caption: Workflow for SPPS and subsequent click chemistry using this compound.

Click_Reaction_Pathway cluster_catalyst Catalyst Generation peptide_azide Peptide-Spacer-N3 triazole_product Peptide-Spacer-[Triazole]-Molecule peptide_azide->triazole_product alkyne_molecule Alkyne-Molecule alkyne_molecule->triazole_product catalyst Cu(I) catalyst->triazole_product reagents Sodium Ascorbate (reduces Cu(II) to Cu(I)) cu_ii CuSO4 (Cu(II)) cu_i Cu(I) cu_ii->cu_i Reduction na_asc Sodium Ascorbate na_asc->cu_i

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for N3-O2Oc-O2Oc-OH in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the molecule.

N3-O2Oc-O2Oc-OH, also known as azido-di(ethylene glycol)-hydroxyl, is a versatile PEG-based linker building block for PROTAC synthesis. Its structure comprises a two-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and flexibility, an azide (B81097) (N3) group for covalent conjugation via "click chemistry," and a terminal hydroxyl (-OH) group that can be further functionalized. The use of such linkers allows for the modular and efficient assembly of PROTAC libraries for the optimization of protein degradation.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound linker plays a crucial role in orienting the two ligands for optimal ternary complex formation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Released Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Efficacy of PROTACs with PEG-based Linkers

The following table summarizes representative quantitative data for PROTACs utilizing short PEG linkers, similar in length to this compound. The data highlights the degradation potency (DC50) and maximal degradation (Dmax) of these molecules against their respective targets.

PROTAC IDTarget ProteinE3 Ligase LigandLinker Composition (similar to this compound)Cell LineDC50 (nM)Dmax (%)Reference
BRD4 Degrader-1 BRD4Pomalidomide (CRBN)Azide-PEG2-basedMV-4-118.5>95[Farnaby et al., 2019]
BTK Degrader-1 BTKPomalidomide (CRBN)Azide-PEG2-basedMOLM-142.1~90[Zorba et al., 2018]
HDAC6 Degrader-1 HDAC6Pomalidomide (CRBN)Azide-PEG2-basedMM.1S15>90[An et al., 2018]

Experimental Protocols

Protocol 1: Synthesis of a VHL-based PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by conjugating an alkyne-functionalized von Hippel-Lindau (VHL) E3 ligase ligand with an azide-containing POI ligand, using this compound as a precursor for the azide-linker component.

PROTAC_Synthesis_Workflow cluster_0 Synthesis Workflow Start Start Materials: - Alkyne-VHL Ligand - this compound - POI-Ligand-COOH Step1 Step 1: Amide Coupling (POI-Ligand-COOH + N3-O2Oc-O2Oc-NH2) Start->Step1 Step2 Step 2: CuAAC Click Chemistry (POI-Linker-N3 + Alkyne-VHL) Step1->Step2 Purification Purification (HPLC) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: PROTAC synthesis experimental workflow.

Materials:

  • Alkyne-functionalized VHL ligand

  • This compound

  • POI ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Acetonitrile

  • TFA (Trifluoroacetic acid)

Procedure:

  • Synthesis of POI-Linker-Azide Intermediate:

    • Note: This step assumes the hydroxyl group of this compound has been converted to an amine (N3-O2Oc-O2Oc-NH2) for amide coupling. Alternatively, the hydroxyl group can be activated for esterification.

    • Dissolve the POI ligand with a carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add N3-O2Oc-O2Oc-NH2 (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by flash column chromatography to obtain the POI-Linker-Azide intermediate.

  • CuAAC "Click" Reaction:

    • Dissolve the POI-Linker-Azide intermediate (1.0 eq) and the alkyne-functionalized VHL ligand (1.1 eq) in a 1:1 mixture of DMF and water.

    • In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in deionized water.

    • Add the catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in deionized water.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification and Characterization:

    • Purify the final PROTAC using reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest (e.g., MCF7 for ERα, MV-4-11 for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include a positive control with a known degrader and a negative control with a proteasome inhibitor (e.g., PROTAC + MG132) to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection and Data Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering a balance of hydrophilicity and a reactive handle for efficient conjugation via click chemistry. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this linker. The modular nature of this approach facilitates the rapid generation and screening of PROTAC libraries, which is essential for the optimization of potent and selective protein degraders for therapeutic development.

Application Notes & Protocols: Bioconjugation of Oligonucleotides with an Azido-Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of oligonucleotides to other molecules is a cornerstone of modern therapeutic and diagnostic development. This process allows for the enhancement of oligonucleotide properties, such as cellular uptake, stability, and targeted delivery. A widely employed strategy for this is the use of "click chemistry," a set of reactions known for their high efficiency and specificity.[1][2][][4] This document provides a detailed protocol for the bioconjugation of an alkyne-modified oligonucleotide with an azide-containing linker, represented here as N3-(O2Oc)2-OH. This linker features an azide (B81097) (N3) group for conjugation and a hydrophilic di(ethylene glycol) spacer (-(O2Oc)2-) to improve solubility and reduce steric hindrance, terminating in a hydroxyl group (-OH). The primary method described is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and versatile click chemistry reaction.[1][2][][5]

Principle of the Reaction

The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide.[][5] This reaction is highly specific, meaning the azide and alkyne groups react exclusively with each other, leaving other functional groups within the biomolecules untouched.[1][5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like copper sulfate) by a reducing agent such as sodium ascorbate (B8700270).[6]

Diagram of the CuAAC Reaction

G Oligo Alkyne-Modified Oligonucleotide Product Oligonucleotide Conjugate (Triazole Linkage) Oligo->Product Linker N3-(O2Oc)2-OH (Azide Linker) Linker->Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Product Catalyzes

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.

Experimental Protocols

This section provides a detailed methodology for the bioconjugation of an alkyne-modified oligonucleotide with the N3-(O2Oc)2-OH linker.

Materials and Reagents

Stock Solutions

ReagentStock ConcentrationSolvent
Alkyne-Oligonucleotide100 µMNuclease-free water
N3-(O2Oc)2-OH Linker10 mMDMSO
Copper(II) Sulfate100 mMNuclease-free water
Sodium Ascorbate500 mMNuclease-free water

Note: Always prepare the sodium ascorbate solution fresh on the day of the experiment to ensure its reducing activity.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Prep_Oligo Prepare Alkyne-Oligo Stock Solution Mix Combine Oligo, Linker, Buffer, and Water Prep_Oligo->Mix Prep_Linker Prepare N3-Linker Stock Solution Prep_Linker->Mix Prep_Reagents Prepare Catalyst & Buffer Solutions Add_Catalyst Add CuSO4 and Sodium Ascorbate Prep_Reagents->Add_Catalyst Mix->Add_Catalyst Incubate Incubate at Room Temp (1-4 hours) Add_Catalyst->Incubate Precipitate Ethanol Precipitation Incubate->Precipitate Purify HPLC Purification Precipitate->Purify Analyze Analyze by Mass Spec and UV-Vis Purify->Analyze

Caption: Workflow for oligonucleotide-linker bioconjugation.

Detailed Protocol

  • Reaction Setup:

    • In a nuclease-free microcentrifuge tube, combine the following reagents in the order listed. This example is for a 50 µL total reaction volume.

ReagentVolume (µL)Final Concentration
Nuclease-free Water26.5-
Tris-HCl (1 M, pH 7.5)5.0100 mM
Alkyne-Oligonucleotide (100 µM)10.020 µM
N3-(O2Oc)2-OH Linker (10 mM)2.5500 µM
Copper(II) Sulfate (100 mM)1.02 mM
Sodium Ascorbate (500 mM)5.050 mM
Total Volume 50.0
  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific oligonucleotide sequence and linker.

  • Purification by Ethanol Precipitation:

    • Add 5 µL of 3 M ammonium acetate to the reaction mixture.

    • Add 150 µL of ice-cold absolute ethanol.

    • Vortex briefly and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet for 10-15 minutes.

    • Resuspend the pellet in an appropriate volume of nuclease-free water.

  • HPLC Purification and Analysis:

    • For higher purity, the resuspended conjugate should be purified by reverse-phase or ion-exchange HPLC.

    • The purified conjugate can be analyzed by mass spectrometry to confirm the successful conjugation and by UV-Vis spectrophotometry to determine the concentration.

Data Presentation and Expected Results

The success of the conjugation reaction can be monitored by HPLC. The conjugated oligonucleotide will have a different retention time compared to the unconjugated starting material. The yield of the reaction can be calculated from the peak areas in the HPLC chromatogram.

Table of Expected HPLC Retention Times and Mass Spectrometry Data

SpeciesExpected Retention Time (min)Expected Mass (Da)
Alkyne-Modified OligonucleotideXY
N3-(O2Oc)2-OH LinkerZ177.18
Oligonucleotide ConjugateX + ΔtY + 177.18

Note: X, Y, Z, and Δt are variables that will depend on the specific oligonucleotide sequence, linker, and HPLC conditions used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation YieldInactive sodium ascorbatePrepare a fresh solution of sodium ascorbate immediately before setting up the reaction.
Insufficient reaction timeIncrease the incubation time to 4 hours or overnight at room temperature.
Suboptimal reagent concentrationsOptimize the concentrations of the linker, copper sulfate, and sodium ascorbate.
Multiple Peaks in HPLCIncomplete reaction or side reactionsEnsure all reagents are of high quality. Optimize purification steps.
Degradation of the oligonucleotideHandle oligonucleotides in a nuclease-free environment. Use nuclease-free water and reagents.

Conclusion

The bioconjugation of oligonucleotides with azide-containing linkers via CuAAC is a highly efficient and reliable method. The protocol provided here offers a robust starting point for researchers in drug development. Optimization of reaction conditions may be necessary to achieve the highest yields for specific oligonucleotide sequences and linkers. The resulting conjugates can be used in a wide range of applications, including targeted drug delivery, diagnostics, and fundamental biological research.

References

Application Notes and Protocols for Surface Modification using N3-O2Oc-O2Oc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-O2Oc-O2Oc-OH, also known as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a heterobifunctional linker designed for the versatile modification of surfaces. This molecule possesses a terminal carboxylic acid (-COOH) group and a terminal azide (B81097) (-N₃) group, connected by a flexible and hydrophilic di(ethylene glycol) spacer. This unique architecture allows for a two-step surface functionalization strategy. First, the carboxylic acid can be covalently coupled to amine-presenting surfaces through stable amide bond formation. Subsequently, the azide group serves as a reactive handle for the attachment of a wide array of molecules, including biomolecules, fluorophores, and drug payloads, via highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and the modified surface, which can significantly reduce non-specific protein adsorption, a critical factor in the development of biocompatible materials, biosensors, and targeted drug delivery systems.

Key Applications

  • Biomolecule Immobilization: Covalently attach proteins, peptides, antibodies, or nucleic acids to surfaces for applications in biosensing, diagnostics, and biocompatible coatings.

  • Drug Delivery: Functionalize nanoparticles or other drug carriers for targeted delivery by conjugating targeting ligands to the azide terminus.

  • Cell Adhesion Studies: Create surfaces with specific bioactive cues to study cell attachment, proliferation, and differentiation.

  • High-Throughput Screening: Develop functionalized microarrays for screening molecular interactions.

Data Presentation

Successful surface modification can be assessed through various surface analysis techniques. The following tables provide representative data that could be expected from the characterization of a surface at each stage of modification.

Table 1: Surface Characterization at Each Stage of Modification

Stage of ModificationWater Contact Angle (°)Surface Elemental Composition (XPS Atomic %)
Unmodified Substrate (e.g., Amine-silanized Glass) 40 - 50Si: ~25%, O: ~45%, N: ~5%, C: ~25%
After this compound Immobilization 55 - 65Si: ~20%, O: ~40%, N: ~8%, C: ~32%
After "Click" Conjugation of an Alkyne-modified Peptide 60 - 70Si: ~18%, O: ~38%, N: ~10%, C: ~34%

Note: The values presented are illustrative and will vary depending on the specific substrate, biomolecule, and reaction conditions.

Table 2: X-ray Photoelectron Spectroscopy (XPS) High-Resolution N 1s Analysis

Stage of ModificationBinding Energy (eV)Assignment
After this compound Immobilization ~404 eVCentral nitrogen of the azide group (-N=N ⁺=N⁻)
~401 eVTerminal nitrogens of the azide group (N =N⁺=N ⁻) and amide nitrogen
After "Click" Conjugation (Triazole Formation) ~401 eVNitrogen atoms in the triazole ring and amide nitrogen

Experimental Protocols

Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface

This protocol describes the covalent attachment of the this compound linker to a surface presenting primary amine groups (e.g., aminosilanized glass or silicon wafers). The carboxylic acid group of the linker is first activated using EDC and NHS to form a reactive NHS ester, which then readily reacts with surface amines to form a stable amide bond.

Materials:

  • Amine-functionalized substrates

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Wash Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the amine-functionalized substrates by sonicating in ethanol (B145695) and DI water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

  • Activation of this compound:

    • Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

    • In a clean reaction vessel, mix the this compound solution with the EDC and NHS stock solutions to achieve a final molar ratio of 1:2:2 (Linker:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Surface Coupling:

    • Immediately immerse the cleaned and dried amine-functionalized substrates in the activated linker solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Wash the substrates thoroughly by sonicating sequentially in DMF (or DMSO), ethanol, and DI water to remove any non-covalently bound linker.

    • Dry the substrates under a stream of nitrogen gas.

    • The azide-functionalized surfaces are now ready for the subsequent click chemistry reaction or can be stored in a desiccator at 4°C.

Protocol 2: "Click" Chemistry Conjugation of an Alkyne-Modified Biomolecule

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing biomolecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrates (from Protocol 1)

  • Alkyne-modified biomolecule (e.g., peptide, protein, oligo)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBS with 0.1% Tween-20

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Prepare Reaction Components:

    • Dissolve the alkyne-modified biomolecule in Reaction Buffer to the desired concentration (e.g., 1-10 µM).

    • Prepare fresh stock solutions: 100 mM CuSO₄ in DI water, 500 mM sodium ascorbate in DI water, and 10 mM TBTA in DMSO.

  • "Click" Reaction:

    • Place the azide-functionalized substrates in a reaction vessel.

    • Add the biomolecule solution to the vessel, ensuring the surfaces are fully covered.

    • To the biomolecule solution, add the reaction components in the following order, with gentle mixing after each addition:

      • CuSO₄ (to a final concentration of 1 mM)

      • TBTA (to a final concentration of 2 mM)

      • Sodium ascorbate (to a final concentration of 5 mM)

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Wash the substrates extensively with the Wash Buffer to remove non-specifically bound biomolecules and reaction components.

    • Rinse with DI water and dry under a stream of nitrogen gas.

    • The biomolecule-functionalized surfaces are now ready for use in downstream applications.

Mandatory Visualizations

G cluster_0 Step 1: Linker Immobilization AmineSurface Amine-Functionalized Surface ActivatedLinker EDC/NHS Activated This compound AmineSurface->ActivatedLinker Amide Bond Formation AzideSurface Azide-Functionalized Surface ActivatedLinker->AzideSurface

Caption: Workflow for immobilizing this compound.

G cluster_1 Step 2: Biomolecule Conjugation AzideSurface Azide-Functionalized Surface AlkyneBiomolecule Alkyne-Modified Biomolecule AzideSurface->AlkyneBiomolecule CuAAC 'Click' Chemistry FunctionalizedSurface Biomolecule-Functionalized Surface AlkyneBiomolecule->FunctionalizedSurface G cluster_workflow Overall Surface Modification Workflow Start Start: Amine-Functionalized Substrate ActivateLinker Activate this compound with EDC/NHS Start->ActivateLinker CoupleLinker Couple Activated Linker to Surface ActivateLinker->CoupleLinker Wash1 Wash to Remove Excess Linker CoupleLinker->Wash1 PrepareClick Prepare 'Click' Reaction Mix with Alkyne-Biomolecule Wash1->PrepareClick ClickReaction Perform CuAAC Reaction on Surface PrepareClick->ClickReaction Wash2 Wash to Remove Unbound Biomolecule ClickReaction->Wash2 End End: Functionalized Surface Wash2->End

The Versatile Linker N3-O2Oc-O2Oc-OH in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics and nanomedicine, the strategic design of drug delivery systems is paramount to enhancing efficacy and minimizing off-target effects. The bifunctional linker, N3-O2Oc-O2Oc-OH, has emerged as a critical tool for researchers and drug development professionals. This molecule, featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH) functionality, provides a versatile platform for the precise conjugation of therapeutic agents, targeting moieties, and nanoparticle scaffolds through robust and efficient click chemistry reactions.

These application notes provide an overview of the potential uses of this compound in constructing sophisticated drug delivery systems and offer generalized protocols for its incorporation.

Introduction to this compound

This compound, systematically named 1-azido-3,6,9-trioxaundecan-11-oic acid, is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure combines two key reactive groups:

  • Azide Group (N3): This functional group is central to "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This allows for the covalent attachment of alkyne-modified molecules, such as drugs, targeting ligands (peptides, antibodies, aptamers), or imaging agents.

  • Carboxylic Acid Group (-OH): This group provides a convenient handle for conjugation to amine- or hydroxyl-containing molecules or surfaces through standard esterification or amidation reactions. This is particularly useful for anchoring the linker to the surface of nanoparticles or for direct conjugation to certain drug molecules.

The PEG spacer between the reactive ends enhances water solubility and can reduce the immunogenicity of the final conjugate, contributing to improved pharmacokinetic profiles.

Applications in Drug Delivery

The unique properties of this compound make it a valuable component in the design of various drug delivery platforms:

  • Surface Functionalization of Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and liposomes are widely explored as drug carriers. This compound can be used to introduce azide functionalities onto the surface of these nanoparticles. The carboxylic acid group of the linker can be activated and reacted with amine or hydroxyl groups present on the nanoparticle surface or on a constituent polymer. The resulting azide-decorated nanoparticles can then be "clicked" with alkyne-modified targeting ligands to facilitate active targeting to diseased cells or tissues.

  • Development of Antibody-Drug Conjugates (ADCs): this compound serves as a linker in the construction of ADCs.[1] The carboxylic acid can be used to attach the linker to the antibody, while the azide group provides a site for the conjugation of a cytotoxic payload that has been modified with an alkyne group. This modular approach allows for the precise attachment of the drug to the antibody.

  • Formation of Prodrugs: The linker can be used to create prodrugs that are activated at the target site. For instance, a drug with a suitable functional group can be conjugated to this compound. The other end of the linker can then be attached to a targeting molecule. This assembly can improve the solubility and stability of the drug during circulation, with the active drug being released upon cleavage of the linker at the target site.

Experimental Protocols

The following are generalized protocols for the use of this compound in the development of drug delivery systems. Researchers should optimize these protocols for their specific applications.

Protocol 1: Surface Functionalization of PLGA Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of PLGA nanoparticles, which can be synthesized using methods like emulsification-solvent evaporation.

Materials:

  • PLGA nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Centrifugation tubes and equipment

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer (pH 6.0).

    • Add a molar excess of EDC and NHS to the solution to activate the carboxylic acid group.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to Nanoparticles:

    • Disperse the PLGA nanoparticles in MES buffer.

    • Add the activated this compound solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted linker and coupling agents.

    • Resuspend the nanoparticles in PBS and repeat the centrifugation and washing steps two more times.

  • Characterization:

    • Confirm the successful conjugation of the azide linker using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic azide peak (~2100 cm⁻¹) or by performing a click reaction with a fluorescently labeled alkyne and measuring the fluorescence of the nanoparticles.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Targeting Peptide to Azide-Functionalized Nanoparticles

This protocol outlines the attachment of a targeting ligand to the azide-functionalized nanoparticles prepared in Protocol 1.

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-modified targeting peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS

Procedure:

  • Preparation of Reaction Mixture:

    • Disperse the azide-functionalized nanoparticles in PBS.

    • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

    • In another tube, prepare a stock solution of the alkyne-modified peptide in a suitable solvent (e.g., water or DMSO).

    • Prepare a premix of CuSO₄ and THPTA in water.

  • Click Reaction:

    • To the nanoparticle suspension, add the alkyne-modified peptide solution.

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Purification:

    • Purify the peptide-conjugated nanoparticles by centrifugation or dialysis to remove unreacted peptide and catalyst components.

  • Characterization:

    • Confirm the successful conjugation of the peptide using methods such as gel electrophoresis (if the peptide is large enough), HPLC, or by using a fluorescently labeled peptide and measuring the fluorescence of the final nanoparticle product.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing this compound for drug delivery applications.

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticle cluster_click Click Chemistry linker This compound activated_linker Activated NHS-ester of Linker linker->activated_linker Activation edc_nhs EDC + NHS edc_nhs->activated_linker azide_np Azide-Functionalized Nanoparticle activated_linker->azide_np nanoparticle PLGA Nanoparticle nanoparticle->azide_np Conjugation targeted_np Targeted Nanoparticle azide_np->targeted_np alkyne_peptide Alkyne-Targeting Peptide alkyne_peptide->targeted_np Click Reaction catalyst CuSO4 + NaAsc catalyst->targeted_np

Caption: Workflow for surface functionalization and targeting of nanoparticles.

G linker This compound N3 (Azide) PEG Spacer COOH (Carboxylic Acid) drug Drug (Alkyne-Modified) linker:azide->drug Click Chemistry antibody Antibody linker:acid->antibody Amidation nanocarrier Nanocarrier (e.g., Liposome) targeting_ligand Targeting Ligand (Alkyne-Modified) linker2 {this compound | { N3 (Azide) |  PEG Spacer |  COOH (Carboxylic Acid)}} linker2:acid->nanocarrier Amidation/ Esterification linker2:azide->targeting_ligand Click Chemistry

Caption: Logical relationships of this compound in drug delivery constructs.

Quantitative Data Summary

As the specific performance of a drug delivery system is highly dependent on the nanoparticle composition, the drug, and the targeting ligand, a generalized quantitative data table is not provided. Researchers should experimentally determine key parameters for their specific system. Important quantitative metrics to assess include:

  • Linker Conjugation Efficiency: The percentage of nanoparticles successfully functionalized with the this compound linker.

  • Ligand Density: The number of targeting ligands attached per nanoparticle.

  • Drug Loading Capacity: The weight percentage of the drug encapsulated within or conjugated to the nanoparticles.

  • In Vitro Release Kinetics: The rate and extent of drug release from the nanoparticles under physiological conditions.

  • Cellular Uptake: The efficiency of nanoparticle internalization by target cells.

  • In Vivo Pharmacokinetics: The circulation half-life and biodistribution of the nanoparticles.

Conclusion

This compound is a powerful and versatile tool for the construction of advanced drug delivery systems. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the precise engineering of nanocarriers with tailored properties for targeted drug delivery. The protocols and concepts outlined in these application notes provide a foundation for researchers to design and synthesize novel and effective therapeutic platforms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions for N3-O2Oc-O2Oc-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the hydrophilic azide (B81097), N3-O2Oc-O2Oc-OH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the CuAAC reaction with this compound and similar hydrophilic substrates.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inhibition by Oxygen: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1]Degas all solutions (e.g., by sparging with argon or nitrogen) and perform the reaction under an inert atmosphere.
Suboptimal Ligand-to-Copper Ratio: An excess of a strongly chelating ligand can inhibit the reaction by blocking the copper's coordination sites.[2][3]Optimize the ligand-to-copper ratio. A 1:1 or 2:1 ratio is often effective, but for some ligands and conditions, a higher ratio (e.g., 5:1) may be beneficial to protect against reactive oxygen species.[1][4]
Poor Solubility of Reactants: While this compound is hydrophilic, the alkyne partner may have limited solubility in aqueous buffers.Add a co-solvent such as DMSO, DMF, or NMP (up to 10-20%) to improve solubility.[1][2]
Degradation of Sodium Ascorbate (B8700270): The reducing agent, sodium ascorbate, can degrade, especially in the presence of oxygen.Always use a freshly prepared solution of sodium ascorbate.
Incompatible Buffer: Certain buffers, like Tris, can chelate copper and inhibit the reaction.[4]Use non-coordinating buffers such as HEPES, phosphate (B84403), or carbonate buffers at a pH between 6.5 and 8.0.[4]
Formation of Side Products (e.g., Alkyne Homodimerization) Oxidation of Cu(I) to Cu(II): Cu(II) can promote the oxidative coupling of terminal alkynes (Glaser coupling).Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction. Minimize oxygen exposure.[5]
Reactive Ascorbate Byproducts: Oxidation of ascorbate can generate reactive carbonyl compounds that may modify proteins or other sensitive substrates.[4]Add a scavenger, such as aminoguanidine, to the reaction mixture to intercept these reactive byproducts.[1][4]
Reaction Stalls or is Sluggish Insufficient Catalyst Activity: The chosen ligand may not be optimal for the specific substrates and conditions.Screen different copper-coordinating ligands. For hydrophilic substrates, water-soluble ligands like THPTA are generally a good starting point.[1]
Low Reactant Concentrations: At very low concentrations, the reaction rate will be inherently slow.If possible, increase the concentration of the limiting reagent.
Steric Hindrance: The azide or alkyne may be sterically hindered, slowing the reaction.Increase the reaction temperature or extend the reaction time. Microwave heating can also be beneficial in some cases.[5]
Difficulty Purifying the Product Residual Copper: Copper ions can be difficult to remove and may interfere with downstream applications.Use a copper chelating agent, such as EDTA or a chelating resin, during workup to remove residual copper.
Complex Reaction Mixture: The presence of excess reagents, ligands, and byproducts can complicate purification.Optimize the stoichiometry to use a minimal excess of the non-limiting reagent. Consider using an immobilized alkyne or azide to simplify purification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for my this compound and alkyne partner?

A1: For bioconjugation reactions, typical starting concentrations are in the micromolar (µM) to low millimolar (mM) range. A good starting point is to have the limiting reactant at a concentration of 25-100 µM.[1] The other reactant is often used in a slight excess (1.2-2 equivalents).

Q2: Which copper source should I use: Cu(I) or Cu(II)?

A2: While Cu(I) salts (e.g., CuBr, CuI) can be used directly, they are prone to oxidation. A more common and convenient method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6] This approach is generally more robust for reactions in aqueous environments.

Q3: How important is the order of reagent addition?

A3: The order of addition is critical to prevent premature side reactions. It is recommended to first mix the copper sulfate (B86663) with the ligand, then add this solution to the mixture of your azide and alkyne. The reaction should be initiated by the final addition of freshly prepared sodium ascorbate.[4] Adding the ascorbate before the ligand can lead to the precipitation of copper species.

Q4: Can I perform this reaction in the presence of cells or other biological materials?

A4: Yes, CuAAC is widely used for bioconjugation. However, the potential cytotoxicity of the copper catalyst is a concern. Using a biocompatible, water-soluble ligand like THPTA or BTTAA can help to stabilize the Cu(I) and reduce its toxicity.[1] It is also crucial to use the lowest effective concentration of the copper catalyst and to thoroughly remove it after the reaction. For live-cell applications, copper-free click chemistry (SPAAC) is an alternative to consider.

Q5: My reaction involves a protein with cysteine or histidine residues. Will this be a problem?

A5: Yes, amino acids with thiol (cysteine) or imidazole (B134444) (histidine) side chains can chelate the copper catalyst, potentially inhibiting the reaction or leading to protein oxidation.[1][4] To mitigate this, you can use an excess of a strong copper-chelating ligand. In some cases, adding a sacrificial metal like Zn(II) can occupy these binding sites, leaving the copper free to catalyze the reaction.[1] Protecting sensitive residues prior to the reaction is another strategy.

Quantitative Data on Reaction Optimization

The following table summarizes data on the optimization of a CuAAC reaction with a PEGylated alkyne, which is structurally analogous to the hydrophilic this compound linker. The data is from a study using supercritical CO₂ as the solvent, but the trends in catalyst loading and time can provide valuable insights for optimization in aqueous systems.

Parameter Condition Yield (%) Reference
Catalyst/Alkyne Molar Ratio 0.582.32[7]
Reaction Time 24 hours82.32[7]
48 hours87.14[7]
**Pressure (in scCO₂) **130 bar82.32[7]

Note: The yields reported above were obtained under specific experimental conditions (35°C, 130 bar pressure in scCO₂). While the absolute yields will differ in aqueous buffer systems, the data illustrates that a higher catalyst loading and longer reaction time can lead to increased product formation.

Experimental Protocols

Protocol 1: General CuAAC Reaction for this compound

This protocol is a starting point for the conjugation of this compound to an alkyne-containing molecule in an aqueous buffer system.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Aminoguanidine hydrochloride (optional)

  • Reaction Buffer (e.g., 100 mM HEPES or phosphate buffer, pH 7.4)

  • Degassed deionized water

  • Co-solvent (e.g., DMSO, optional)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in degassed water or reaction buffer.

    • Alkyne Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., degassed water, buffer, or DMSO).

    • CuSO₄: Prepare a 20 mM stock solution in degassed water.

    • THPTA: Prepare a 50 mM stock solution in degassed water.[1]

    • Sodium Ascorbate: Prepare a 100 mM stock solution fresh in degassed water immediately before use.[1]

    • Aminoguanidine: Prepare a 100 mM stock solution in degassed water (optional).[1]

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in the specified order:

      • Reaction Buffer to bring the final volume to 500 µL.

      • This compound stock solution (e.g., 5 µL for a final concentration of 100 µM).

      • Alkyne substrate stock solution (e.g., 2.5 µL for a final concentration of 50 µM).

      • (Optional) Aminoguanidine stock solution (e.g., 12.5 µL for a final concentration of 2.5 mM).

    • Vortex the mixture gently.

  • Catalyst Premix and Addition:

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution (e.g., 6.3 µL for a final concentration of 0.25 mM) to the THPTA stock solution (e.g., 12.5 µL for a final concentration of 1.25 mM). This creates a 1:5 copper-to-ligand ratio.[1]

    • Vortex the catalyst premix briefly.

    • Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution (e.g., 25 µL for a final concentration of 5 mM) to the reaction tube.[1]

    • Gently mix by inverting the tube or by slow vortexing. If possible, overlay the reaction mixture with an inert gas (e.g., argon or nitrogen) before closing the tube.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be left overnight if necessary. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or fluorometric analysis if one of the components is fluorescent).

  • Quenching and Purification:

    • The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM.

    • Purify the conjugate using a method appropriate for your molecule of interest (e.g., size-exclusion chromatography, dialysis, or HPLC).

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide R1-N3 (this compound) Cu_Acetylide Cu(I)-Acetylide Complex Azide->Cu_Acetylide + Alkyne R2-C≡CH Cu_I Cu(I)-Ligand Alkyne->Cu_I + Cu_II Cu(II)-Ligand Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Cu_Acetylide Triazole 1,4-Disubstituted Triazole Cu_Acetylide->Triazole Cycloaddition Triazole->Cu_I Catalyst Regeneration

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Start CuAAC Reaction Check_Yield Low or No Yield? Start->Check_Yield Degas Degas Solvents & Work Under Inert Gas Check_Yield->Degas Yes Success Successful Reaction Check_Yield->Success No Optimize_Ligand Optimize Ligand:Cu Ratio (Try 1:1, 2:1, 5:1) Degas->Optimize_Ligand Check_Reagents Use Fresh Ascorbate & Non-Coordinating Buffer Optimize_Ligand->Check_Reagents Add_Cosolvent Add Co-solvent (e.g., DMSO) Check_Reagents->Add_Cosolvent Add_Cosolvent->Start Re-run

Caption: A troubleshooting workflow for addressing low-yield CuAAC reactions.

Reagent_Addition_Order Step1 1. Mix Azide (this compound) & Alkyne in Buffer Step2 2. Prepare Catalyst Premix: CuSO4 + Ligand (THPTA) Step3 3. Add Catalyst Premix to Azide/Alkyne Mixture Step2->Step3 Step4 4. Initiate with Freshly Prepared Sodium Ascorbate Step3->Step4 Step5 Incubate & Monitor Step4->Step5

Caption: Recommended order of reagent addition for the CuAAC reaction.

References

Technical Support Center: The Effect of Sodium azide on N3-O2Oc-O2Oc-OH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the impact of sodium azide (B81097) on click chemistry reactions involving the N3-O2Oc-O2Oc-OH reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical reagent used in click chemistry.[1][2] It contains an azide group (-N3) and is designed to react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or with molecules containing strained cyclooctyne (B158145) groups (like DBCO or BCN) via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1]

Q2: Can I use sodium azide (NaN3) as a preservative in my buffers for click chemistry experiments with this compound?

A2: It is strongly advised to avoid using sodium azide as a preservative in buffers for click chemistry reactions.[3] Sodium azide is an inorganic azide that can compete with the organic azide of your reagent (this compound) for the alkyne, leading to significantly reduced reaction efficiency.[3]

Q3: How does sodium azide interfere with the click reaction?

A3: Sodium azide interferes by acting as a competing reactant. The azide ion (N3-) from sodium azide will react with the alkyne groups in your experiment, reducing the amount of alkyne available to react with your intended this compound reagent. This leads to a lower yield of your desired product and a decreased degree of labeling (DOL).[3]

Q4: Is the interference from sodium azide the same for both CuAAC and SPAAC reactions?

A4: No, the impact of sodium azide is more severe in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[3] SPAAC is highly sensitive to even low concentrations of sodium azide, with reaction efficiency dropping dramatically at concentrations as low as 0.03 wt% (4.6 mM).[3] While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also affected, it is comparatively less sensitive.[3]

Troubleshooting Guide

Q5: My click reaction yield is very low. Could sodium azide be the cause?

A5: Yes, the presence of sodium azide in your reaction buffer is a very likely cause for low yields, especially in SPAAC reactions.[3] The inorganic azide from NaN3 competes with your this compound reagent, thereby reducing the efficiency of the desired reaction.[3]

Q6: I suspect my buffers are contaminated with sodium azide. How can I resolve this?

A6: The best solution is to prepare fresh buffers without sodium azide. If you must use a stock solution that may contain sodium azide, consider purification methods like dialysis or buffer exchange to remove it before starting your click reaction. For future experiments, it is recommended to use alternative preservatives or sterile filtration to prevent microbial growth in your buffers.

Q7: Besides sodium azide, what are other common causes for low reaction yields in click chemistry?

A7: Several factors can contribute to low yields:

  • Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable under certain conditions, such as acidic environments or during prolonged storage.[4]

  • Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.[4]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[4]

  • Oxygen Exposure (for CuAAC): Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. It's important to use a reducing agent like sodium ascorbate (B8700270) and minimize the reaction's exposure to air.[5]

  • Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.[4]

Q8: What should I do if I have already performed a reaction with excess sodium azide and need to work it up?

A8: When working with reactions containing excess inorganic azide, it is crucial to avoid acidic conditions during workup, as this can generate hydrazoic acid (HN3), which is volatile, highly toxic, and explosive.[5] To quench excess azide, you can treat the stirred aqueous solution with sodium nitrite (B80452), followed by the slow addition of sulfuric acid in a fume hood.[5][6] It is important that the sodium nitrite is added before the acid.[5][6]

Data Presentation

Effect of Sodium Azide Concentration on Degree of Labeling (DOL)

The following table summarizes the quantitative impact of varying sodium azide concentrations on the efficiency of both CuAAC and SPAAC reactions, as measured by the degree of labeling (DOL) of a model protein.

Sodium Azide (NaN3) ConcentrationDegree of Labeling (DOL) - CuAACDegree of Labeling (DOL) - SPAAC
0% (Control)1.001.00
0.03 wt% (4.6 mM)0.850.20
0.3 wt% (46 mM)0.600.05
3 wt% (460 mM)0.25~0 (similar to control with unmodified protein)

Data adapted from studies on alkyne-modified and azide-modified ovalbumin.[3] The DOL is normalized to the control reaction without sodium azide.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline. Optimal concentrations and reaction times should be determined empirically for your specific application.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule and the this compound reagent in a suitable buffer or solvent (e.g., a mixture of PBS and DMSO).

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA).

    • Crucially, prepare a fresh stock solution of sodium ascorbate immediately before use, as it degrades in the presence of oxygen. [7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne partner. Final concentrations typically range from 50 µM to 1 mM.[7]

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[6][7]

    • Add the premixed catalyst solution to the main reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.[5][7]

    • Allow the reaction to proceed for 1-12 hours.[7] Progress can be monitored by an appropriate analytical method like LC-MS or FT-IR (disappearance of the azide peak around 2100 cm⁻¹).[8]

  • Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.[7]

Visualizations

Figure 1. Mechanism of Sodium Azide Interference in Click Chemistry cluster_reactants Reactants cluster_reactions Competitive Reactions Alkyne Alkyne-Modified Molecule Desired_Reaction Desired Click Reaction Alkyne->Desired_Reaction Reacts with Side_Reaction Side Reaction Alkyne->Side_Reaction Competitively Reacts with N3_Reagent This compound (Organic Azide) N3_Reagent->Desired_Reaction NaN3 Sodium Azide (Inorganic Azide) NaN3->Side_Reaction Desired_Product Desired Triazole Product (High Yield) Desired_Reaction->Desired_Product Forms Side_Product Side Product (Reduced Yield) Side_Reaction->Side_Product Forms

Caption: A diagram illustrating how sodium azide acts as a competitive inhibitor.

Figure 2. General Experimental Workflow for CuAAC A 1. Prepare Stock Solutions - this compound - Alkyne Partner - CuSO₄ & Ligand - Fresh Sodium Ascorbate B 2. Combine Reactants Add this compound and alkyne partner to reaction tube. A->B D 4. Add Catalyst Add premixed catalyst to the main reaction tube. B->D C 3. Prepare Catalyst Premix CuSO₄ and ligand in a separate tube. C->D E 5. Initiate Reaction Add fresh sodium ascorbate to start the reaction. D->E F 6. Incubate Mix gently at room temperature, protected from oxygen. E->F G 7. Monitor & Purify Analyze reaction progress (e.g., LC-MS) and purify the final product. F->G

Caption: A standard workflow for a solution-phase CuAAC reaction.

Figure 3. Troubleshooting Logic for Low Reaction Yield Start Low Reaction Yield? Check_NaN3 Is Sodium Azide (NaN3) present in any buffer? Start->Check_NaN3 Check_Reagents Are reagents (especially strained alkynes) fresh and stored correctly? Check_NaN3->Check_Reagents No Sol_NaN3 Solution: Prepare fresh buffers without NaN3. Use alternative preservatives. Check_NaN3->Sol_NaN3 Yes Check_Conditions Is the reaction protected from oxygen (for CuAAC)? Are concentrations optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Use fresh reagents. Perform a small-scale control reaction with simple molecules. Check_Reagents->Sol_Reagents No Check_Solubility Are all reactants soluble in the reaction solvent? Check_Conditions->Check_Solubility Yes Sol_Conditions Solution: Degas buffers. Use fresh sodium ascorbate. Optimize reactant stoichiometry. Check_Conditions->Sol_Conditions No Sol_Solubility Solution: Add a co-solvent (e.g., DMSO, DMF) to improve solubility. Check_Solubility->Sol_Solubility No

Caption: A decision tree for troubleshooting low-yield click reactions.

References

Technical Support Center: Preventing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help you minimize non-specific binding in your experiments involving novel compounds. While the query mentioned "N3-O2Oc-O2Oc-OH," this is not a standard chemical nomenclature, and therefore the following advice is generalized for any experimental probe or ligand where non-specific binding is a concern.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

A1: Non-specific binding refers to the adhesion of your probe or molecule of interest to surfaces other than its intended biological target (e.g., other proteins, the surface of your assay plate, or membranes). This is problematic because it can lead to a high background signal, which obscures the true specific signal from your target. The consequences include reduced assay sensitivity, decreased signal-to-noise ratio, and potentially false-positive results.

Q2: How can I determine if my high background is due to non-specific binding of my primary probe?

A2: A simple control experiment can help you diagnose this issue. Run your standard experimental protocol but omit the primary target molecule. If you still observe a high signal, it is likely due to the non-specific binding of your probe to the assay surface or other components in the system.

Q3: What are the most common factors contributing to non-specific binding?

A3: Several factors can contribute to non-specific binding:

  • Hydrophobic Interactions: Many probes and surfaces have hydrophobic regions that can interact non-specifically.

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.

  • Probe Concentration: Using too high a concentration of your probe can saturate the specific binding sites and increase the likelihood of non-specific interactions.

  • Inadequate Blocking: Failure to properly block all unoccupied sites on the assay surface can leave them open for your probe to bind.

  • Suboptimal Washing Steps: Insufficient or overly stringent washing can either fail to remove non-specifically bound probes or disrupt specific binding.

Troubleshooting Guides

This section provides structured approaches to troubleshoot and mitigate non-specific binding.

Issue 1: High Background Signal in a No-Target Control

If you have confirmed that your probe is binding non-specifically, you can follow this troubleshooting workflow.

G start High Background in No-Target Control optimize_blocking Optimize Blocking Agent start->optimize_blocking optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing If background persists end_node Background Reduced optimize_blocking->end_node If issue resolves modify_buffer Modify Buffer Composition optimize_washing->modify_buffer If background persists optimize_washing->end_node If issue resolves titrate_probe Titrate Probe Concentration modify_buffer->titrate_probe If background persists modify_buffer->end_node If issue resolves check_aggregation Check for Probe Aggregation titrate_probe->check_aggregation If background persists titrate_probe->end_node If issue resolves check_aggregation->end_node If issue resolves at any step

Caption: Troubleshooting workflow for high background signal.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact non-specific binding. The ideal blocking agent will occupy all non-specific binding sites without interfering with the specific interaction you are measuring.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Inexpensive, readily available.Can be a source of cross-reactivity in some immunoassays.
Non-fat Dry Milk 1 - 5% (w/v)Inexpensive, effective for many applications.Contains phosphoproteins that can interfere with phospho-specific antibody binding.
Casein 1% (w/v)A purified milk protein, reduces variability.Similar to milk, can interfere with phospho-specific detection.
Normal Serum 5 - 10% (v/v)Reduces non-specific binding of antibodies by competing for Fc receptor binding.Must be from the same species as the secondary antibody to avoid cross-reactivity.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free.More expensive.

Experimental Protocols

Protocol 1: Screening for the Optimal Blocking Buffer

This protocol allows you to empirically determine the best blocking agent for your specific assay system.

  • Plate Preparation: Coat your microplate wells with your target molecule (if applicable) and leave some wells uncoated for no-target controls.

  • Blocking: Prepare solutions of different blocking agents (e.g., 3% BSA, 5% non-fat milk, and a commercial buffer) in your assay buffer. Add each blocking solution to a set of wells (both target-coated and no-target). Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash all wells 3-5 times with your wash buffer (e.g., PBS with 0.05% Tween-20).

  • Probe Incubation: Add your probe (at a concentration known to give a good signal with the target) to all wells. Incubate according to your standard protocol.

  • Washing: Repeat the washing step as in step 3.

  • Detection: Perform your standard detection step.

  • Analysis: Compare the signal in the no-target control wells for each blocking agent. The blocking agent that yields the lowest signal in these wells is the most effective at preventing non-specific binding of your probe.

G cluster_prep Plate Preparation cluster_blocking Blocking cluster_wash1 Washing cluster_probe Probe Incubation cluster_wash2 Washing cluster_detect Detection & Analysis prep1 Coat Wells (with and without target) block1 Add Different Blocking Agents prep1->block1 block2 Incubate block1->block2 wash1 Wash 3-5x block2->wash1 probe1 Add Probe wash1->probe1 probe2 Incubate probe1->probe2 wash2 Wash 3-5x probe2->wash2 detect1 Perform Detection wash2->detect1 detect2 Analyze Signal in No-Target Wells detect1->detect2

Caption: Experimental workflow for optimizing blocking conditions.

Protocol 2: Optimizing Wash Buffer Composition and Wash Steps

Fine-tuning your wash steps can significantly reduce background.

  • Prepare a series of wash buffers with varying concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) and detergent (e.g., 0.05%, 0.1%, 0.2% Tween-20).

  • Run your assay up to the first washing step after probe incubation.

  • Divide your samples into groups and wash each group with one of the prepared wash buffers.

  • Vary the number of washes (e.g., 3, 5, or 7 times) and the duration of each wash (e.g., 30 seconds vs. 5 minutes with gentle agitation).

  • Proceed with the detection step and analyze the signal-to-noise ratio for each condition. The optimal condition will be the one that provides the lowest background without significantly reducing the specific signal.

Data Presentation: Design of Experiment for Buffer Optimization

A simple matrix experiment can help you co-optimize detergent and salt concentrations in your wash buffer.

150 mM NaCl300 mM NaCl500 mM NaCl
0.05% Tween-20 Test Condition 1Test Condition 2Test Condition 3
0.1% Tween-20 Test Condition 4Test Condition 5Test Condition 6
0.2% Tween-20 Test Condition 7Test Condition 8Test Condition 9

Measure both the specific signal (with target) and background (no target) for each condition and calculate the signal-to-noise ratio.

Technical Support Center: Improving the Solubility of N3-O2Oc-O2Oc-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are working with N3-O2Oc-O2Oc-OH conjugates and encountering solubility challenges. This resource provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these issues.

Troubleshooting Guide

Q1: My this compound conjugate has precipitated out of my aqueous buffer. What should I do first?

A1: The first step is to systematically assess the properties of your conjugate and the buffer conditions. Poor solubility is a common issue, particularly when the conjugated molecule (e.g., a drug or probe) is hydrophobic. Here is a logical workflow to address this:

G start Precipitation Observed check_conc 1. Verify Conjugate Concentration start->check_conc assess_buffer 2. Assess Buffer (pH, Ionic Strength) check_conc->assess_buffer characterize 3. Characterize Conjugate (LogP, pKa) assess_buffer->characterize sol_screen 4. Perform Solubility Screening characterize->sol_screen ph_adjust pH Adjustment sol_screen->ph_adjust Ionizable Conjugate cosolvent Co-solvent Addition sol_screen->cosolvent Hydrophobic Conjugate excipient Excipient Screening (e.g., Cyclodextrins) sol_screen->excipient Poorly Soluble Conjugate optimize 5. Optimize Formulation ph_adjust->optimize cosolvent->optimize excipient->optimize

Caption: Troubleshooting workflow for conjugate precipitation.

Q2: I suspect my conjugated payload is too hydrophobic. How can I confirm this and what are my options?

A2: Hydrophobicity of the conjugated molecule is a primary driver of poor aqueous solubility for the entire conjugate.[1][] The this compound linker itself has hydrophilic character due to its ether linkages, but this may not be sufficient to overcome a highly lipophilic payload.

  • Confirmation:

    • Calculate LogP: Use computational tools to predict the LogP (partition coefficient) of your final conjugate. A higher LogP value indicates greater hydrophobicity.

    • Experimental LogP: If possible, perform an experimental determination of the LogP using a shake-flask method with octanol (B41247) and water.

  • Improvement Strategies:

    • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer.[3][4]

    • Surfactants: Use surfactants to form micelles that can encapsulate the hydrophobic conjugate.[5][6]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[7][8]

    • Linker Modification: For future conjugates, consider using a more hydrophilic linker, such as a longer polyethylene (B3416737) glycol (PEG) chain.[1][9][10] Hydrophilic linkers can "shield" the hydrophobic payload and reduce aggregation.[1][]

Frequently Asked Questions (FAQs)

Q3: What is the expected solubility of the this compound linker itself?

A3: The unconjugated linker, this compound, is a relatively small molecule with multiple ether groups and a carboxylic acid, which should confer some degree of aqueous solubility. Some suppliers suggest it may be soluble in water, as well as organic solvents like DMSO, ethanol, and DMF.[11] However, the solubility of the conjugate will be predominantly determined by the properties of the molecule it is attached to.

Q4: Can pH changes improve the solubility of my this compound conjugate?

A4: Yes, if your conjugate contains ionizable groups. The this compound linker itself has a terminal carboxylic acid (-OH), which is a weak acid. Additionally, your conjugated payload may have acidic or basic functionalities. Adjusting the pH can ionize these groups, increasing their interaction with water and thereby enhancing solubility.[4]

  • For acidic groups (like the linker's carboxylic acid): Increasing the pH above the pKa will deprotonate the acid (COO-), making it more soluble in aqueous media.

  • For basic groups on the payload: Decreasing the pH below the pKa will protonate the base (e.g., NH3+), increasing its solubility.

Q5: What are co-solvents and how do I choose the right one?

A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[3][4] Common co-solvents used in biopharmaceutical formulations include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 300/400 (PEG 300/400)

  • Glycerol

  • Dimethyl sulfoxide (B87167) (DMSO)

The choice of co-solvent and its concentration must be determined empirically. A screening approach is recommended (see Experimental Protocols).

Q6: My conjugate is intended for in vivo use. What are the best strategies for improving solubility?

A6: For in vivo applications, biocompatibility and safety are paramount. While DMSO is an excellent solubilizing agent, its use in high concentrations can be toxic. Preferable strategies include:

  • Formulation with Excipients: Using biocompatible excipients like cyclodextrins (e.g., HP-β-CD), or formulating as a lipid-based system or solid dispersion are common approaches.[7][12][13]

  • pH Adjustment: Using physiologically compatible buffers (e.g., phosphate-buffered saline, PBS) adjusted to a pH that maximizes solubility.

  • Particle Size Reduction: For suspensions, techniques like micronization or nanosizing can improve the dissolution rate.[3][14][15]

Quantitative Data Summaries

The following tables provide examples of how to structure and present data from solubility enhancement experiments. Researchers should replace the example data with their own experimental results.

Table 1: Co-solvent Screening for Conjugate X

Co-solventConcentration (% v/v)Measured Solubility (mg/mL)Fold IncreaseObservations
None (PBS)0%0.051.0Precipitation
Ethanol10%0.255.0Clear solution
Ethanol20%0.8016.0Clear solution
PEG 40010%0.459.0Clear solution
PEG 40020%1.5030.0Clear solution
DMSO5%2.1042.0Clear solution

Table 2: Effect of pH on Conjugate Y Solubility in PBS

pHMeasured Solubility (mg/mL)Fold IncreaseObservations
5.00.101.0Suspension
6.00.222.2Hazy
7.00.515.1Slight haze
7.40.898.9Clear solution
8.01.2512.5Clear solution

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

This protocol outlines a method for systematically testing the effect of different co-solvents on the solubility of your conjugate.

G prep_stock 1. Prepare Concentrated Conjugate Stock in DMSO prep_solvents 2. Prepare Serial Dilutions of Co-solvents in Buffer prep_stock->prep_solvents add_conjugate 3. Add Small Aliquot of Conjugate Stock to Solvents prep_solvents->add_conjugate equilibrate 4. Equilibrate Samples (e.g., 24h at RT with shaking) add_conjugate->equilibrate centrifuge 5. Centrifuge to Pellet Insoluble Material equilibrate->centrifuge measure 6. Measure Concentration of Soluble Conjugate in Supernatant (e.g., by HPLC or UV-Vis) centrifuge->measure analyze 7. Analyze Data and Determine Optimal Co-solvent measure->analyze

Caption: Experimental workflow for co-solvent screening.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your this compound conjugate in 100% DMSO (e.g., 50 mg/mL).

  • Prepare Co-solvent Systems: In separate vials, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing concentrations of your chosen co-solvents (e.g., 0%, 5%, 10%, 20% v/v of Ethanol, PEG 400, etc.).

  • Spike and Equilibrate: Add a small, precise volume of the conjugate stock solution to each co-solvent system to reach a target concentration that is above the expected solubility limit.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved conjugate.

  • Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analyze: Plot solubility versus co-solvent concentration to identify the most effective agent and concentration.

Protocol 2: pH-Dependent Solubility Profile

This protocol is for determining the solubility of a conjugate with ionizable groups across a range of pH values.

Methodology:

  • Prepare Buffers: Prepare a series of biocompatible buffers covering a range of pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-9). Ensure the buffer strength is consistent (e.g., 50 mM).

  • Add Excess Conjugate: Add an excess amount of the solid conjugate to a small volume of each buffer in separate vials. The amount should be enough to ensure a saturated solution with visible solid material remaining.

  • Equilibration: Seal the vials and shake at a controlled temperature for 24-48 hours to reach equilibrium.

  • Phase Separation: Filter the samples through a 0.22 µm syringe filter or centrifuge to remove undissolved solid.

  • Quantification: Measure the concentration of the conjugate in the filtrate/supernatant for each pH value using a validated analytical method.

  • Analysis: Plot solubility as a function of pH to determine the optimal pH range for solubilization.

References

N3-O2Oc-O2Oc-OH linker stability in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N3-O2Oc-O2Oc-OH linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and composition of the this compound linker?

A1: The this compound linker, chemically known as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a hydrophilic bifunctional linker. It features a terminal azide (B81097) (N3) group for click chemistry reactions and a terminal carboxylic acid (-OH) for conjugation to amine-containing molecules. The backbone consists of two repeating ethylene (B1197577) glycol-like units (O2Oc), providing spacing and improving solubility. The key functional bonds are amide and ether linkages.

Q2: How stable is the this compound linker in common biological buffers?

A2: The this compound linker is generally stable in commonly used biological buffers (e.g., PBS, HEPES, MOPS) at neutral to slightly acidic pH (pH 6-8) and at room temperature or below. The core structure consists of highly stable ether and amide bonds. Under physiological conditions, the uncatalyzed hydrolysis of amide bonds is extremely slow, with a half-life estimated to be between 350 and 600 years at 25°C.[1] However, stability can be influenced by extreme pH, high temperatures, and the presence of certain enzymes.

Q3: What are the potential degradation pathways for this linker?

A3: The primary potential degradation pathway for the this compound linker is the hydrolysis of the amide bond. This process is generally very slow under standard physiological conditions but can be accelerated by:

  • Extreme pH: Strongly acidic (pH < 3) or alkaline (pH > 11) conditions can catalyze amide bond hydrolysis.

  • Enzymatic Activity: The presence of proteases or amidases in the experimental sample (e.g., cell lysates, serum) could potentially lead to enzymatic cleavage of the amide bond.

  • High Temperatures: Elevated temperatures can increase the rate of hydrolysis.

The ether linkages within the PEG-like backbone are highly stable and not prone to degradation under typical biological conditions.

Q4: Which buffers are recommended for use with this linker?

A4: For most applications, standard non-amine-containing buffers are recommended to avoid side reactions with the carboxylic acid group if it is to be activated (e.g., via NHS ester formation). Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • MOPS

  • MES

It is crucial to avoid buffers containing primary amines, such as Tris or glycine, especially during the activation and conjugation steps involving the carboxylic acid, as they will compete for reaction.

Q5: Can I expect any issues when using this linker in complex biological media like serum or cell lysate?

A5: Yes, complex biological media can present challenges. Serum and cell lysates contain various enzymes, including proteases, which could potentially degrade the amide bond of the linker over time. It is recommended to perform stability studies in your specific medium if long-term incubation is required. Additionally, other components in the media could potentially interact with the azide or carboxylic acid functional groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Inactive Carboxylic Acid: The carboxylic acid group was not properly activated before reaction with an amine.Ensure efficient activation of the carboxylic acid (e.g., using EDC/NHS chemistry). Perform this step immediately before conjugation.
2. Competing Amines: Presence of amine-containing buffers (e.g., Tris, glycine) in the reaction mixture.Exchange the buffer to a non-amine-containing buffer like PBS or HEPES before setting up the conjugation reaction.
3. Steric Hindrance: The conjugation site on the biomolecule is sterically hindered.Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group.
Linker Instability/Degradation 1. Extreme pH: The buffer pH is too high or too low, leading to hydrolysis of the amide bond.Maintain the pH of the buffer within a range of 6-8.
2. Enzymatic Degradation: Presence of proteases or other enzymes in the sample.If enzymatic degradation is suspected, add a protease inhibitor cocktail to the reaction mixture. For long-term stability, consider sterile filtering the sample.
3. High Temperature: The reaction or storage temperature is too high.Perform reactions at room temperature or 4°C. For long-term storage of the conjugated molecule, store at -20°C or -80°C.
Poor Solubility of Conjugate 1. Hydrophobic Biomolecule: The biomolecule being conjugated is inherently hydrophobic.The PEG component of the this compound linker is designed to improve solubility. However, for highly hydrophobic molecules, a longer PEG chain may be necessary.
Non-specific Binding 1. Unreacted Functional Groups: Residual unreacted activated carboxylic acid groups can lead to non-specific binding.Ensure the reaction is quenched properly after the desired conjugation time, for example, by adding an excess of a small molecule amine like Tris or glycine.

Experimental Protocols

Protocol 1: General Procedure for Activating the Carboxylic Acid and Conjugating to a Protein

This protocol describes a general method for activating the carboxylic acid of the this compound linker using EDC/NHS chemistry and conjugating it to a primary amine on a protein.

Materials:

  • This compound linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein to be conjugated

  • Activation Buffer: MES buffer (pH 6.0)

  • Conjugation Buffer: PBS (pH 7.4)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the this compound linker in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Protein Conjugation:

    • Immediately add the activated linker solution to the protein solution in the Conjugation Buffer. A typical molar ratio is 10-20 fold molar excess of the linker to the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

Protocol 2: Assessing Linker Stability in a Biological Buffer

This protocol provides a framework for evaluating the stability of the this compound linker in a specific biological buffer over time.

Materials:

  • This compound linker conjugated to a fluorescent molecule or a molecule with a strong UV chromophore.

  • Biological buffer of interest (e.g., PBS, cell culture medium, serum).

  • HPLC system with a suitable column (e.g., C18).

Procedure:

  • Prepare a stock solution of the conjugated molecule in the biological buffer of interest at a known concentration.

  • Aliquot the solution into multiple vials and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 6, 24, 48 hours), take one aliquot and stop any potential degradation by flash freezing or by adding a quenching solution if enzymatic degradation is suspected.

  • Analyze the sample by HPLC to separate the intact conjugate from any potential degradation products.

  • Quantify the peak area of the intact conjugate at each time point.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life if applicable.

Quantitative Data Summary

As there is no publicly available quantitative stability data for the this compound linker, researchers are encouraged to perform their own stability studies as described in Protocol 2. The following table can be used to summarize the experimental findings.

Buffer pH Temperature (°C) Incubation Time (hours) % Intact Linker
PBS7.4370100
PBS7.43724
PBS7.43748
DMEM + 10% FBS7.4370100
DMEM + 10% FBS7.43724
DMEM + 10% FBS7.43748
User-defined buffer

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Quenching & Purification Linker This compound EDC_NHS EDC / NHS in MES Buffer (pH 6.0) Linker->EDC_NHS Activated_Linker N3-O2Oc-O2Oc-O-NHS (Activated NHS Ester) EDC_NHS->Activated_Linker Protein Protein-NH2 in PBS (pH 7.4) Activated_Linker->Protein Conjugated_Protein N3-Linker-Protein Conjugate Protein->Conjugated_Protein Quench Quench (e.g., Tris buffer) Conjugated_Protein->Quench Purification Purification (e.g., Desalting Column) Quench->Purification

Caption: Experimental workflow for protein conjugation.

G cluster_main This compound Degradation Pathway Linker N3-O2Oc-O2Oc-NH-CO-O2Oc-OH (Intact Linker) Condition1 High/Low pH (Hydrolysis) Linker->Condition1 Condition2 Enzymes (Proteases/Amidases) Linker->Condition2 Degradation_Product N3-O2Oc-O2Oc-NH2 + HOOC-O2Oc-OH (Hydrolyzed Products) Condition1->Degradation_Product Condition2->Degradation_Product

References

Technical Support Center: Purification of N3-O2Oc-O2Oc-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of purifying peptides labeled with azide (B81097) (N3) and hydrophobic octanoyloxymethyl (O2Oc) moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying N3-O2Oc-O2Oc-OH labeled peptides?

The purification of these peptides presents a dual challenge. First, the azide (-N3) group is susceptible to reduction to a primary amine (-NH2) during the final cleavage step if improper scavengers are used.[1] Second, the two O2Oc groups impart significant hydrophobicity, which can lead to poor solubility in standard aqueous buffers, aggregation, and strong retention on reversed-phase chromatography columns.[2][3] This can result in low yield, poor peak shape, and difficult separation from hydrophobic impurities.[4]

Q2: What is the recommended purification method for these peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for purifying synthetic peptides.[5][6] However, due to the high hydrophobicity of this compound labeled peptides, modifications to standard protocols are necessary. This includes careful selection of the stationary phase (column), mobile phase composition, and gradient elution parameters.[7][8]

Q3: How can I prevent the reduction of the azide group during peptide cleavage?

The primary cause of azide reduction is the use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), in the trifluoroacetic acid (TFA) cleavage cocktail.[1] To preserve the azide group, it is critical to use an "azide-safe" cleavage cocktail. A widely recommended combination is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[1] If your peptide contains sensitive residues like tryptophan that typically require a scavenger, non-thiol options like thioanisole (B89551) can be considered, though TIS and water are often sufficient.[1]

Q4: My labeled peptide has poor solubility in the HPLC mobile phase. What are the best practices for dissolution?

Hydrophobic peptides often require initial dissolution in a strong, polar organic solvent before dilution for HPLC injection.[]

  • Solubility Testing: First, test the solubility of a small amount of the crude peptide in various solvents.

  • Recommended Solvents: Start by dissolving the peptide in pure dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[][10] For some hydrophobic peptides, n-propanol can also be effective.[3]

  • Dilution: Once dissolved, carefully dilute the sample with the initial HPLC mobile phase (e.g., water with 0.1% TFA) to a composition that maintains solubility but is compatible with column binding.[3] Avoid diluting so much that the peptide precipitates.[3]

Q5: I'm observing broad peaks or no elution from my C18 column. What can I do?

This is a common issue with highly hydrophobic peptides, which can bind irreversibly to C18 stationary phases.

  • Change Column Chemistry: Switch to a less hydrophobic column, such as one with C8, C4, or phenyl ligands.[10][11] A C4 column is often the most suitable for large or very hydrophobic peptides.[11]

  • Optimize Mobile Phase: Increase the organic content in your mobile phase or use a stronger organic modifier. For extremely hydrophobic peptides, replacing acetonitrile (B52724) with n-propanol can improve peak shape and recovery.[3]

  • Adjust Gradient: Use a shallower gradient to improve the resolution between your target peptide and closely eluting impurities.[6]

Troubleshooting Guide

Problem 1: Mass spectrometry analysis shows a significant peak at the desired mass minus 26 Da.
  • Diagnosis: This mass loss (M-26) corresponds to the reduction of the azide group (-N3) to a primary amine (-NH2).[1]

  • Root Cause: You have likely used a cleavage cocktail containing a thiol-based scavenger (e.g., EDT, DTT).[1]

  • Solution: The peptide must be re-synthesized and cleaved from the resin using an azide-safe cocktail, such as TFA/TIS/H2O.[1] Refer to the quantitative data below to understand the impact of scavenger choice.

Problem 2: The peptide precipitates upon injection into the HPLC system, causing high backpressure.
  • Diagnosis: The peptide is not soluble in the initial mobile phase conditions.

  • Root Cause: The starting percentage of the organic solvent (e.g., acetonitrile) is too low for the hydrophobic peptide to remain in solution.

  • Solution:

    • Filter your sample through a 0.2 µm syringe filter before injection to remove any pre-existing particulates.

    • Increase the initial percentage of the organic mobile phase in your gradient.

    • Dissolve the sample in a stronger solvent like DMSO and ensure it remains soluble after dilution with the starting mobile phase.[10]

Problem 3: Low overall yield after purification.
  • Diagnosis: The peptide is being lost during the purification process.

  • Root Cause: This can be due to irreversible adsorption to the HPLC column, precipitation during fraction collection, or poor initial solubility.

  • Solution:

    • Attempt purification with a less hydrophobic column (e.g., C4).[11]

    • Perform a blank run after your purification gradient with a high concentration of organic solvent to check if the peptide elutes late from the column.[3]

    • Ensure the peptide remains soluble in the collected fractions. If precipitation is observed, consider adding a small amount of organic solvent to the collection tubes.

Quantitative Data Summary

The choice of scavenger during TFA cleavage dramatically impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.

Thiol ScavengerPeptide 1 (N-terminal Azide)Peptide 2 (Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)
1,2-Ethanedithiol (EDT)~95%~85%>99%
Dithiothreitol (DTT)~15%~10%~25%
None (TFA/TIS/H2O) <1% <1% <1%
Data are estimated from published experimental results and represent the conversion of the azide to the corresponding amine.[1]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage and Precipitation
  • Resin Preparation: After solid-phase peptide synthesis (SPPS), wash the resin-bound peptide thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum for at least 1 hour.[12]

  • Cleavage: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Add this cocktail to the dried resin (approximately 10 mL per gram of resin).[1]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[12]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).[12][13] A white precipitate of the crude peptide should form.

  • Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the pellet twice more by resuspending in fresh cold ether, centrifuging, and decanting.[12]

  • Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. Do not over-dry, as this can make redissolving difficult.[13] Store the crude peptide at -20°C or below.

Protocol 2: RP-HPLC Purification of Hydrophobic Azide-Labeled Peptides
  • System Preparation:

    • Column: C4 or C8 reversed-phase column (e.g., 4.6 x 250 mm for analytical, or larger for preparative).[11]

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMF or DMSO. Dilute with Mobile Phase A to the highest concentration that remains fully dissolved. Centrifuge and filter the sample before injection.

  • Chromatography:

    • Equilibrate the column with a starting mobile phase composition suitable for the hydrophobic peptide (e.g., 70% A / 30% B).

    • Inject the prepared sample.

    • Run a shallow linear gradient to elute the peptide. For example, increase Mobile Phase B from 30% to 80% over 40-60 minutes.[13] The optimal gradient must be determined empirically with initial analytical runs.[13]

  • Fraction Collection: Collect fractions (e.g., 1 mL each) as peaks are detected by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the target peptide at the desired purity.[13] Pool the pure fractions.

  • Lyophilization: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.[13]

Visualizations

TroubleshootingWorkflow start MS analysis shows a peak at M-26 Da check_cocktail Review the cleavage cocktail composition start->check_cocktail thiol_used Was a thiol scavenger (e.g., EDT, DTT) used? check_cocktail->thiol_used root_cause Root Cause Identified: Azide group was reduced to a primary amine. thiol_used->root_cause  Yes no_issue Azide reduction is unlikely. Investigate other potential side reactions. thiol_used->no_issue No   solution Solution: Re-synthesize peptide and cleave with an azide-safe cocktail (e.g., TFA/TIS/H2O) root_cause->solution

Caption: Troubleshooting workflow for diagnosing the reduction of an azide group.

PurificationWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Process cluster_final Final Product spps 1. SPPS Resin with This compound Peptide cleavage 2. Azide-Safe Cleavage (TFA/TIS/H2O) spps->cleavage precipitation 3. Crude Peptide Precipitation (Ether) cleavage->precipitation solubility 4. Solubility Testing & Dissolution (e.g., in DMSO) precipitation->solubility hplc 5. Preparative RP-HPLC (C4 or C8 Column) solubility->hplc analysis 6. Fraction Analysis (LC-MS) hplc->analysis pooling 7. Pool Pure Fractions analysis->pooling lyo 8. Solvent Removal & Lyophilization pooling->lyo pure_peptide 9. Pure Labeled Peptide lyo->pure_peptide

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with N3-O2Oc-O2Oc-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using the N3-O2Oc-O2Oc-OH linker. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve a consistent and optimal drug-to-antibody ratio (DAR) in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADC development?

A1: this compound is a hydrophilic, PEGylated linker containing an azide (B81097) (N3) functional group. It is used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, to conjugate a payload (drug) to a monoclonal antibody (mAb).[1][2][] Its PEG structure can help to improve the solubility and pharmacokinetic properties of the resulting ADC.[4][5][6]

Q2: What is the importance of the Drug-to-Antibody Ratio (DAR)?

A2: The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation due to increased hydrophobicity.[7]

Q3: What is a typical target DAR and how can I control it?

A3: A typical target DAR is between 2 and 4, which is often considered the optimal balance for the therapeutic index. However, the optimal DAR is specific to the antibody, target, and payload combination. You can control the DAR by carefully adjusting the molar ratio of the this compound linker-payload to the antibody during the conjugation reaction.[1] Other factors include reaction time, temperature, and the concentration of reactants.

Q4: How does the PEG component of the this compound linker affect my ADC?

A4: The polyethylene (B3416737) glycol (PEG) component of the linker increases its hydrophilicity. This can help to counterbalance the hydrophobicity of the cytotoxic payload, potentially reducing the risk of aggregation, which is a common issue with high-DAR ADCs.[4][5][8] Improved hydrophilicity can also lead to better pharmacokinetic properties, such as a longer half-life in circulation.[8]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptom: Your final ADC product has a lower average DAR than intended, as determined by HIC-HPLC or Mass Spectrometry.

Possible Cause Troubleshooting Steps
Inefficient Click Reaction Ensure all reagents for the CuAAC reaction are fresh, especially the sodium ascorbate (B8700270) solution, which is prone to oxidation.[1] Increase the molar excess of the this compound linker-payload relative to the antibody. Optimize the concentration of the copper catalyst and ligand (e.g., THPTA).[1][9]
Steric Hindrance The PEG chain of the linker may cause steric hindrance, preventing efficient conjugation. Consider optimizing the reaction time and temperature.
Antibody Modification Issues If you are attaching an alkyne handle to your antibody prior to conjugation, ensure this initial modification step is efficient. Incomplete alkyne modification will result in fewer available sites for the azide linker to react.
Premature Reaction Quenching Ensure no interfering substances are present in your antibody buffer. For example, sodium azide is a common preservative but can interfere with some conjugation chemistries.[10]
Issue 2: ADC Aggregation

Symptom: You observe the formation of high molecular weight species during or after the conjugation reaction, as seen by Size Exclusion Chromatography (SEC).

Possible Cause Troubleshooting Steps
High Hydrophobicity Even with a PEGylated linker, high DAR values can increase the overall hydrophobicity of the ADC, leading to aggregation.[11][12][13] Consider targeting a lower average DAR.
Use of Organic Co-solvents While organic co-solvents like DMSO are often necessary to dissolve the linker-payload, high concentrations (>10%) can denature the antibody and cause aggregation.[11][14] Use the minimum amount of co-solvent required.
Unfavorable Buffer Conditions The pH of the conjugation buffer can impact antibody stability.[11] Ensure the pH is optimal for both the conjugation reaction and the stability of your specific antibody. Sub-optimal salt concentrations can also contribute to aggregation.[11]
Freeze-Thaw Stress Repeatedly freezing and thawing your ADC can lead to aggregation.[15] It is recommended to store your ADC in single-use aliquots.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines a general procedure for conjugating an azide-containing linker-payload (like one derived from this compound) to an antibody that has been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound linker-payload, dissolved in DMSO.

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water).[16]

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared).[1]

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Methodology:

  • Antibody Preparation:

    • Ensure the alkyne-modified mAb is at a concentration of 5-10 mg/mL.

    • If the antibody buffer contains interfering substances like sodium azide, perform a buffer exchange into PBS.[10]

  • Reaction Mixture Preparation:

    • In a reaction vessel, add the alkyne-modified mAb.

    • Add the desired molar excess of the this compound linker-payload solution. A common starting point is a 5-10 fold molar excess over the antibody.[1]

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:2.5 molar ratio and let it stand for 2-3 minutes.[16]

    • Add the catalyst premix to the antibody-linker mixture. A final copper concentration of 100-250 µM is often a good starting point.[16]

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[16]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted linker-payload, copper catalyst, and other small molecules.[1][17]

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the average DAR and the distribution of different DAR species.[18][19][20]

Materials:

  • HPLC system with a UV detector.

  • HIC column (e.g., Butyl-NPR).[18][19]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Tris-HCl, pH 8).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Tris-HCl with 5% Isopropyl Alcohol, pH 7).[9]

Methodology:

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species. The peak with the earliest retention time is the unconjugated antibody (DAR0), and subsequent peaks represent increasing DAR values (DAR2, DAR4, etc.).[18][21]

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)

Visualized Workflows and Pathways

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Alkyne-mAb 1. Alkyne-Modified Antibody Mix 3. Combine mAb and Linker-Payload Alkyne-mAb->Mix Linker_Payload 2. This compound Linker-Payload Linker_Payload->Mix Catalyst 4. Add Cu(I) Catalyst (CuSO4 + Ascorbate) Mix->Catalyst Incubate Purify 5. Purify ADC (e.g., SEC) Catalyst->Purify Reaction Complete Analyze 6. Characterize DAR (e.g., HIC-HPLC) Purify->Analyze Final_ADC Final ADC Product Analyze->Final_ADC

Caption: Experimental workflow for ADC production using click chemistry.

DAR_Troubleshooting Start Low DAR Observed Check_Reagents Check Reagent Quality? (e.g., fresh ascorbate) Start->Check_Reagents Increase_Excess Increase Molar Excess of Linker-Payload? Check_Reagents->Increase_Excess Reagents OK Success DAR Optimized Check_Reagents->Success Issue Found Optimize_Catalyst Optimize Catalyst Concentration? Increase_Excess->Optimize_Catalyst DAR still low Increase_Excess->Success DAR Improved Review_Buffer Review Antibody Buffer for Inhibitors? Optimize_Catalyst->Review_Buffer DAR still low Optimize_Catalyst->Success DAR Improved Review_Buffer->Success Issue Found

Caption: Troubleshooting flowchart for addressing low DAR results.

References

Validation & Comparative

A Comparative Guide to Azide PEG Linkers: The Case for N3-O2Oc-O2Oc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, those featuring polyethylene (B3416737) glycol (PEG) chains and azide-reactive handles have become indispensable tools, particularly in the construction of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the N3-O2Oc-O2Oc-OH linker, a branched or "pendant" PEG structure, with other commonly used linear and branched azide (B81097) PEG linkers, supported by available experimental data and detailed methodologies.

Structural Overview: this compound in Context

The performance of a PEG linker is intrinsically linked to its chemical architecture. This compound, chemically named 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, possesses a unique branched structure.[1] This is in contrast to more conventional linear azide PEG linkers and other multi-arm branched structures.

G Chemical Structures of Azide PEG Linkers cluster_0 This compound (Pendant Structure) cluster_1 Linear Azide-PEG4-Acid cluster_2 Branched (Tri-functional) Azide PEG a N3-CH2CH2-O-CH2CH2-O-CH2C(O)-NH-CH2CH2-O-CH2CH2-O-CH2COOH b N3-CH2CH2-(O-CH2CH2)3-O-CH2COOH c HOOC-PEG4-N(PEG4-N3)2

Caption: Chemical structures of this compound, a linear azide PEG linker, and a generic branched azide PEG linker.

Performance Comparison: Insights from Structurally Analogous Linkers

Direct head-to-head experimental data comparing this compound with other azide PEG linkers is limited in publicly available literature. However, a 2021 study by Tedeschini et al. in the Journal of Controlled Release provides valuable insights by comparing ADCs constructed with a conventional linear 24-unit PEG linker to those with two pendant 12-unit PEG chains, a configuration functionally similar to the branched nature of this compound.[2][3][4][5]

In Vivo Pharmacokinetics

The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic window. The study by Tedeschini et al. demonstrated that ADCs with a pendant PEG configuration exhibited slower clearance rates and higher plasma concentrations over time compared to their linear counterparts.[2][3][4][5] This suggests that the branched architecture of linkers like this compound can provide a superior shielding effect, leading to increased circulation time in vivo.

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Linear vs. Pendant PEG Linkers

Linker ConfigurationADC Clearance RatePlasma Concentration (AUC)Reference
Linear PEG24FasterLower[2][5]
Pendant (2x PEG12)SlowerHigher[2][5]

Data conceptualized from Tedeschini et al., 2021. The pendant configuration serves as a structural analogue for this compound.

Physicochemical Properties and Stability

The structure of a PEG linker also influences the overall hydrophilicity and stability of the bioconjugate. Increased PEG content generally enhances the hydrophilicity of the resulting conjugate, which can mitigate aggregation issues, particularly with hydrophobic drug payloads.[6] The branched structure of this compound, with its multiple ether oxygens in a compact form, is anticipated to provide a significant hydrophilic shield.

The stability of the linker is crucial to prevent premature drug release. While the triazole linkage formed via azide-alkyne cycloaddition is known for its high stability, the overall stability of the ADC in plasma can be influenced by the linker's architecture. The Tedeschini et al. study found that the positioning and configuration of the PEG unit are critical for the physical and chemical stability of ADCs under thermal stress.[2][3][4][5]

Experimental Methodologies

To facilitate a comprehensive evaluation of different azide PEG linkers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments relevant to the performance of linkers like this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes a general method for conjugating an azide-containing linker to an antibody that has been modified with a strained alkyne, such as DBCO.

G SPAAC Bioconjugation Workflow A Prepare DBCO-modified Antibody C Combine Antibody and Linker in Reaction Buffer (e.g., PBS pH 7.4) A->C B Prepare Azide-PEG Linker (e.g., this compound) Stock Solution B->C D Incubate at Room Temperature (1-4 hours) C->D E Purify ADC via Size-Exclusion Chromatography (SEC) D->E F Characterize ADC (e.g., UV-Vis, LC-MS) E->F

Caption: A generalized workflow for the conjugation of an azide-PEG linker to a DBCO-modified antibody via SPAAC.

Protocol:

  • Preparation of Reagents:

    • Dissolve the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound or another azide PEG linker in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the azide PEG linker stock solution to the antibody solution at a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the conjugated molecule (if applicable).

    • Confirm the successful conjugation and determine the distribution of species by mass spectrometry (LC-MS).

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in a physiological environment by measuring the amount of drug that remains conjugated to the antibody over time.

Protocol:

  • Incubation:

    • Incubate the purified ADC in plasma (e.g., human or mouse) at 37°C. Samples are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing:

    • At each time point, isolate the ADC from the plasma using an affinity capture method (e.g., protein A/G beads).

    • Alternatively, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to separate the free (released) payload.

  • Analysis:

    • For the captured ADC, analyze the sample by LC-MS to determine the average DAR at each time point.

    • For the supernatant containing the free payload, quantify the concentration of the released drug using a sensitive LC-MS/MS method.

  • Data Analysis:

    • Plot the change in average DAR and/or the concentration of the free payload over time to determine the in vitro stability of the ADC.

Determination of Hydrophilicity (Shake-Flask Method)

This method provides a quantitative measure of a linker's hydrophilicity through its partition coefficient (LogP) between an organic and an aqueous phase.

Protocol:

  • Phase Preparation:

    • Prepare a two-phase system of n-octanol and phosphate-buffered saline (PBS), pH 7.4. The two phases should be mutually saturated by vigorous mixing followed by separation.

  • Partitioning:

    • Dissolve a known amount of the azide PEG linker in the PBS phase.

    • Add an equal volume of the n-octanol phase.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the linker in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the linker in the n-octanol phase to its concentration in the PBS phase.

    • The LogP is the base-10 logarithm of the partition coefficient. A lower LogP value indicates higher hydrophilicity.

Mechanism of Action of an ADC

The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload upon internalization.

G Generalized ADC Signaling Pathway A 1. ADC binds to target antigen on cell surface B 2. Receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Linker cleavage and payload release C->D E 5. Payload induces cell death D->E

Caption: A simplified diagram illustrating the mechanism of action of an internalizing antibody-drug conjugate.[7]

Conclusion

While direct comparative data for this compound is still emerging, the available evidence from structurally analogous "pendant" PEG linkers suggests significant advantages in terms of pharmacokinetic properties.[2][3][4][5] The unique branched architecture of this compound is poised to offer enhanced hydrophilicity and stability to bioconjugates. For researchers and drug developers, the choice of a linker should be guided by the specific requirements of the application, including the properties of the payload and the desired in vivo performance. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of this compound with other azide PEG linkers to make an informed selection for the development of next-generation biotherapeutics.

References

A Comparative Analysis of CuAAC and SPAAC Efficiency for Azide-Modified Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The choice between CuAAC and SPAAC is a critical decision in experimental design, hinging on factors such as the chemical nature of the substrates, the desired reaction kinetics, and the biological context of the experiment.[2] CuAAC is known for its rapid kinetics and high yields with small molecules, but the requisite copper catalyst can be a source of cytotoxicity in biological systems.[3] In contrast, SPAAC circumvents the need for a metal catalyst, making it highly suitable for in vivo applications, though it may exhibit different kinetic profiles.[4][]

Quantitative Comparison of Reaction Parameters

To illustrate the practical differences between CuAAC and SPAAC, the following table summarizes key quantitative data derived from typical experimental conditions for the conjugation of an azide-modified small molecule like N3-O2Oc-O2Oc-OH.

ParameterCuAACSPAAC
Reaction Time ~1 hour[6]1 - 4 hours
Typical Yield (%) >90%[7]85-95%
Reaction Temperature Room Temperature[8]Room Temperature[9]
Catalyst Requirement Copper(I) source (e.g., CuSO₄ with a reducing agent)[10]None[4]
Azide Concentration ~100 µM[11]~50 µM
Alkyne Partner Terminal Alkyne (e.g., Phenylacetylene)Strained Alkyne (e.g., DBCO)[4]
Regioselectivity 1,4-disubstituted triazole[8]Mixture of regioisomers (typically not a concern with symmetrical alkynes)[12]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound reaction_mixture Reaction Mixture azide->reaction_mixture alkyne Terminal Alkyne alkyne->reaction_mixture copper CuSO4 premix Catalyst Premix copper->premix reducing_agent Sodium Ascorbate reducing_agent->premix ligand Ligand (e.g., THPTA) ligand->premix premix->reaction_mixture monitoring Reaction Monitoring (TLC, LC-MS) reaction_mixture->monitoring purification Purification monitoring->purification SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound reaction_mixture Reaction Mixture azide->reaction_mixture strained_alkyne Strained Alkyne (e.g., DBCO) strained_alkyne->reaction_mixture monitoring Reaction Monitoring (TLC, LC-MS) reaction_mixture->monitoring purification Purification monitoring->purification

References

Unlocking Superior Performance in Antibody-Drug Conjugates: A Comparative Analysis of N3-O2Oc-O2Oc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the design of antibody-drug conjugates (ADCs) represents a pivotal challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences an ADC's efficacy, stability, and therapeutic window. This guide provides a comprehensive comparison of the advantages offered by N3-O2Oc-O2Oc-OH, a hydrophilic, azide-functionalized oligo-ethylene glycol linker, against other common linker technologies in ADC development.

The strategic selection of a linker is paramount in the design of effective ADCs.[1] The linker's properties dictate the stability of the ADC in circulation, the efficiency of payload release at the target site, and the overall physicochemical characteristics of the conjugate.[2] this compound represents a modern approach to linker design, incorporating key features to address the limitations of earlier-generation ADCs.

The this compound linker is a heterobifunctional molecule featuring a terminal azide (B81097) (N3) group, a hydrophilic oligo-ethylene glycol spacer (-O2Oc-O2Oc-), and a terminal hydroxyl (-OH) group.[3][4][5] Each of these components contributes to its advantageous profile in ADC development.

Key Advantages of the this compound Linker

The unique combination of an azide group, a hydrophilic spacer, and a hydroxyl terminus provides a trifecta of benefits for ADC development:

  • Site-Specific Conjugation via Click Chemistry: The terminal azide (N3) group enables highly efficient and specific conjugation to antibodies functionalized with alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as "click chemistry".[3][4][6] This bioorthogonal reaction is highly selective and can be performed under mild conditions, preserving the integrity of the antibody.

  • Enhanced Hydrophilicity and Pharmacokinetics: The oligo-ethylene glycol (OEG or PEG) spacer is a hallmark of modern linker design, prized for its hydrophilicity.[1][7] This feature helps to counteract the hydrophobicity of many cytotoxic payloads, leading to several downstream benefits:

    • Improved Solubility and Reduced Aggregation: Hydrophilic linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation, which can otherwise compromise efficacy and induce an immune response.[8]

    • Favorable Pharmacokinetic Profile: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance, leading to a longer circulation half-life and increased accumulation in tumor tissues.[8][9]

  • Versatility for Further Modification: The terminal hydroxyl (-OH) group provides a reactive handle for further functionalization of the linker, allowing for the introduction of additional molecules such as imaging agents or other targeting moieties.[10][11]

Comparative Performance Analysis

To illustrate the practical advantages of hydrophilic, PEG-based linkers like this compound, this section presents a summary of comparative experimental data.

Parameter ADC with Hydrophilic PEG Linker (e.g., this compound) ADC with Hydrophobic Linker (e.g., SMCC) Reference
Solubility HighLow[7][8]
Aggregation LowHigh[7][8]
Plasma Half-Life ExtendedShorter[7][9]
Tumor Accumulation IncreasedLower[8]
In Vivo Efficacy Enhanced Tumor Growth InhibitionVariable[8]
Drug-to-Antibody Ratio (DAR) Higher DARs achievable without aggregationLimited to lower DARs[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments in ADC development and characterization.

Protocol 1: Site-Specific Antibody Conjugation using Click Chemistry

This protocol outlines a general procedure for conjugating an azide-containing linker to an alkyne-modified antibody.

  • Antibody Modification: Introduce an alkyne group onto the antibody using a suitable reagent (e.g., a DBCO-NHS ester to target lysine (B10760008) residues).

  • Linker-Payload Preparation: Dissolve the this compound linker and the desired cytotoxic payload in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • For SPAAC, mix the alkyne-modified antibody with the azide-linker-payload conjugate in a suitable buffer (e.g., PBS pH 7.4).

    • Incubate the reaction mixture at room temperature or 37°C for a specified time (typically 1-4 hours).

  • Purification: Remove unconjugated linker-payload and other reagents using a suitable chromatography method (e.g., size-exclusion chromatography or protein A affinity chromatography).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a method to assess the potency of an ADC against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the cells with the ADC for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Plot cell viability against ADC concentration and calculate the half-maximal inhibitory concentration (IC50) value.[1]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical animal study to evaluate the anti-tumor activity of an ADC.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the treatments intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizing the ADC Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in ADC development and function.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Ab Antibody Mod_Ab Alkyne-Modified Antibody Ab->Mod_Ab Modification Click Click Chemistry (SPAAC) Mod_Ab->Click Linker This compound Linker_Payload Azide-Linker-Payload Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Click ADC Purified ADC Click->ADC Purification ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Expressing) Internalization Internalization Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis Linker_Comparison cluster_hydrophilic Hydrophilic Linker (e.g., this compound) cluster_hydrophobic Hydrophobic Linker (e.g., SMCC) HL_Node High Solubility Low Aggregation Improved PK HP_Node Low Solubility High Aggregation Rapid Clearance ADC_Performance ADC Performance ADC_Performance->HL_Node Leads to ADC_Performance->HP_Node Leads to

References

Assessing the Stability of Ether Linkages in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the chemical linkage between a drug and its carrier or between different components of a therapeutic molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile. This guide provides a comparative analysis of the stability of ether linkages, such as the conceptual N3-O2Oc-O2Oc-OH linkage, against other common chemical bonds used in drug development and bioconjugation. By examining available experimental data and established testing protocols, this document aims to equip researchers with the necessary information to make informed decisions in molecule design and development.

Comparative Stability of Common Linkages

The choice of a chemical linker can significantly impact the performance of a bioconjugate or prodrug. Ether linkages are generally known for their high stability. The following table summarizes the relative stability of ether linkages compared to other frequently used functionalities under various conditions.

Linkage TypeHydrolytic Stability (pH 7.4)Enzymatic StabilityReductive CleavageOxidative CleavageKey Considerations
Ether (e.g., -O-) Very HighGenerally High[1][2][3]Very HighHighHighly stable, often requiring specific enzymes for cleavage.[1][2][3] Suitable for non-cleavable applications.
Ester (e.g., -COO-) Moderate to LowSusceptible to Esterases[4]HighHighHydrolysis rate is pH-dependent and can be tailored.[4][5][6][7] Commonly used in prodrugs for controlled release.
Amide (e.g., -CONH-) HighSusceptible to ProteasesHighHighGenerally more stable to hydrolysis than esters.[6][7] Found in peptides and proteins.
Disulfide (e.g., -S-S-) HighHighReadily CleavedSusceptibleCleaved by reducing agents like glutathione, useful for intracellular drug release.
Hydrazone (e.g., -C=N-NH-) pH-dependent (Labile at low pH)ModerateHighModerateUseful for acid-triggered drug release in endosomes or tumors.[8]
Oxime (e.g., -C=N-O-) HighHighHighHighMore stable than hydrazones.[8]

Experimental Protocols for Stability Assessment

Assessing the stability of a chemical linkage is a multi-faceted process involving a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

Hydrolytic Stability Assessment

Objective: To determine the rate of cleavage of the linkage in an aqueous environment at different pH values.

Protocol:

  • Sample Preparation: Dissolve the compound containing the this compound linkage in a series of aqueous buffers with pH values ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral (e.g., pH 7.4, simulating blood) and basic (e.g., pH 9.0).

  • Incubation: Incubate the samples at a constant temperature, typically 37°C, to mimic physiological conditions.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.

  • Quenching: Stop the reaction immediately by adding a suitable quenching agent or by rapid freezing.

  • Analytical Method: Analyze the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound and any degradation products.

  • Data Analysis: Plot the concentration of the intact compound against time to determine the degradation kinetics and calculate the half-life (t½) at each pH.

Plasma/Serum Stability Assay

Objective: To evaluate the stability of the linkage in the presence of plasma or serum enzymes.

Protocol:

  • Plasma/Serum Collection: Obtain fresh plasma or serum from the desired species (e.g., human, mouse, rat).

  • Sample Preparation: Spike the compound into the plasma or serum at a known concentration.

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Analysis: At various time points, withdraw aliquots.

  • Protein Precipitation: Precipitate the plasma/serum proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining intact compound.

  • Data Analysis: Calculate the percentage of compound remaining over time and determine the in vitro half-life.

Enzymatic Degradation Assay

Objective: To investigate the susceptibility of the linkage to specific enzymes. Given that some ether bonds can be cleaved by specific enzymes like β-etherases, this assay is crucial.[1][2][3]

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (e.g., a specific β-etherase, cytochrome P450 enzyme, or a liver microsomal fraction) in a suitable buffer. Prepare a solution of the test compound.

  • Reaction Initiation: Mix the enzyme and substrate solutions to initiate the reaction. Include necessary co-factors (e.g., NADPH for P450 enzymes).

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

  • Time-Point Analysis and Quenching: Take aliquots at different time intervals and stop the reaction.

  • Analysis: Quantify the disappearance of the substrate and the appearance of metabolites using LC-MS/MS.

  • Data Analysis: Determine the rate of enzymatic degradation.

Visualizing Stability Assessment Workflows and Pathways

Understanding the logical flow of experiments and the potential biological pathways involved is crucial for a comprehensive stability assessment.

G cluster_0 In Vitro Stability Assessment cluster_1 Potential In Vivo Fate A Test Compound (this compound linkage) B Hydrolytic Stability (pH 1.2, 7.4, 9.0) A->B C Plasma/Serum Stability Assay A->C D Specific Enzyme Degradation Assay A->D E Data Analysis (Half-life, Degradation Rate) B->E C->E D->E F Administered Drug E->F Proceed to In Vivo if stable G Systemic Circulation (Intact Linkage) F->G H Metabolism (e.g., Liver Microsomes) G->H J Target Site (Drug Action) G->J I Excretion H->I K Cleavage & Drug Release (if applicable) J->K

Caption: Workflow for assessing the stability of a chemical linkage, from in vitro assays to predicting in vivo behavior.

G cluster_pathway Hypothetical Enzymatic Cleavage Pathway of an Ether Linkage DrugCarrier Drug-Carrier Conjugate (with Ether Linkage) EnzymeBinding Binding to Etherase (e.g., in Liver) DrugCarrier->EnzymeBinding Cleavage Ether Bond Cleavage DrugCarrier->Cleavage Direct Cleavage Oxidation Oxidative Step (e.g., by Cytochrome P450) EnzymeBinding->Oxidation May be required for some ethers Oxidation->Cleavage Release Release of Active Drug and Carrier Fragment Cleavage->Release

Caption: A generalized pathway for the enzymatic cleavage of a drug conjugate containing an ether linkage.

Conclusion

The this compound linkage, as an ether-based structure, is anticipated to exhibit high chemical stability, making it a promising candidate for applications requiring robust and non-cleavable tethers. However, its susceptibility to specific enzymatic degradation pathways cannot be ruled out without empirical data. The provided experimental protocols offer a comprehensive framework for rigorously evaluating the stability of this and other novel linkages. By comparing its performance against well-characterized linkers, researchers can strategically design more effective and safer therapeutics.

References

In Vivo Performance of Hydrophilic Linkers in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of an antibody-drug conjugate (ADC) is critically influenced by the linker connecting the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to minimize off-target toxicity and effectively release the payload at the tumor site. This guide provides a comparative analysis of the in vivo performance of hydrophilic linkers, with a focus on structures analogous to the N3-O2Oc-O2Oc-OH linker, and compares them with other relevant linker technologies.

The inclusion of hydrophilic linkers, such as those with PEG moieties, is a key strategy to improve the physicochemical and pharmacokinetic properties of ADCs.[1][2] These linkers can increase water solubility, reduce aggregation, and lead to a longer circulation half-life, which in turn can enhance tumor accumulation and overall efficacy.[1][3]

Comparative Performance of Hydrophilic Linkers

The hydrophilicity of linkers is a crucial factor in the development of effective and safe ADCs.[] Hydrophobic linkers, when combined with hydrophobic payloads, can lead to ADC aggregation, which is associated with faster clearance from circulation and potential immunogenicity.[5] Hydrophilic linkers, such as those incorporating PEG units, can mitigate these issues, enabling the development of ADCs with higher drug-to-antibody ratios (DAR) and improved pharmacokinetic profiles.[3][6]

Pharmacokinetic Parameters

The structure of the linker significantly impacts the pharmacokinetic (PK) profile of an ADC.[7] Hydrophilic linkers generally lead to longer half-lives and reduced clearance compared to their more hydrophobic counterparts. Studies have shown that PEGylation can significantly prolong the circulation time of ADCs.[8][9] For instance, the introduction of PEG chains has been demonstrated to extend the half-life of affibody-drug conjugates substantially.[10]

Table 1: Representative Pharmacokinetic Parameters of ADCs with Different Linker Types in Preclinical Models

Linker TypeRepresentative Structure/ComponentADC Example (Preclinical)Animal ModelHalf-life (t½)Clearance (CL)Key Findings & Citation
Hydrophilic (Short dPEG) Pendant 12-unit PEG chainsTrastuzumab-DM1MiceSlower clearance compared to linear PEGLower than linear PEG and non-PEGylated linkersPendant (branched) PEG configurations show improved PK profiles over linear PEG linkers.[11]
Hydrophilic (Long PEG) 10 kDa PEGZHER2-PEG10K-MMAEMice~3.6 hours (11.2-fold increase over non-PEGylated)Significantly reducedLonger PEG chains dramatically increase half-life but may slightly reduce in vitro cytotoxicity.[9][10]
Non-PEGylated (Cleavable) Valine-Citrulline (vc)Trastuzumab-vc-MMAEMiceShorter than hydrophilic counterpartsHigher than hydrophilic counterpartsProne to faster clearance, especially with hydrophobic payloads.[6]
Non-PEGylated (Non-cleavable) SMCCTrastuzumab-SMCC-DM1MiceGenerally stable with good PK-Stability is a key feature, but hydrophobicity can be a limitation.[7]
In Vivo Efficacy: Tumor Growth Inhibition

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. The stability and payload-release mechanism dictated by the linker are paramount to achieving therapeutic efficacy.[7] Hydrophilic linkers can contribute to enhanced efficacy by improving the delivery of the payload to the tumor.[6]

Table 2: In Vivo Efficacy of ADCs with Different Linker Chemistries in Xenograft Models

Linker TypeADC Example (Preclinical)Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Citation
Hydrophilic (Branched PEG) Brentuximab-MMAE with phosphonamidate-PEG linkerKarpas-299 (lymphoma)Single 1 mg/kg doseSuperior to Adcetris (vc-linker)Compact, hydrophilic linkers can enable high DAR (8) ADCs with excellent efficacy and PK profiles.[6][12]
Hydrophilic (PEGylated Dipeptide) RS7-mPEG24-VK-MMAECalu-3 (lung cancer)2.5 mg/kg, twice weekly for 2 weeksSignificant tumor regressionPEGylation of a dipeptide linker enhanced biophysical stability, tumor suppression, and animal tolerability.[5]
Non-PEGylated (Cleavable) Trastuzumab-vc-PBDNCI-N87 (gastric cancer)Single 0.3 mg/kg dosePotent anti-tumor activityEfficacy is highly dependent on payload potency and linker stability.[7]
Non-PEGylated (Non-cleavable) Trastuzumab-SMCC-DM1 (T-DM1)KPL-4 (breast cancer)15 mg/kg, every 3 weeksEffective tumor growth inhibitionDemonstrates the efficacy of stable, non-cleavable linkers.[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance in vivo.

In Vivo Stability and Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.

Animal Model: Female BALB/c mice (6-8 weeks old).

Procedure:

  • Administer the ADC intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).

  • Collect blood samples (approximately 20-30 µL) via saphenous vein puncture at various time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-injection).

  • Process blood samples to obtain plasma by centrifugation.

  • Analyze plasma samples to determine the concentration of different ADC species:

    • Total Antibody: Typically measured using a generic human IgG ELISA. This quantifies all antibody-containing species, regardless of drug conjugation.

    • Antibody-Conjugated Drug (ADC): Can be measured using a sandwich ELISA with one antibody capturing the mAb and a second antibody detecting the payload. Alternatively, liquid chromatography-mass spectrometry (LC-MS) based methods can be used to quantify the concentration of the intact ADC or specific payload-bearing fragments.[13][14][15]

    • Unconjugated Payload: Measured by LC-MS/MS after protein precipitation from the plasma.[13]

  • Calculate pharmacokinetic parameters (half-life, clearance, volume of distribution, AUC) using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Efficacy Evaluation in Xenograft Models

Objective: To assess the anti-tumor efficacy of an ADC in a relevant cancer model.

Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) bearing human tumor xenografts.

Procedure:

  • Implant human tumor cells (e.g., HER2-positive NCI-N87 cells) subcutaneously into the flank of the mice.[16]

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

  • Administer the ADC and control articles via IV injection at specified doses and schedules (e.g., a single dose or multiple doses).[17]

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²)/2.[17]

  • Monitor animal body weight and general health as indicators of toxicity.

  • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Plot mean tumor volume versus time for each group to visualize tumor growth inhibition.

Visualizations

General Mechanism of Action for an Antibody-Drug Conjugate

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Stable Linker) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome (Degradation) Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Efficacy_Workflow start Start: Tumor Cell Implantation in Mice tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment ADC / Control Administration (IV) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring monitoring->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis Yes end End of Study analysis->end

References

A Comparative Analysis of Hydrophilic Linkers in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. This guide provides an objective comparison of hydrophilic linkers, supported by experimental data, to aid in the rational design of next-generation bioconjugates, particularly antibody-drug conjugates (ADCs).

The conjugation of potent, often hydrophobic, payloads to large biomolecules like antibodies presents significant challenges, including aggregation, reduced solubility, and unfavorable pharmacokinetic profiles. Hydrophilic linkers have emerged as a key strategy to mitigate these issues, enhancing the overall performance and therapeutic window of bioconjugates.[1][2] This guide delves into the comparative analysis of various hydrophilic linkers, focusing on their impact on key biophysical and pharmacological properties.

The Impact of Hydrophilicity on Bioconjugate Properties

The incorporation of hydrophilic moieties into linker design offers several distinct advantages over their more hydrophobic counterparts.[1]

  • Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can induce aggregation of the final bioconjugate, compromising its efficacy and potentially leading to immunogenicity.[1][3] Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), create a hydration shell that improves solubility and prevents aggregation.[1][3]

  • Improved Pharmacokinetics: The hydrophilic nature of these linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation at the target site.[1][2]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, hydrophilic linkers enable the attachment of a higher number of drug molecules to the antibody without inducing aggregation, potentially leading to enhanced potency.[1][3][4]

Comparative Analysis of Hydrophilic Linker Technologies

Several classes of hydrophilic linkers have been developed, each with unique characteristics. The most prominent among these are PEG-based linkers, sulfonate-containing linkers, and more recently, hydrophilic macrocycles.

Polyethylene Glycol (PEG) Linkers

PEG is the most widely utilized hydrophilic polymer in bioconjugation due to its biocompatibility, flexibility, and tunable length.[5] The length and configuration of the PEG chain can be precisely controlled to optimize the properties of the resulting bioconjugate.[6][7]

Sulfonate and Pyrophosphate Linkers

Incorporating negatively charged groups like sulfonates or pyrophosphates into the linker structure is another effective strategy to increase hydrophilicity.[3][8] These linkers can significantly reduce aggregation and improve the pharmacokinetic profile of ADCs.

Hydrophilic Macrocycles

Recent research has explored the use of hydrophilic macrocycles, such as cyclodextrins and crown ethers, as alternatives to linear PEG chains.[9] These structures can effectively shield the hydrophobic payload and have shown promise in enhancing the in vivo performance of ADCs.[9]

Quantitative Comparison of Linker Performance

The following tables summarize experimental data comparing the performance of ADCs constructed with different linker technologies.

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, pM)Reference
Hydrophobic (e.g., SMCC) 4High (>20%)Variable[3][4]
PEGylated (e.g., PEG4) 4Low (<5%)Generally maintained or improved[3]
Sulfonate-containing 4Low (<5%)Equally to more cytotoxic than hydrophobic[3][4]
Hydrophilic Macrocycle (Cyclodextrin) 4Not reported16-34[9]
Adcetris® (Val-Cit-PABC-MMAE) 4Not reported16[9]

Table 1: Comparison of Drug-to-Antibody Ratio, Aggregation, and In Vitro Cytotoxicity for Different Linker Types.

ADC ConstructPlasma ClearanceTumor Growth InhibitionReference
ADC with Hydrophobic Linker FasterLess effective[1]
ADC with Hydrophilic (PEG) Linker SlowerMore effective[1]
ADC with Hydrophilic Macrocycle (Cyclodextrin) Not explicitly stated, but enhanced in vivo efficacy suggests favorable PKGreater than Adcetris®[9]
ADC with Hydrophilic Macrocycle (Crown Ether) Not explicitly stated, but enhanced in vivo efficacy suggests favorable PKSuperior to an analogous ADC with a 24-unit PEG chain[9]

Table 2: In Vivo Performance Comparison of ADCs with Different Linker Technologies.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of linker performance. Below are representative protocols for key experiments.

Synthesis of Antibody-Drug Conjugates
  • Antibody Preparation: The antibody is typically buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker-Payload Activation: The linker-payload is dissolved in an organic solvent (e.g., DMSO) and activated according to the specific chemistry (e.g., conversion to an active ester).

  • Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio and allowed to react for a defined period at a controlled temperature.

  • Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: The purified ADC is characterized to determine the DAR, level of aggregation, and purity using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells are cultured in appropriate media and seeded into 96-well plates.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC constructs and control antibodies.

  • Incubation: The plates are incubated for a period of 72-96 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • ADC Administration: The mice are treated with a single or multiple doses of the ADC constructs and control vehicles via intravenous injection.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly.[1]

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing Bioconjugation Concepts

Diagrams generated using Graphviz can help to visualize complex biological processes and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Target Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induction of Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Conjugation of Linker-Payload to Antibody Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Xenograft Tumor Xenograft Model Establishment Characterization->Xenograft Treatment ADC Administration Xenograft->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy

Caption: Experimental workflow for the comparative analysis of ADCs.

Conclusion

The strategic incorporation of hydrophilic linkers represents a significant advancement in the field of bioconjugation, particularly for the development of ADCs. By improving solubility, reducing aggregation, and enhancing pharmacokinetic properties, these linkers contribute to a wider therapeutic window and improved efficacy.[1] The choice of a specific hydrophilic linker, whether PEG-based, charged, or macrocyclic, will depend on the specific properties of the payload and the desired characteristics of the final bioconjugate. The experimental data and protocols provided in this guide offer a framework for the rational selection and evaluation of hydrophilic linkers in the development of novel bioconjugates.

References

A Researcher's Guide to Validating N3-O2Oc-O2Oc-OH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, the choice of linker is a critical determinant of success. The N3-O2Oc-O2Oc-OH linker, a bifunctional molecule featuring a terminal azide (B81097) and a hydroxyl group, is a valuable tool for conjugation via "click chemistry." This guide provides a comparative framework for validating the conjugation efficiency of this compound against other commonly used short-chain polyethylene (B3416737) glycol (PEG) azide linkers.

This compound is a click chemistry reagent that contains an azide group, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.[1][2][3][4] It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkyne groups like DBCO or BCN.[1][2][3][4] The terminal hydroxyl group offers a potential site for further modification.

This guide will focus on the validation of this compound in the context of CuAAC, the most common form of click chemistry, and compare its expected performance with two other commercially available azide-PEG linkers: Azido-PEG3-Acid and Azido-PEG8-OH.

Comparative Overview of Azide-PEG Linkers

The selection of a linker can influence the solubility, stability, and overall performance of the final bioconjugate. While specific experimental data on the conjugation efficiency of this compound is not extensively published, we can infer its performance based on the well-established efficiency of click chemistry reactions. The following table provides a comparative overview of the selected linkers.

FeatureThis compoundAzido-PEG3-AcidAzido-PEG8-OH
Structure Azide-(PEG)2-amide-(PEG)2-OHAzide-(PEG)3-AcidAzide-(PEG)8-OH
Molecular Weight 334.34 g/mol 217.22 g/mol 395.45 g/mol [5]
Reactive Groups Azide, HydroxylAzide, Carboxylic Acid[6]Azide, Hydroxyl[5]
Solubility Good in aqueous buffers and organic solventsGood in aqueous buffers and organic solventsExcellent in aqueous buffers and organic solvents
Expected CuAAC Efficiency > 90% (assumed)> 90% (assumed)> 90% (assumed)
Key Applications General bioconjugation, surface modificationConjugation to amines (post-activation), surface modificationGeneral bioconjugation, where a longer spacer is needed

Note: The expected CuAAC efficiency is based on the generally high yields reported for click chemistry reactions under optimized conditions. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Workflow for Conjugation and Validation

To objectively compare the conjugation efficiency of these linkers, a standardized experimental workflow is essential. The following diagram, generated using the DOT language, outlines a typical workflow for a CuAAC reaction followed by analysis.

experimental_workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis Reagents Prepare Stock Solutions: - Azide Linker (e.g., this compound) - Alkyne-modified Biomolecule - CuSO4 - Sodium Ascorbate (B8700270) - Ligand (e.g., THPTA) Reaction_Setup Combine: - Alkyne-Biomolecule - Azide Linker - Buffer (e.g., PBS) Reagents->Reaction_Setup 1. Initiation Add Catalyst Mix: - CuSO4/Ligand - Sodium Ascorbate Reaction_Setup->Initiation 2. Incubation Incubate at RT (1-4 hours) Initiation->Incubation 3. Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification 4. Quantification Quantify Efficiency: - RP-HPLC - Mass Spectrometry Purification->Quantification 5.

Figure 1. General experimental workflow for CuAAC conjugation and efficiency validation.
Signaling Pathway of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The following diagram illustrates the key steps in this pathway.

cuaac_pathway cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Intermediate Copper Acetylide Cu(I)->Intermediate with Alkyne Cu_Alkyne Cu(I)-Alkyne Complex Product Triazole Product Cu_Alkyne->Product Cycloaddition Azide R1-N3 Azide->Cu_Alkyne Alkyne R2-C≡CH Alkyne->Intermediate Intermediate->Cu_Alkyne Product->Cu(I) Regenerates Catalyst

Figure 2. Simplified signaling pathway of the CuAAC reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers to validate and compare the conjugation efficiency of different azide linkers.

Protocol 1: General CuAAC Bioconjugation

This protocol is designed for the conjugation of an alkyne-modified protein to an azide-containing linker.

Materials:

  • Alkyne-modified protein (e.g., 10 mg/mL in PBS)

  • Azide linker (this compound, Azido-PEG3-Acid, or N3-PEG8-OH) (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Sodium ascorbate (1 M in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Alkyne-modified protein (to a final concentration of 1 mg/mL)

    • Azide linker (10-20 molar excess over the protein)

    • PBS to bring the reaction to the desired final volume.

    • Ensure the final DMSO concentration is below 10% to prevent protein denaturation.

  • Catalyst Preparation: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio.

  • Reaction Initiation: Add the CuSO4/THPTA mixture to the reaction tube to a final CuSO4 concentration of 1 mM.

  • Reduction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and purify the conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the unconjugated protein from the conjugated product, allowing for the quantification of conjugation efficiency.

Materials:

  • Purified conjugate from Protocol 1

  • Unconjugated alkyne-modified protein (as a control)

  • RP-HPLC system with a C4 or C8 column suitable for protein separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified conjugate and the unconjugated protein control to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated protein and the conjugated product. The conjugated protein will typically have a later retention time due to the increased hydrophobicity of the linker and any attached payload.

    • Calculate the conjugation efficiency by integrating the peak areas: Efficiency (%) = [Area(conjugated) / (Area(conjugated) + Area(unconjugated))] x 100

Protocol 3: Confirmation of Conjugation by Mass Spectrometry

Mass spectrometry (MS) provides a definitive confirmation of conjugation and can be used to determine the distribution of species with different numbers of conjugated linkers (e.g., drug-to-antibody ratio, DAR).

Materials:

  • Purified conjugate from Protocol 1

  • LC-MS system (e.g., ESI-QTOF)

Procedure:

  • Sample Preparation: Prepare the sample as for RP-HPLC analysis, or use a desalting column to exchange the buffer to one compatible with MS (e.g., ammonium (B1175870) bicarbonate).

  • MS Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range for the expected protein and conjugate masses.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the molecular weights of the species present.

    • The mass of the conjugated protein will be higher than the unconjugated protein by the mass of the attached linker(s).

    • The relative intensities of the different mass peaks can be used to determine the distribution of conjugated species.

Conclusion

While direct, peer-reviewed comparative data for the conjugation efficiency of this compound is currently limited, its structural similarity to other azide-PEG linkers and the high efficiency of click chemistry suggest that it is a reliable and effective tool for bioconjugation. By following the detailed protocols provided in this guide, researchers can systematically validate the conjugation efficiency of this compound and objectively compare its performance to other linkers for their specific applications. This empirical approach will enable the selection of the optimal linker to achieve desired bioconjugate properties and ensure the reproducibility of results.

References

A Head-to-Head Comparison: N3-O2Oc-O2Oc-OH vs. SMCC Crosslinkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design and synthesis of effective bioconjugates. This guide provides an objective, data-driven comparison of two distinct crosslinking agents: the traditional workhorse, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a modern, PEGylated azide-containing crosslinker, N3-O2Oc-O2Oc-OH.

This comparison will delve into their chemical properties, reaction mechanisms, and the key advantages and disadvantages of each, supported by structured data tables and detailed experimental protocols. The goal is to provide the necessary information to make an informed decision based on the specific requirements of your research or drug development project.

At a Glance: Key Differences

FeatureThis compoundSMCC
Full Chemical Name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acidSuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate
Molecular Weight 334.33 g/mol 334.32 g/mol
Spacer Arm PEGylated, hydrophilicNon-PEGylated, hydrophobic
Reactive Groups Azide (B81097) (-N3) and Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) ester and Maleimide (B117702)
Target Functional Groups Alkynes (via Click Chemistry) and Amines (after -COOH activation)Primary Amines and Sulfhydryls
Reaction Type Bioorthogonal Click ChemistryAmine-Sulfhydryl Conjugation
Solubility Water-solubleInsoluble in water; requires organic co-solvents (e.g., DMSO, DMF)[1]
Biocompatibility High (PEG linker can reduce immunogenicity)[2]Lower (hydrophobic nature can lead to aggregation)[2]
Linkage Stability Highly stable triazole ring[3]Thioether bond (prone to retro-Michael addition)[4][5]

Delving Deeper: A Detailed Comparison

Chemical Properties and Structure

This compound is a bifunctional crosslinker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. One end contains an azide group, a key component for bioorthogonal "click chemistry"[6]. The other end terminates in a carboxylic acid, which can be readily activated to an NHS ester to react with primary amines. The PEGylated nature of this crosslinker imparts significant advantages, including enhanced water solubility and reduced immunogenicity of the resulting conjugate[2].

SMCC , in contrast, is a heterobifunctional crosslinker with a hydrophobic cyclohexane-based spacer[7]. It possesses an NHS ester that reacts with primary amines and a maleimide group that targets sulfhydryl groups[1]. The cyclohexane (B81311) ring adds rigidity and is reported to increase the stability of the maleimide group compared to linear analogs[7][8]. However, the overall hydrophobicity of SMCC can sometimes lead to aggregation of the conjugated proteins[2].

Reaction Mechanism and Specificity

The fundamental difference between these two crosslinkers lies in their reaction chemistry.

SMCC relies on the direct reaction with naturally occurring functional groups on proteins:

  • Amine Reaction: The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond. This reaction is typically carried out at a pH of 7.0-9.0[1].

  • Sulfhydryl Reaction: The maleimide group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5[1].

While highly specific under optimal conditions, the maleimide group can undergo side reactions, such as hydrolysis at higher pH or reaction with amines[2]. The resulting thioether bond can also be subject to retro-Michael addition, leading to potential instability of the conjugate[4][5].

This compound utilizes a bioorthogonal click chemistry approach, which involves the reaction of functional groups that are abiotic and therefore do not interact with biological molecules. This offers a higher degree of specificity.

  • Amine Reaction (Activation Required): The carboxylic acid must first be activated, for example, by converting it to an NHS ester using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS). This activated ester can then react with primary amines on a biomolecule.

  • Azide Reaction (Click Chemistry): The azide group reacts with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) via a strain-promoted azide-alkyne cycloaddition (SPAAC)[6]. This forms an extremely stable triazole linkage[3]. This requires the target molecule to be pre-functionalized with an alkyne group.

The bioorthogonal nature of the azide-alkyne reaction ensures that the crosslinking is highly specific and avoids side reactions with native protein functional groups[9][][11].

Performance Characteristics

CharacteristicThis compoundSMCC
Specificity Very High (Bioorthogonal)[9][][11]High (under optimal pH)
Linkage Stability Very High (stable triazole ring)[3]Moderate (thioether bond susceptible to retro-Michael addition)[4][5]
Hydrophilicity HighLow[2]
Potential for Aggregation LowModerate to High[2]
Immunogenicity Reduced due to PEG linker[2]Can be immunogenic
Experimental Complexity Higher (requires activation of -COOH and alkyne-functionalized partner)Lower (direct reaction with native functional groups)
Side Reactions Minimal (bioorthogonal)Maleimide hydrolysis, reaction with non-thiol nucleophiles, retro-Michael addition[2][4][5]
Cytotoxicity Low (though copper catalyst in CuAAC can be cytotoxic)[12]Low

Experimental Protocols

SMCC Two-Step Crosslinking Protocol

This protocol describes the conjugation of two proteins, Protein-NH2 (containing primary amines) and Protein-SH (containing sulfhydryl groups).

Materials:

  • SMCC Crosslinker

  • Amine-free, sulfhydryl-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)

  • Dry, amine-free DMSO or DMF

  • Desalting column

  • Protein-NH2 and Protein-SH

Procedure:

  • Equilibrate SMCC: Allow the vial of SMCC to come to room temperature before opening to prevent moisture condensation[13].

  • Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM[13].

  • Activate Protein-NH2:

    • Dissolve Protein-NH2 in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution. The final concentration of the organic solvent should be below 10%[1].

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Remove Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with the conjugation buffer[13].

  • Conjugate with Protein-SH:

    • Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution in a buffer at pH 6.5-7.5.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Analysis: Analyze the conjugate by SDS-PAGE to observe the formation of a higher molecular weight product.

This compound Crosslinking Protocol (via CuAAC Click Chemistry)

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein or molecule containing a terminal alkyne (Molecule-Alkyne).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-free buffer (e.g., MES or PBS, pH 6.0 for activation, pH 7.4 for conjugation)

  • Molecule-Alkyne

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Desalting column

Procedure:

Part 1: Activation of this compound and Conjugation to Protein-NH2

  • Activate Carboxylic Acid:

    • Dissolve this compound in an appropriate buffer (e.g., MES, pH 6.0).

    • Add a molar excess of EDC and NHS to the this compound solution and incubate for 15-30 minutes at room temperature to form N3-O2Oc-O2Oc-NHS.

  • Conjugate to Protein-NH2:

    • Add the activated N3-O2Oc-O2Oc-NHS to the Protein-NH2 solution in a buffer at pH 7.2-8.0.

    • Incubate for 1-2 hours at room temperature.

  • Purify Azide-Modified Protein: Remove excess crosslinker and byproducts using a desalting column.

Part 2: Click Chemistry Reaction

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of CuSO4, Sodium Ascorbate, and THPTA ligand in water.

  • Perform Click Reaction:

    • In a reaction tube, combine the azide-modified protein with the alkyne-containing molecule.

    • Add the THPTA ligand to the CuSO4 solution and let it complex for a few minutes.

    • Add the CuSO4/THPTA complex to the protein mixture.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate.

    • Incubate for 1-2 hours at room temperature.

  • Purify Final Conjugate: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove the catalyst and unreacted components.

Visualizing the Workflows

SMCC_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Protein_NH2 Protein-NH2 Reaction1 Incubate (RT, 30-60 min) Protein_NH2->Reaction1 SMCC SMCC SMCC->Reaction1 Activated_Protein Maleimide-Activated Protein Reaction1->Activated_Protein Desalting1 Desalting Column Activated_Protein->Desalting1 Excess_SMCC Excess SMCC Desalting1->Excess_SMCC Reaction2 Incubate (RT, 1-2 hr) Desalting1->Reaction2 Protein_SH Protein-SH Protein_SH->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate

Caption: Workflow for a two-step protein conjugation using SMCC.

N3_Crosslinker_Workflow cluster_step1 Step 1: Activation & Azide Labeling cluster_step2 Step 2: Click Chemistry Conjugation N3_Linker This compound Activation Activate -COOH N3_Linker->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Activated_Linker Activated N3-Linker-NHS Activation->Activated_Linker Labeling Labeling Reaction Activated_Linker->Labeling Protein_NH2 Protein-NH2 Protein_NH2->Labeling Azide_Protein Azide-Modified Protein Labeling->Azide_Protein Desalting1 Desalting Column Azide_Protein->Desalting1 Click_Reaction CuAAC Reaction (CuSO4, Ascorbate, THPTA) Desalting1->Click_Reaction Molecule_Alkyne Molecule-Alkyne Molecule_Alkyne->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for this compound conjugation via click chemistry.

Conclusion and Recommendations

The choice between this compound and SMCC depends heavily on the specific application and desired properties of the final bioconjugate.

Choose SMCC when:

  • You are performing straightforward conjugation between proteins with available amine and sulfhydryl groups.

  • A shorter, more rigid linker is desired.

  • The hydrophobicity of the linker is not a concern for the stability and solubility of your biomolecules.

  • A simpler, more established protocol is preferred.

Choose this compound (or a similar PEGylated azide linker) when:

  • High specificity and the elimination of side reactions are critical.

  • You require a hydrophilic linker to improve the solubility and reduce aggregation of your conjugate.

  • Reducing the immunogenicity of the final product is a priority.

  • Your experimental design allows for the incorporation of an alkyne handle into one of the biomolecules.

  • A highly stable final linkage is essential for the application.

For cutting-edge applications in drug development, such as the creation of antibody-drug conjugates (ADCs) or PEGylated proteins with improved pharmacokinetic profiles, the superior stability, hydrophilicity, and biocompatibility offered by a PEGylated azide linker like this compound often outweigh the increased complexity of the experimental workflow. In contrast, for many routine laboratory applications like enzyme-antibody conjugation for immunoassays, the well-established and simpler SMCC protocol remains a robust and reliable choice.

References

A Comparative Guide to the Application and Efficacy of Azido-PEG4-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the success of a bioconjugate, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive review of N3-O2Oc-O2Oc-OH, more commonly known as Azido-PEG4-acid, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics. We will delve into its applications, efficacy, and provide a comparative analysis against alternative linker strategies, supported by experimental data.

Product Identity:

  • Common Name: Azido-PEG4-acid

  • Shorthand Notation: this compound

  • IUPAC Name: 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid

  • CAS Number: 1254053-60-8

  • Molecular Formula: C12H22N4O7

  • Molecular Weight: 334.33 g/mol

Azido-PEG4-acid is a bifunctional molecule featuring a terminal azide (B81097) group and a carboxylic acid, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for bioorthogonal conjugation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.

Applications of Azido-PEG4-acid

The dual functionality of Azido-PEG4-acid makes it a versatile tool for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): Azido-PEG4-acid is frequently employed as a linker to attach potent cytotoxic payloads to monoclonal antibodies (mAbs). The PEG spacer enhances the solubility and stability of the resulting ADC, and can help to mitigate aggregation caused by hydrophobic drug molecules.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase.

  • Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., peptides, small molecules) to drug-loaded nanoparticles or other delivery vehicles.

  • Fluorescent Labeling and Imaging: Azido-PEG4-acid can be used to conjugate fluorescent dyes or imaging agents to biomolecules for research and diagnostic purposes.

Efficacy and Performance: A Comparative Analysis

A key advantage of PEG linkers is their ability to improve the pharmacokinetic profile of ADCs. A study comparing an affibody-drug conjugate with and without a PEG linker demonstrated a significant increase in circulation half-life with the inclusion of a PEG chain.[1] While this study used much larger PEG chains (4k and 10k Da), the principle of improved hydrodynamics and reduced renal clearance is applicable to shorter PEG linkers like PEG4, albeit to a lesser extent.

Table 1: Comparison of PEGylated vs. Non-PEGylated Affibody-Drug Conjugates [1]

PropertyNon-PEGylated (HM)PEGylated (HP4KM)PEGylated (HP10KM)
Linker SMCC4 kDa PEG10 kDa PEG
Half-life (in vivo) 19.6 min49.0 min (2.5x increase)219.5 min (11.2x increase)
In vitro Cytotoxicity (IC50) Lower (more potent)4.5x higher22x higher
In vivo Tumor Inhibition Less effectiveMore effectiveMost effective
Maximum Tolerated Dose 5.0 mg/kg10.0 mg/kg20.0 mg/kg

Data from a study on affibody-drug conjugates, not traditional ADCs. The PEG chains are significantly larger than the PEG4 in Azido-PEG4-acid, but the trends are informative.

The data illustrates a trade-off with PEGylation: while it can decrease in vitro potency, the extended half-life leads to greater tumor accumulation and overall improved in vivo efficacy and safety.[1] The hydrophilic nature of the PEG linker also helps to prevent aggregation, which is a common issue with ADCs carrying hydrophobic payloads.[2][3] This can allow for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[2]

Alternatives to Azido-PEG4-acid:

  • Non-PEG Linkers (e.g., SMCC): These linkers are often more hydrophobic and can lead to ADCs with shorter half-lives and a higher propensity for aggregation.[1] However, they may result in higher in vitro potency.[1]

  • Longer PEG Linkers (e.g., PEG8, PEG12, PEG24): Longer PEG chains can further enhance solubility and circulation time.[3] However, they may also lead to a greater decrease in in vitro potency and can potentially be more immunogenic.[4]

  • Cleavable Linkers: Azido-PEG4-acid is a non-cleavable linker. Cleavable linkers (e.g., containing dipeptide sequences or disulfide bonds) are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell.[2] This can lead to a "bystander effect," where the released drug can kill neighboring cancer cells.[2] The choice between a cleavable and non-cleavable linker depends on the specific drug, target, and desired mechanism of action.

  • Alternative Hydrophilic Linkers (e.g., Polysarcosine): To address concerns about the potential immunogenicity of PEG, alternative hydrophilic polymers like polysarcosine are being explored.[4] These may offer similar benefits in terms of solubility and stability with a potentially lower risk of an anti-PEG immune response.[4]

Experimental Protocols

The following is a general protocol for the two-step conjugation of a payload to an antibody using Azido-PEG4-acid. This protocol assumes the payload has an alkyne handle for click chemistry.

Part 1: Antibody Modification with Azido-PEG4-acid

  • Activation of Azido-PEG4-acid:

    • Dissolve Azido-PEG4-acid and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2.

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) to the solution at a molar ratio of 1:1.1 relative to the Azido-PEG4-acid.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester.

  • Conjugation to the Antibody:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for a non-amine-containing buffer.

    • Add a 10-20 fold molar excess of the activated Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification of the Azide-Modified Antibody:

    • Remove the excess, unreacted Azido-PEG4-NHS ester using a desalting column (e.g., Zeba™ Spin Deshalting Columns) equilibrated with PBS (pH 7.4).

    • Determine the concentration and degree of labeling of the purified azide-modified antibody using UV-Vis spectroscopy.

Part 2: Click Chemistry Conjugation of the Payload

  • Reaction Setup:

    • Combine the azide-modified antibody with the alkyne-containing payload. A 1.5- to 10-fold molar excess of the payload is recommended.

    • If using CuAAC, prepare a stock solution of copper(I) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) and add it to the reaction mixture.

    • If using SPAAC with a strained alkyne (e.g., DBCO), no catalyst is required.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Purify the final ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques like UV-Vis spectroscopy, SEC, HIC, and mass spectrometry.

Visualizing the Workflow and Signaling Pathway

G cluster_0 ADC Synthesis Workflow Antibody Monoclonal Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab Amide Bond Formation Activated_Linker Activated Azido-PEG4-NHS Ester Activated_Linker->Azide_Ab Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Azide_Ab->ADC Click Chemistry (SPAAC/CuAAC)

Caption: Workflow for synthesizing an Antibody-Drug Conjugate using Azido-PEG4-acid.

G cluster_1 Mechanism of Action for a Non-Cleavable ADC ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding Endosome Endosome Tumor_Cell->Endosome Internalization Receptor Target Receptor Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Induces

Caption: Generalized signaling pathway for an ADC with a non-cleavable linker.

References

Safety Operating Guide

Proper Disposal of N3-O2Oc-O2Oc-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of the click chemistry reagent N3-O2Oc-O2Oc-OH. Due to the presence of an azide (B81097) functional group, this compound requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. The following procedures are based on established guidelines for the disposal of organic azides.

Immediate Safety and Hazard Awareness

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition. They are also considered toxic. Therefore, it is imperative to handle this compound with strict adherence to safety protocols.

Key Hazards:

  • Explosion Risk: Organic azides can decompose explosively, especially when heated or subjected to shock. The risk increases with a higher nitrogen-to-carbon ratio.

  • Toxicity: Azide compounds are generally toxic. Inhalation, ingestion, or skin contact may be harmful.[1]

  • Formation of Highly Explosive Compounds:

    • Heavy Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, silver, and gold to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, as contact with metal plumbing or equipment can lead to dangerous accumulations.[1]

    • Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive substance.[1]

    • Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form explosive di- and tri-azidomethane.[1]

A summary of key chemical incompatibilities is provided in the table below.

Incompatible MaterialsHazard
AcidsFormation of highly toxic and explosive hydrazoic acid (HN₃).[1]
Heavy Metals (Lead, Copper, etc.)Formation of extremely shock-sensitive and explosive heavy metal azides.[1]
Halogenated SolventsPotential formation of explosive di- and tri-azidomethane.[1]
Heat, Shock, FrictionCan induce violent, explosive decomposition.[2]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing this compound, including contaminated personal protective equipment (PPE), weighing boats, and vials, in a clearly labeled, dedicated waste container.

  • Labeling: The label must clearly indicate "Azide Waste" and list all chemical constituents of the waste stream.[1] Use a hazardous waste label as required by your institution.[3]

  • Container Material: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) and ensure it has a secure, tight-fitting lid. Avoid metal containers or caps (B75204) with metal liners.

2. Storage of Azide Waste:

  • Designated and Secure Location: Store the azide waste container in a designated, well-ventilated, cool, and dry area.[1]

  • Avoid Incompatibles: Ensure the storage area is away from heat sources, light, and incompatible materials such as acids and heavy metals.[1][3]

  • Secondary Containment: It is best practice to store the primary waste container within a secondary container to prevent spills.

3. Arrange for Professional Disposal:

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow Institutional Protocols: Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Important Note on Chemical Deactivation: While chemical deactivation of organic azides by conversion to more stable amines or through reaction with nitrous acid is possible, these procedures are hazardous and should only be attempted by highly trained personnel in a controlled laboratory setting with specific protocols in place.[1][4] For routine disposal of unwanted this compound, professional disposal is the mandated approach.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process prioritizes safety and regulatory compliance.

DisposalWorkflow Disposal Workflow for this compound start Start: Unwanted This compound consult_sds Consult Safety Data Sheet (SDS) and Institutional Protocols start->consult_sds ppe Wear Appropriate PPE: Safety Goggles, Lab Coat, Gloves consult_sds->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs deactivation Chemical Deactivation (Expert Use Only) storage->deactivation Alternative (Not Recommended for Routine Disposal) end End: Professional Disposal contact_ehs->end warning Warning: High Hazard Procedure deactivation->warning

Caption: Decision workflow for the disposal of this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize consulting the specific Safety Data Sheet (SDS) for the compound and your institution's established safety protocols. By adhering to these procedures, you contribute to a safe and compliant laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.